molecular formula C5H6O4 B118038 (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid CAS No. 21461-84-7

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Cat. No.: B118038
CAS No.: 21461-84-7
M. Wt: 130.1 g/mol
InChI Key: QVADRSWDTZDDGR-VKHMYHEASA-N
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Description

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a chiral derivatizing agent for alcohols.>(S)-alpha-hydroxyglutaric acid-gamma-lactone is a butan-4-olide obtained by formal intramolecular condensation between the 2-hydroxy and 4-carboxy groups of (S)-2-hydroxyglutaric acid It is a butan-4-olide and a monocarboxylic acid. It derives from a (S)-2-hydroxyglutaric acid. It is a conjugate acid of a (S)-alpha-hydroxyglutarate-gamma-lactone.

Properties

IUPAC Name

(2S)-5-oxooxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVADRSWDTZDDGR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21461-84-7
Record name (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid
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Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral lactone derivative, is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an important intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a particular focus on its role in drug development as a chiral synthon and a reversible inhibitor of proline dehydrogenase (PRODH).

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is soluble in methanol and acetone.[2][3] The compound is stable for at least two years when stored at room temperature, protected from light and moisture.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 21461-84-7[4][5]
Molecular Formula C₅H₆O₄[4][5]
Molecular Weight 130.10 g/mol [4][6]
Melting Point 71-73 °C[4][5]
Boiling Point 150-155 °C at 0.2 mmHg[4]
Optical Activity [α]20/D +14° (c=5 in methanol)[4]
Appearance White to light yellow crystalline powder[1]
Solubility Soluble in methanol, acetone[2][3]
pKa 3.11 ± 0.20 (Predicted)[3]

Spectral Data

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in CDCl₃ shows the following signals: δ 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-2.41 (m, 1H).

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A strong, broad absorption would be observed for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. Two distinct, strong carbonyl (C=O) stretching bands would be present: one for the lactone carbonyl, typically around 1770-1750 cm⁻¹, and one for the carboxylic acid carbonyl, usually around 1725-1700 cm⁻¹. C-O stretching vibrations for the ester and carboxylic acid would also be visible in the 1300-1000 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound from L-Glutamic Acid

A common and well-established method for the synthesis of this compound is the diazotization of L-glutamic acid, followed by intramolecular cyclization.

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-glutamic acid in water in a flask.

  • Cool the solution to -5 °C to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water to the cooled L-glutamic acid solution while maintaining the low temperature. Concurrently, add hydrochloric acid.

  • After the addition is complete, allow the reaction mixture to stir continuously at room temperature for 12 to 18 hours.

  • Remove the water from the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain an oily residue.

  • Dissolve the oily residue in ethyl acetate and filter to remove any solid byproducts.

  • Wash the collected solid with additional ethyl acetate.

  • Combine the filtrate and the washings and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under vacuum to yield this compound as an oil or a solid syrup.

This procedure typically results in a high yield of the desired product.

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block for the synthesis of a range of biologically active molecules.[7][8] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

Chiral Derivatizing Agent

This compound is used as a chiral derivatizing agent for the determination of the enantiomeric purity of alcohols.[1][3] The carboxylic acid group can be activated and reacted with a chiral alcohol to form diastereomeric esters. These diastereomers can then be separated and quantified using chromatographic techniques such as HPLC or GC, or distinguished by NMR spectroscopy.

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] For instance, it has been used in the preparation of municatacin analogs, which have shown cytotoxic activity against tumor cells, indicating its potential in cancer research.[2] It is also a crucial component in the multi-step synthesis of phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2], a vital lipid in cellular signaling.[2] Furthermore, it can be used to form water-soluble silver(I) complexes that exhibit antibacterial and antifungal properties.[2]

Reversible Inhibition of Proline Dehydrogenase (PRODH)

A significant area of interest for drug development professionals is the role of this compound as a reversible inhibitor of proline dehydrogenase (PRODH). PRODH is a key enzyme in the proline catabolism pathway, which is implicated in the metabolic reprogramming of cancer cells. By inhibiting PRODH, this compound can disrupt cancer cell metabolism, making it a target for novel anticancer therapies.

Signaling Pathways and Logical Relationships

Proline Catabolism and PRODH Inhibition

The following diagram illustrates the proline catabolism pathway and the point of inhibition by this compound. Proline is oxidized by PRODH to pyrroline-5-carboxylate (P5C), which is then further metabolized to glutamate. This compound acts as a competitive inhibitor of PRODH, blocking the initial step of this pathway.

Proline_Catabolism Proline Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH P5C Pyrroline-5-carboxylate (P5C) PRODH->P5C P5CDH P5C Dehydrogenase (P5CDH) P5C->P5CDH Glutamate Glutamate P5CDH->Glutamate Inhibitor (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Inhibitor->PRODH

Caption: Proline catabolism pathway and inhibition by this compound.

Synthetic Workflow from L-Glutamic Acid

The synthesis of this compound from L-glutamic acid involves a straightforward workflow, as depicted below.

Synthesis_Workflow cluster_reagents Reagents NaNO2 NaNO₂ Reaction Diazotization & Intramolecular Cyclization (-5 to 0 °C, then RT) NaNO2->Reaction HCl HCl HCl->Reaction Start L-Glutamic Acid Start->Reaction Workup Aqueous Workup & Extraction with EtOAc Reaction->Workup Purification Drying (Na₂SO₄) & Solvent Evaporation Workup->Purification Product (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Purification->Product

Caption: General workflow for the synthesis of the target compound.

Safety Information

This compound is classified as an irritant. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.

Conclusion

This compound is a chiral building block of significant interest to the scientific and drug development communities. Its well-defined stereochemistry and versatile reactivity make it a valuable tool in the synthesis of complex, biologically active molecules. Furthermore, its role as a reversible inhibitor of proline dehydrogenase opens up new avenues for the development of targeted cancer therapies. This guide provides a solid foundation of its chemical properties, synthesis, and applications, empowering researchers to leverage this important molecule in their work.

References

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this chiral molecule. This document presents quantitative data in a structured format, outlines experimental methodologies, and includes a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

This compound, a chiral lactone, is a valuable building block in organic and medicinal chemistry.[1] Its utility is rooted in its specific physical and chemical characteristics.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₆O₄[2]
Molecular Weight 130.10 g/mol
CAS Number 21461-84-7
Appearance White to off-white or light yellow crystalline powder[3][4]
Melting Point 71-73 °C (lit.)[4][5]
71.0 to 75.0 °C[3]
Boiling Point 150-155 °C at 0.2 mmHg (lit.)[5]
Optical Rotation [α]²⁰/D +14° (c=5 in methanol)
Solubility Soluble in methanol and acetone[4][5]
pKa (Predicted) 3.11 ± 0.20[4]
Optical Purity (ee) 99% (GLC)

Experimental Protocols

Determination of Physical Properties: General Methodologies
  • Melting Point: The melting point is typically determined using a digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting (the point at which the substance begins to collapse and appear wet) to the complete liquefaction of the material is recorded as the melting range.[6] For a more precise measurement, a slow heating ramp (e.g., 2 °C/min) is used starting from a temperature slightly below the expected melting point.[6]

  • Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The compound is heated in a distillation apparatus connected to a vacuum pump, and the temperature at which the liquid boils and condenses at a specific pressure is recorded.

  • Optical Rotation: The optical rotation is measured using a polarimeter.[7] A solution of the compound with a known concentration is prepared in a specified solvent (in this case, methanol at a concentration of 5 g/100 mL).[8] This solution is placed in a polarimeter cell of a defined path length (typically 100 mm).[9] Plane-polarized light (usually from a sodium D-line source at 589 nm) is passed through the solution, and the angle of rotation of the light is measured at a specific temperature (e.g., 20 °C).[9][10] The specific rotation is then calculated based on the observed rotation, concentration, and path length.[8]

  • Solubility: Solubility is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature and observing the point at which the solute no longer dissolves, resulting in a saturated solution.

  • Optical Purity (Enantiomeric Excess): The enantiomeric excess (ee) is often determined by chiral gas-liquid chromatography (GLC). This involves derivatizing the chiral acid to a more volatile compound and separating the enantiomers on a chiral stationary phase column. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the ee.

Synthesis of this compound from L-Glutamic Acid

A common and established method for the synthesis of this compound is the diazotization of L-glutamic acid, followed by intramolecular cyclization.[1][2][11]

Protocol:

  • Reaction Setup: In a conical flask, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of water.[2]

  • Diazotization: Cool the solution to -5 °C.[2] Slowly and simultaneously add a solution of sodium nitrite (NaNO₂) (7.0 g, 0.102 mol) in 20 mL of water and hydrochloric acid (HCl) with an additional 40 mL of water.[2]

  • Reaction: Stir the reaction mixture continuously at room temperature for 12 hours.[2]

  • Work-up:

    • Subject the reaction mixture to vacuum evaporation at a temperature below 50 °C to obtain a yellow oily substance.[2]

    • Dissolve this oily substance in ethyl acetate (EtOAc).[2]

    • Filter the solution to remove any solid precipitate and wash the solid with additional EtOAc.[2]

    • Combine the filtrate and the washings and dry the solution over anhydrous sodium sulfate (Na₂SO₄).[1]

    • Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil (yield: 8.1 g, 91.6%).[2]

  • Analysis: The product can be analyzed by mass spectrometry and NMR spectroscopy to confirm its structure.[2]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from L-glutamic acid.

Synthesis_Workflow start Start reagents L-Glutamic Acid in Water start->reagents Prepare diazotization Diazotization (-5 °C) reagents->diazotization Add NaNO₂ & HCl stirring Stir at RT (12 hours) diazotization->stirring evaporation Vacuum Evaporation (<50 °C) stirring->evaporation extraction Extraction with EtOAc & Drying (Na₂SO₄) evaporation->extraction Dissolve oil concentration Vacuum Concentration extraction->concentration product (S)-(+)-5-Oxo-2-tetrahydro- furancarboxylic Acid concentration->product Yields

References

Spectroscopic Profile of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral building block of significant interest in organic synthesis and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
9.12-9.55m1H-COOH
5.09m1HH-2
2.44-2.65m3HH-3, H-4
2.27-2.41m1HH-3

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
177.0C-5 (Lactone C=O)
173.1C-1 (Carboxylic Acid C=O)
78.5C-2
29.2C-4
25.4C-3

Solvent: CDCl₃ (Predicted)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3500-2500BroadO-H stretch (Carboxylic Acid)
1770StrongC=O stretch (Lactone)
1720StrongC=O stretch (Carboxylic Acid)
1215StrongC-O stretch (Lactone)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
m/zIonMethod
130.9[M+H]⁺ESI (cation mode)[1]
85[M-COOH]⁺GC-MS

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). The spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry was performed by dissolving the sample in a suitable solvent, such as methanol, and infusing it into the ESI source. The analysis was conducted in positive ion mode. For Gas Chromatography-Mass Spectrometry (GC-MS), the compound was first vaporized and then separated on a GC column before being introduced into the mass spectrometer for ionization and detection.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_structure Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI, GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

In-Depth NMR Analysis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a key chiral building block in organic synthesis. This document details experimental protocols, presents summarized NMR data, and visualizes the analytical workflow, serving as a vital resource for researchers in organic chemistry and drug development.

Quantitative NMR Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The ¹H NMR data was obtained in deuterated chloroform (CDCl₃), while the ¹³C NMR data is inferred from its enantiomer and related structures due to the limited availability of direct spectral data for the (S)-(+)-enantiomer.

Table 1: ¹H NMR Data of this compound in CDCl₃ at 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.12-9.55multiplet1HCOOH
5.09multiplet1HH-2
2.44-2.65multiplet3HH-3, H-4
2.27-2.41multiplet1HH-3

Table 2: Predicted ¹³C NMR Data of this compound

Chemical Shift (δ) ppmCarbon Atom
~178-179C=O (lactone)
~172-173COOH
~78-79C-2
~29-30C-4
~25-26C-3

Disclaimer: The ¹³C NMR data is predicted based on the analysis of its enantiomer, (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid, and related γ-butyrolactone structures. Actual experimental values may vary slightly.

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra of this compound is outlined below.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be approximately 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2.2 NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (CDCl₃). Perform manual or automatic shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire 16-64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width: A spectral width of about 220-250 ppm is appropriate.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio for ¹³C NMR.

2.3 Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualized Workflow

The following diagrams illustrate the molecular structure and a typical workflow for the NMR analysis of this compound.

molecular_structure Figure 1: Molecular Structure of this compound C2 C2 C3 C3 C2->C3 COOH_group COOH C2->COOH_group H_chiral H C2->H_chiral C4 C4 C3->C4 C5 C5 C4->C5 O1 O1 C5->O1 O_lactone =O C5->O_lactone O1->C2 NMR_Workflow Figure 2: General Workflow for NMR Analysis SamplePrep Sample Preparation (Weighing, Dissolution) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer NMR Spectrometer (Locking, Shimming) NMRTube->Spectrometer Acquisition Data Acquisition (1H and 13C NMR) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Reporting Reporting and Interpretation Analysis->Reporting

References

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid IR spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a thorough understanding of analytical techniques for compound characterization is paramount. Infrared (IR) spectroscopy is a fundamental method for identifying functional groups within a molecule. This guide provides a detailed analysis of the IR spectrum of this compound, a chiral building block of significant interest in organic synthesis.

Molecular Structure and Functional Groups

This compound incorporates two key functional groups that give rise to a distinct and interpretable IR spectrum: a carboxylic acid and a five-membered cyclic ester, known as a γ-lactone. The vibrational modes of these groups, and the molecule as a whole, provide a unique spectroscopic fingerprint.

Quantitative IR Spectral Data

The infrared spectrum of this compound is characterized by several key absorption bands. The data presented below is a summary of the expected characteristic absorptions based on established spectroscopic principles for its constituent functional groups. The IR spectra of enantiomers are identical, thus data for the corresponding (R)-enantiomer is equally applicable.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid
~1775StrongC=O stretchγ-Lactone
~1710StrongC=O stretch (H-bonded dimer)Carboxylic Acid
1320 - 1210MediumC-O stretchCarboxylic Acid
1440 - 1395MediumO-H bendCarboxylic Acid
950 - 910Broad, MediumO-H bend (out-of-plane)Carboxylic Acid

Interpretation of the Spectrum

The IR spectrum of this compound is dominated by the absorptions of the carboxylic acid and lactone moieties.

  • O-H Stretching: A very broad and intense absorption is observed in the region of 3300-2500 cm⁻¹[1][2][3][4]. This is a hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most easily recognizable features in the spectrum.

  • C=O Stretching: Two distinct carbonyl stretching absorptions are expected. The γ-lactone, being a five-membered ring, exhibits a C=O stretching frequency that is higher than that of an acyclic ester, typically around 1775 cm⁻¹. The carboxylic acid carbonyl, due to hydrogen bonding, will show a strong absorption at a lower wavenumber, generally around 1710 cm⁻¹[1][2][3].

  • C-O Stretching and O-H Bending: The spectrum will also feature C-O stretching bands for both the carboxylic acid and the lactone, as well as in-plane and out-of-plane O-H bending vibrations for the carboxylic acid group[4].

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the methodology for obtaining a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound, which is a solid at room temperature.

Objective: To obtain the infrared spectrum of solid this compound for functional group identification.

Materials and Equipment:

  • This compound sample

  • Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the solid this compound onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the solid sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction).

    • Label the significant peaks with their corresponding wavenumbers.

    • Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule.

  • Cleaning:

    • Retract the ATR press and carefully remove the solid sample from the crystal using a spatula.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to ensure it is ready for the next measurement.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the infrared spectral analysis of this compound.

IR_Spectrum_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample ((S)-5-Oxo-2-tetrahydro- furancarboxylic acid) Clean_ATR Clean ATR Crystal Apply_Sample Apply Sample to Crystal Clean_ATR->Apply_Sample Background Collect Background Spectrum Apply_Sample->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Process_Spectrum Process Spectrum (e.g., Baseline Correction) Sample_Scan->Process_Spectrum Peak_Picking Identify Peak Wavenumbers Process_Spectrum->Peak_Picking Assign_Peaks Assign Vibrational Modes (Functional Groups) Peak_Picking->Assign_Peaks Final_Report Final Interpretation & Report Assign_Peaks->Final_Report

Workflow for IR Spectral Analysis.

References

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of chiral molecules like this compound is crucial for identification, quantification, and metabolic studies. This guide provides a comprehensive overview of the mass spectrometry of this compound, including expected fragmentation patterns and detailed experimental protocols.

This compound, also known as (S)-γ-carboxy-γ-butyrolactone, is a chiral molecule with the chemical formula C₅H₆O₄ and a molecular weight of 130.10 g/mol .[1][2] It belongs to the class of lactones, which are cyclic esters, and also contains a carboxylic acid functional group.[3] Its chiral nature makes it a valuable building block in asymmetric synthesis and as a chiral derivatizing agent.[1][4]

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, especially when coupled with liquid chromatography.

Molecular Ion and Adduct Formation

In ESI mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Ion SpeciesFormulaCalculated m/zObserved m/zIonization Mode
Protonated Molecule[C₅H₇O₄]⁺131.0344130.9[4]Positive (ESI)
Deprotonated Molecule[C₅H₅O₃]⁻129.0188-Negative (ESI)
Sodium Adduct[C₅H₆O₄Na]⁺153.0164-Positive (ESI)

Observed m/z values can vary slightly based on instrumentation and calibration.

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion to elucidate the structure. The fragmentation of lactones often involves neutral losses of water (H₂O) and carbon monoxide (CO).[5][6] For this compound, the carboxylic acid group also influences the fragmentation pathway, often leading to the loss of CO₂.

Proposed Fragmentation in Positive Ion Mode ([M+H]⁺):

The protonated molecule at m/z 131 is expected to undergo the following primary fragmentations:

  • Loss of H₂O: A neutral loss of water (18.01 Da) from the protonated molecule can occur, leading to a fragment ion at m/z 113.

  • Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44.00 Da), is a common fragmentation for carboxylic acids, resulting in a fragment at m/z 87.

  • Loss of CO: The lactone ring can open and lose carbon monoxide (28.00 Da), yielding a fragment at m/z 103.

Table of Predicted Fragment Ions (Positive Mode ESI-MS/MS):

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Formula of Fragment
131113H₂O[C₅H₅O₃]⁺
13187CO₂[C₄H₇O₂]⁺
13185H₂O + CO[C₄H₅O₂]⁺
13169CO₂ + H₂O[C₄H₅O]⁺

Below is a diagram illustrating the proposed fragmentation pathway.

fragmentation_pathway M_H [M+H]⁺ m/z = 131 frag_113 [C₅H₅O₃]⁺ m/z = 113 M_H->frag_113 - H₂O frag_87 [C₄H₇O₂]⁺ m/z = 87 M_H->frag_87 - CO₂ frag_85 [C₄H₅O₂]⁺ m/z = 85 frag_113->frag_85 - CO frag_69 [C₄H₅O]⁺ m/z = 69 frag_87->frag_69 - H₂O

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following provides a general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.[7]

  • Working Solutions: Create a series of dilutions from the stock solution for calibration curves, typically in the range of 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., plasma, urine): Perform a protein precipitation or solid-phase extraction (SPE) to remove interferences. A common protein precipitation method involves adding 3 volumes of cold acetonitrile to 1 volume of plasma, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Nebulizer Gas (Nitrogen): 7 bar

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor ions and product ions would be selected based on initial full scan and fragmentation experiments.

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution dilution Working Standards stock->dilution lc LC Separation (C18 Column) dilution->lc extraction Matrix Extraction extraction->lc ms MS Detection (ESI) lc->ms msms MS/MS Fragmentation ms->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: General workflow for quantitative analysis by LC-MS/MS.

Chiral Analysis

As a chiral compound, distinguishing between the (S) and (R) enantiomers may be necessary. Standard mass spectrometry cannot differentiate between enantiomers. Therefore, a chiral separation step is required prior to MS detection.

  • Chiral Chromatography: The most common approach is to use a chiral stationary phase (CSP) column in the LC system. Polysaccharide-based chiral columns are often effective. The mobile phase would typically be a mixture of hexane and an alcohol (e.g., isopropanol).

  • Chiral Derivatization: An alternative is to react the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18) and detected by the mass spectrometer.

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The specific parameters and fragmentation patterns should be confirmed empirically on the instrument in use.

References

A Comprehensive Technical Guide to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a versatile chiral building block crucial in organic synthesis and medicinal chemistry. This document outlines its chemical identity, physical properties, detailed experimental protocols for its synthesis and purification, and analytical methods for its characterization.

Chemical Identity and Synonyms

This compound is a chiral lactone that serves as a valuable intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products.[1][2] Its utility stems from its bifunctional nature, possessing both a carboxylic acid and a lactone moiety. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1 for clear identification and cross-referencing in research and development.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Type Identifier Source
Systematic Name (2S)-5-Oxotetrahydrofuran-2-carboxylic acid[3]
(S)-5-Oxotetrahydro-2-furancarboxylic acid[4]
(S)-(+)-5-Oxo-2-tetrahydrofuroic acid[3]
Common Synonyms (S)-(+)-gamma-Carboxy-gamma-butyrolactone[3]
(S)-gamma-Carboxy-gamma-butyrolactone[3]
S-Hothf[4]
5S-(+)-Butyrolactone Carboxylic Acid[5]
CAS Registry Number 21461-84-7[1][4]
54848-33-8[3][6]
PubChem CID 5460533
MDL Number MFCD00064516[4]
Beilstein/REAXYS Number 1424498[4]
InChI 1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1[4]
InChI Key QVADRSWDTZDDGR-VKHMYHEASA-N[4]
SMILES OC(=O)[C@@H]1CCC(=O)O1[4]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₆O₄[4]
Molecular Weight 130.10 g/mol [4]
Appearance White to light yellow to beige crystalline powder[2][6]
Melting Point 71-73 °C (lit.)[4]
Boiling Point 150-155 °C / 0.2 mmHg (lit.)[4]
Optical Activity [α]20/D +14°, c = 5 in methanol[4]
Enantiomeric Excess ee: 99% (GLC)[4]
Purity 98%[4]

Experimental Protocols

Synthesis from L-Glutamic Acid

A common and efficient method for the synthesis of this compound involves the diazotization of L-glutamic acid.[3][7] This reaction proceeds via an intramolecular cyclization.

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a conical flask, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of water.[7]

  • Cool the solution to -5 °C in an ice-salt bath.[7]

  • Slowly add a solution of sodium nitrite (7.0 g, 0.102 mol) in 20 mL of water to the cooled L-glutamic acid solution.[7] Concurrently, add 40 mL of water and hydrochloric acid.[7]

  • Stir the reaction mixture continuously at room temperature for 12 hours.[7]

  • Concentrate the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain a yellow oily substance.[7]

  • Dissolve the resulting oil in ethyl acetate and filter to remove any solid precipitates.[7] Wash the solid with additional ethyl acetate.[7]

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.[7]

  • Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil (8.1 g, 91.6% yield).[7]

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Glutamic_Acid L-Glutamic Acid Reaction Diazotization & Cyclization (-5°C to RT, 12h) Glutamic_Acid->Reaction Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->Reaction HCl_Water HCl / Water HCl_Water->Reaction Evaporation Vacuum Evaporation (<50°C) Reaction->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Vacuum Concentration Drying->Concentration Final_Product (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Concentration->Final_Product Analytical_Workflow cluster_sample Sample cluster_analysis Analysis cluster_results Results Crude_Product Crude Product NMR 1H NMR Spectroscopy Crude_Product->NMR MS Mass Spectrometry (ESI) Crude_Product->MS GLC Gas-Liquid Chromatography (for ee%) Crude_Product->GLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Enantiomeric_Purity Enantiomeric Purity Determination GLC->Enantiomeric_Purity

References

An In-depth Technical Guide to (S)-gamma-Carboxy-gamma-butyrolactone: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-gamma-Carboxy-gamma-butyrolactone, a chiral derivative of the widely known gamma-butyrolactone (GBL), presents a unique structural motif of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its structure, chemical and physical properties, and a detailed experimental protocol for its synthesis. While direct involvement in major signaling pathways is not extensively documented for the unsubstituted form, its structural relationship to biologically active molecules suggests its potential as a chiral building block in the development of novel therapeutics.

Chemical Structure and Nomenclature

(S)-gamma-Carboxy-gamma-butyrolactone is a five-membered lactone ring with a carboxylic acid group attached to the carbon atom adjacent to the ring oxygen, known as the gamma-position relative to the lactone carbonyl. The "(S)" designation indicates the stereochemistry at this chiral center.

Systematic IUPAC Name: (S)-5-Oxotetrahydrofuran-2-carboxylic acid[1]

Common Names: (S)-γ-Carboxy-γ-butyrolactone, (S)-(+)-γ-Butyrolactone-γ-carboxylic acid[2]

CAS Number: 21461-84-7[1]

Molecular Formula: C₅H₆O₄[1]

Molecular Weight: 130.10 g/mol [1]

Chemical Structure:

Caption: Chemical structure and nomenclature of (S)-gamma-Carboxy-gamma-butyrolactone.

Physicochemical Properties

A summary of the known physical and chemical properties of (S)-gamma-Carboxy-gamma-butyrolactone is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Physical State White to light yellow to beige crystalline powder[1]
Melting Point 71-73 °C (lit.)[1]
Boiling Point 150-155 °C at 0.2 mmHg (lit.)[1]
Optical Activity [α]²⁰/D +14° (c=5 in methanol)[1]
Solubility Soluble in Acetone[1]
pKa 3.11 ± 0.20 (Predicted)[1]

Experimental Protocols: Synthesis

The most common and well-documented method for the synthesis of (S)-gamma-Carboxy-gamma-butyrolactone is through the diazotization of L-glutamic acid, followed by intramolecular cyclization.[1][2][3] This procedure offers a straightforward route to the chiral lactone with good yield and high enantiomeric purity.

Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic acid from L-Glutamic Acid

This protocol is adapted from established literature procedures.[1][2][3]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Distilled water

  • Ethyl acetate (EtOAc) or Acetone

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolution of L-Glutamic Acid: In a suitable flask, dissolve L-glutamic acid in distilled water. The mixture is cooled to 0-5 °C using an ice bath with vigorous stirring.[1][3]

  • Diazotization: Slowly add a solution of sodium nitrite in water to the cooled glutamic acid solution. Concurrently, add a dilute solution of hydrochloric acid or sulfuric acid dropwise via an addition funnel.[2][3] Maintain the temperature below 5 °C during the addition. A color change and evolution of gas (N₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 12-18 hours) to ensure the reaction goes to completion.[1][3]

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the water, resulting in a pasty solid or oily substance.[2][3]

    • Extract the residue with a suitable organic solvent such as ethyl acetate or boiling acetone.[2][3] This step is repeated multiple times to ensure complete extraction of the product.

    • Filter the combined organic extracts to remove any inorganic salts.[3]

  • Drying and Isolation:

    • Dry the organic solution over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1][3]

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a slightly yellow oil or solid syrup.[1][3] The product can be further purified if necessary.

Expected Yield: Yields are reported to be in the range of 91-98%.[1][3]

G cluster_0 Synthesis Workflow A 1. Dissolution L-Glutamic acid in H2O at 0-5 °C B 2. Diazotization Slow addition of NaNO2 and HCl/H2SO4 A->B Vigorous Stirring C 3. Reaction Stir at room temperature for 12-18h B->C Gas Evolution (N2) D 4. Concentration Remove water via rotary evaporation C->D E 5. Extraction Extract with Ethyl Acetate or Acetone D->E F 6. Drying Dry organic phase with Na2SO4/MgSO4 E->F G 7. Isolation Remove solvent via rotary evaporation F->G H (S)-gamma-Carboxy-gamma-butyrolactone G->H Final Product

Caption: Workflow for the synthesis of (S)-gamma-Carboxy-gamma-butyrolactone.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the direct biological activities and signaling pathway involvement of the unsubstituted (S)-gamma-Carboxy-gamma-butyrolactone. Much of the research on the biological roles of gamma-butyrolactones focuses on more complex, substituted derivatives.

For instance, certain substituted gamma-butyrolactones are known to act as signaling molecules in bacteria, regulating processes such as antibiotic production and biofilm formation.[4] Other synthetic derivatives, such as 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), are inhibitors of fatty acid synthase and have been investigated for their potential in cancer therapy.[5][6]

The parent compound, gamma-butyrolactone (GBL), is a well-known prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[7][8] However, the presence of the carboxylic acid group in (S)-gamma-Carboxy-gamma-butyrolactone significantly alters its chemical properties, and it is not known to be a prodrug for GHB.

The primary significance of (S)-gamma-Carboxy-gamma-butyrolactone in the context of drug development and research currently lies in its utility as a chiral building block. Its defined stereochemistry and functional groups make it a valuable starting material for the asymmetric synthesis of more complex molecules with potential biological activities.

Conclusion

(S)-gamma-Carboxy-gamma-butyrolactone is a chiral molecule with well-defined physical and chemical properties. Its synthesis from readily available L-glutamic acid is a robust and high-yielding process, making it an accessible building block for synthetic chemists. While its direct biological role remains largely unexplored, its structural features suggest potential for its use in the design and synthesis of novel, biologically active compounds. Further research is warranted to investigate any intrinsic biological activities of this molecule and to expand its application in medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral γ-lactone, has emerged as a significant building block in the stereoselective synthesis of various natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. A detailed examination of its physical, chemical, and spectroscopic properties is presented in easily comparable tabular formats. Furthermore, this guide delves into the pivotal role of this compound as a precursor in the synthesis of cytotoxic agents, specifically focusing on the acetogenin (+)-muricatacin and its analogs. The mechanism of action of these derivatives, primarily through the inhibition of mitochondrial Complex I and subsequent induction of apoptosis, is detailed with illustrative signaling pathway diagrams. This document also includes meticulous experimental protocols for both the chemical synthesis of the title compound and its derivatives, and the biological assays used to evaluate their cytotoxic effects, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Discovery and History

The synthesis of 5-oxo-2-tetrahydrofurancarboxylic acid, also known as γ-butyrolactone-γ-carboxylic acid, has been a subject of chemical investigation for over a century. Early preparations involved the treatment of glutamic acid with nitrous acid. A significant advancement in the preparation of the enantiomerically pure (S)-(+)-isomer was detailed in a procedure by Austin and Howard. While the exact first synthesis is not definitively documented in readily available literature, the conversion from L-glutamic acid has become the most established and reliable method, affording the (S)-enantiomer with retention of configuration. This method's robustness and the availability of the starting material have made this compound a readily accessible chiral synthon.

The primary historical and ongoing significance of this compound lies in its utility as a versatile intermediate for the synthesis of complex molecules, including pheromones and natural lignans. More recently, its application as a chiral starting material for the synthesis of bioactive natural products, particularly cytotoxic acetogenins, has garnered substantial interest in the field of drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is provided below for quick reference.

PropertyValue
Molecular Formula C₅H₆O₄
Molecular Weight 130.10 g/mol
Appearance White to light yellow crystalline powder
Melting Point 71-73 °C
Boiling Point 150-155 °C at 0.2 mmHg
Optical Rotation [α]²⁰/D +14° (c=5 in methanol)[1]
¹H NMR (400 MHz, CDCl₃) δ 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-2.41 (m, 1H)[2]
Mass Spectrometry (ESI) m/z: 130.9 (M+1)[2]
CAS Number 21461-84-7

Key Experimental Protocols

Synthesis of this compound from L-Glutamic Acid

This protocol is adapted from established literature procedures.[2]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a conical flask, dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in deionized water (e.g., 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (e.g., 7.5 g, 108.7 mmol) in deionized water dropwise to the cooled glutamic acid solution with vigorous stirring over a period of 1 hour.

  • Concurrently, add diluted hydrochloric acid (e.g., 10 mL concentrated HCl diluted to 50 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.

  • Remove the water from the reaction mixture by evaporation under reduced pressure.

  • To the resulting residue, add ethyl acetate (e.g., 200 mL) and stir for 30 minutes.

  • Filter the mixture to remove any solid precipitate. Wash the solid cake with additional ethyl acetate (e.g., 2 x 75 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent in vacuo to yield this compound as a solid syrup.

Expected Yield: Approximately 98%.[2]

Synthesis of (+)-Muricatacin from this compound

The synthesis of (+)-muricatacin, a cytotoxic acetogenin, can be achieved from this compound through a multi-step process. A general synthetic strategy is outlined below, based on common organic synthesis transformations.

Workflow for the Synthesis of (+)-Muricatacin:

G A (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid B Activation of Carboxylic Acid (e.g., acyl chloride formation) A->B SOCl₂ or (COCl)₂ C Coupling with an appropriate organometallic reagent (e.g., Grignard or organocuprate) carrying the C12 alkyl chain B->C Dodecylmagnesium bromide or Gilman reagent D Reduction of the resulting ketone C->D NaBH₄ or L-Selectride E Purification and Characterization D->E Chromatography F (+)-Muricatacin E->F

Caption: General synthetic workflow for (+)-muricatacin.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of synthesized compounds like (+)-muricatacin and its analogs.

Materials:

  • Human cancer cell line (e.g., HT-29 colon cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological Significance and Therapeutic Potential

This compound serves as a crucial chiral precursor for the synthesis of a class of natural products known as acetogenins. One prominent example is (+)-muricatacin, which has demonstrated significant cytotoxic activity against various cancer cell lines.

The primary mechanism of action for many acetogenins, including muricatacin and its analogs, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The cellular energy depletion and oxidative stress trigger a cascade of events culminating in programmed cell death, or apoptosis. Key downstream events include the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.

Signaling Pathway of Acetogenin-Induced Cytotoxicity:

G cluster_0 Mitochondrion ComplexI Complex I (NADH:ubiquinone oxidoreductase) ETC Electron Transport Chain ATP ATP Production ComplexI->ATP Decreased ROS Reactive Oxygen Species (ROS) Production ComplexI->ROS Increased ETC->ATP Leads to Caspase3 Caspase-3 Activation ATP->Caspase3 Contributes to activation ROS->Caspase3 Induces Acetogenin (+)-Muricatacin and Analogs Acetogenin->ComplexI Inhibition Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Acetogenin-induced apoptotic pathway.

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of (+)-muricatacin and related compounds against various cancer cell lines. It is important to note that the specific analogs directly synthesized from this compound will have varying potencies depending on their final structure.

CompoundCell LineIC₅₀ (µg/mL)
(+)-MuricatacinHT-29 (Colon)~0.956[1]
Annomuricin EHT-29 (Colon)1.62[2]
Annona muricata extractMCF-7 (Breast)97[2]

Note: The IC₅₀ values can vary depending on the specific experimental conditions and the purity of the tested compound.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its well-established and efficient synthesis from L-glutamic acid provides a reliable source of this versatile intermediate. The true value of this compound is realized in its application as a precursor for the stereoselective synthesis of complex and biologically active molecules, most notably the cytotoxic acetogenin (+)-muricatacin. The ability of these synthetic derivatives to induce apoptosis in cancer cells through the inhibition of mitochondrial Complex I highlights the therapeutic potential of compounds derived from this simple yet powerful chiral lactone. This guide serves as a foundational resource for researchers aiming to explore and expand upon the synthetic utility and medicinal applications of this compound.

References

The Natural Occurrence of 5-Oxotetrahydrofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxotetrahydrofuran-2-carboxylic acid, also known as 2-hydroxyglutaric acid lactone, is a naturally occurring metabolite. Its presence in biological systems is intrinsically linked to the metabolism of 2-hydroxyglutarate (2-HG), an oncometabolite implicated in various cancers. This technical guide provides an in-depth overview of the known natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid, its biosynthetic origins, quantitative data from human studies, and detailed analytical methodologies for its detection and quantification. While its presence is confirmed in human biological fluids and tissues, particularly in the context of specific genetic mutations, its occurrence in plant and microbial kingdoms remains an area for future investigation.

Introduction

5-Oxotetrahydrofuran-2-carboxylic acid is a gamma-lactone derived from the intramolecular cyclization of 2-hydroxyglutaric acid. The discovery of its endogenous formation has significant implications for understanding the pathophysiology of diseases associated with dysregulated metabolism, most notably cancers harboring mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes. This guide synthesizes the current scientific literature to provide a comprehensive resource on the natural occurrence of this metabolite.

Natural Occurrence

The primary documented natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid is in human biological samples. Its formation is a direct consequence of the presence of its precursor, 2-hydroxyglutarate.

Human Biological Samples:

  • Serum/Plasma: Detected in the serum of patients with IDH1/2-mutated acute myeloid leukemia (AML).[1][2]

  • Tumor Tissue: Found in glioblastoma tissues from patients with IDH1/2 mutations.[2]

  • Cells: Identified in acute myeloid leukemia (AML) blasts.[2]

  • Urine: Observed in urine specimens from brain tumor patients with IDH1/2 mutations.[2]

To date, there is a lack of direct evidence in the scientific literature detailing the natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid in plants and microorganisms . However, given that its precursor, 2-hydroxyglutarate, is a product of fundamental metabolic pathways, it is plausible that the lactone may be present in these organisms, warranting further investigation.

Biosynthesis and Metabolic Pathways

The formation of 5-oxotetrahydrofuran-2-carboxylic acid is not directly enzymatic but rather a consequence of the chemical properties of its precursor, 2-hydroxyglutarate, which exists in a pH-dependent equilibrium with its lactone form. The biosynthesis of 2-hydroxyglutarate is therefore the critical starting point.

2-Hydroxyglutarate is produced from α-ketoglutarate, a key intermediate in the citric acid cycle. In healthy cells, the levels of 2-HG are typically low. However, in cancer cells with mutations in IDH1 or IDH2, the mutant enzymes gain a neomorphic function, converting α-ketoglutarate to D-2-hydroxyglutarate.[2][3] L-2-hydroxyglutarate can also be produced under hypoxic conditions through the "promiscuous" activity of enzymes like lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).[3][4][5]

The lactonization of 2-hydroxyglutarate to form 5-oxotetrahydrofuran-2-carboxylic acid is favored under acidic conditions (low environmental pH).[1][2][6] This process is reversible, and a high degree of exchange between 2-HG and its lactone has been observed.[1][2][6]

Biosynthesis_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG Citric Acid Cycle Intermediate mIDH1_2 Mutant IDH1/2 aKG->mIDH1_2 LDH_MDH LDH / MDH (Hypoxia, Acidic pH) aKG->LDH_MDH D2HG D-2-Hydroxyglutarate mIDH1_2->D2HG L2HG L-2-Hydroxyglutarate LDH_MDH->L2HG Lactone 5-Oxotetrahydrofuran- 2-carboxylic acid D2HG->Lactone Lactonization (favored at low pH) L2HG->Lactone Lactonization (favored at low pH) Lactone->D2HG Hydrolysis Lactone->L2HG Hydrolysis

Biosynthesis of 5-Oxotetrahydrofuran-2-carboxylic acid.

Quantitative Data

Quantitative analysis has been performed on human samples, primarily from patients with IDH1/2 mutations. The data highlights the relative abundance of the lactone compared to its precursor, 2-hydroxyglutarate.

Biological SampleConditionAnalyteConcentration/RatioReference
Serum (AML patient, IDH1-R132L mutation)IDH1 mutation2-HG-lactone vs. 2-HGRatio increased for unlabeled analyte[1]
Glioblastoma TissueIDH1/2 mutation2-HG-lactone vs. 2-HG~2% of the sum of 2-HG and 2-HG-lactone[2]
AML Blasts (IDH2-R140Q mutation)IDH2 mutation2-HG-lactone vs. 2-HG0.1–0.2% of the sum of 2-HG and 2-HG-lactone[2]
HCT116 cells (IDH1/2 mutant)Cultured under acidified conditionsExtracellular 2-HG-lactonePercentage relative to total 2-HG increases with lower pH[1]
HCT116 cells (IDH1/2 mutant)Cultured under acidified conditionsIntracellular 2-HG-lactoneBelow limit of quantification[1]

Experimental Protocols

The detection and quantification of 5-oxotetrahydrofuran-2-carboxylic acid and its precursor, 2-hydroxyglutarate, require sensitive and specific analytical techniques due to their low concentrations and the presence of interfering substances in biological matrices.

Sample Preparation and Derivatization for GC-MS Analysis

This protocol is adapted from methodologies used for the analysis of 2-HG and its lactone in biological samples.[1][7]

  • Sample Collection: Collect biological samples (e.g., serum, cell culture media, cell extracts) and store them at -80°C until analysis.

  • Internal Standard Addition: Add a stable isotope-labeled internal standard (e.g., D,L-2-hydroxyglutaric-2,3,3-d3 acid) to the sample.

  • Deproteinization: For serum or cell extracts, precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To increase volatility for GC-MS analysis, the analytes must be derivatized. A common method involves a two-step process:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to convert keto groups to methoximes.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to convert acidic protons (from carboxylic acid and hydroxyl groups) to trimethylsilyl (TMS) ethers/esters.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., a cyclodextrin-based chiral column for enantiomer separation) for separation. The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection of the target analytes and their internal standards.

GCMS_Workflow Sample Biological Sample (Serum, Cells, etc.) IS Add Internal Standard Sample->IS Deproteinize Deproteinization (e.g., Methanol) IS->Deproteinize Dry Evaporation to Dryness Deproteinize->Dry Derivatize Derivatization (Oximation & Silylation) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

GC-MS analysis workflow for 5-oxotetrahydrofuran-2-carboxylic acid.
Sample Preparation and Analysis by HPLC-MS/MS

This protocol is based on methods for quantifying organic acids in biological fluids.[8][9]

  • Sample Collection and Storage: As described for GC-MS analysis.

  • Internal Standard Addition: Add a stable isotope-labeled internal standard.

  • Protein Precipitation: Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol).

  • Supernatant Collection: Centrifuge and collect the supernatant.

  • Drying and Reconstitution: Evaporate the supernatant and reconstitute the residue in a suitable mobile phase for HPLC.

  • HPLC Separation: Inject the sample onto a liquid chromatography system. For separation of the enantiomers of 2-HG and its lactone, a chiral column or chiral derivatization is necessary. Reverse-phase chromatography can be used for general separation.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or QTOF instrument) equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analytes and internal standards.

HPLCMS_Workflow Sample Biological Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation IS->Precipitate Extract Supernatant Extraction Precipitate->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute HPLC HPLC Separation (Chiral or Reverse Phase) Reconstitute->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS

HPLC-MS/MS analysis workflow.

Conclusion and Future Directions

The natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid is now established in human biological systems, where it exists in a dynamic equilibrium with its precursor, 2-hydroxyglutarate. Its presence is particularly pronounced in the context of IDH-mutated cancers, making it a potential biomarker and a molecule of interest in drug development. The provided analytical methodologies offer robust frameworks for its detection and quantification.

Significant knowledge gaps remain, particularly concerning the presence and role of this lactone in plants and microorganisms. Future research should focus on:

  • Exploring Diverse Biological Systems: Targeted metabolomic studies in various plant and microbial species to ascertain the presence and concentration of 5-oxotetrahydrofuran-2-carboxylic acid.

  • Enzymatic Studies: Investigating the existence of specific enzymes (lactonases or hydrolases) that may regulate the equilibrium between 2-hydroxyglutarate and its lactone in different organisms.

  • Functional Significance: Elucidating the physiological or pathological roles of 5-oxotetrahydrofuran-2-carboxylic acid beyond its association with 2-HG in cancer.

Addressing these questions will provide a more complete understanding of the natural occurrence and biological significance of this intriguing metabolite.

References

The Biological Significance of Chiral Butyrolactones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

December 29, 2025

Introduction

γ-Butyrolactones (GBLs) are a class of five-membered heterocyclic lactones that are widespread in nature and exhibit a remarkable range of biological activities.[1] Their structural diversity, particularly the presence of chiral centers, plays a pivotal role in their specific interactions with biological targets.[2] This technical guide provides an in-depth exploration of the biological significance of chiral butyrolactones, with a focus on their role as signaling molecules in bacteria and their broader pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of these fascinating molecules, including quantitative data on their bioactivities, detailed experimental protocols for their study, and visual representations of key biological pathways.

Chiral Butyrolactones as Signaling Molecules in Streptomyces

Perhaps the most well-characterized biological role of chiral butyrolactones is as quorum-sensing molecules in the bacterial genus Streptomyces.[3] These bacteria are prolific producers of secondary metabolites, including a majority of the clinically used antibiotics.[4] The production of these antibiotics and the morphological differentiation of the bacteria are tightly regulated by small, diffusible signaling molecules, with γ-butyrolactones being a prominent class.[3][5]

These butyrolactones, often referred to as microbial hormones, are typically substituted at the C2 and C3 positions of the lactone ring, introducing chirality that is critical for their biological specificity.[4] They function at nanomolar concentrations to trigger complex regulatory cascades.[4]

The A-factor Signaling Cascade in Streptomyces griseus

A classic example of a γ-butyrolactone-mediated signaling pathway is the A-factor system in Streptomyces griseus, which controls the production of the antibiotic streptomycin and initiates morphological development.[6] The key signaling molecule is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone).[7] The signaling cascade is initiated when the intracellular concentration of A-factor reaches a critical threshold. It then binds to its specific receptor protein, ArpA.[6] In the absence of A-factor, ArpA acts as a transcriptional repressor, binding to the promoter region of the adpA gene and inhibiting its expression.[6] The binding of A-factor to ArpA induces a conformational change in the receptor, causing it to dissociate from the DNA.[8] This de-repression allows for the transcription of adpA, which encodes a key transcriptional activator. AdpA then activates a cascade of downstream genes, including the pathway-specific activator strR, which in turn switches on the entire streptomycin biosynthesis gene cluster.[6][7]

A_factor_pathway cluster_cell Streptomyces griseus Cell A_factor A-factor ArpA_active ArpA (Active Repressor) A_factor->ArpA_active binds ArpA_inactive ArpA (Inactive) adpA_gene adpA gene ArpA_active->ArpA_inactive conformational change ArpA_active->adpA_gene represses AdpA AdpA Protein adpA_gene->AdpA expresses strR_gene strR gene AdpA->strR_gene activates StrR StrR Protein strR_gene->StrR expresses streptomycin_genes Streptomycin Biosynthesis Genes StrR->streptomycin_genes activates Streptomycin Streptomycin streptomycin_genes->Streptomycin produces

Figure 1: A-factor signaling pathway in Streptomyces griseus.

Broader Pharmacological Activities of Chiral Butyrolactones

Beyond their role in bacterial communication, chiral butyrolactones exhibit a wide array of pharmacological activities, making them attractive scaffolds for drug development.[1] The stereochemistry of these molecules is often a critical determinant of their potency and selectivity.

Anticancer and Cytotoxic Activities

Numerous natural and synthetic butyrolactones have demonstrated significant cytotoxic effects against various cancer cell lines. The α-methylene-γ-butyrolactone moiety is a common feature in many of these compounds and is often implicated as the active pharmacophore.[9]

Compound NameCancer Cell LineIC50 ValueReference
Protelichesterinic acidHCT-11634.3 µM[10]
LactoquinomycinMDA4680.05 µM[10]
KalafunginMDA4680.07 µM[10]
Frenolicin BMDA4680.06 µM[10]
Adenine-linked butyrolactoneL12100.3 µg/mL (ED50)[10]

Table 1: Cytotoxic Activity of Selected Butyrolactones

Anti-inflammatory Activity

Several butyrolactone derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key signaling pathways such as the NF-κB pathway.[10]

Compound TypeMechanism of ActionIn Vivo ModelReference
Santonine-derived butyrolactoneInhibition of UbcH5cFreund's adjuvant arthritis rat model[10]
Phthalide-based butyrolactoneInhibition of NF-κB signalingAdjuvant arthritis rat model[10]
Indole-based γ-butyrolactoneCOX-2 inhibitor (IC50 <0.001 µM)Not specified[10]

Table 2: Anti-inflammatory Activity of Selected Butyrolactones

Antibiotic and Antifungal Activities

The γ-butyrolactone scaffold is present in several molecules with antimicrobial properties.[1]

Compound NameTargetIC50 ValueReference
Lactivicinβ-lactamase2.4 µg/mL[10]
Bicyclic butyrolactoneβ-lactamase15 µg/mL[10]
Protolichesterinic acidAntifungal activityNot specified[9]

Table 3: Antimicrobial Activity of Selected Butyrolactones

Experimental Protocols for the Study of Chiral Butyrolactones

The investigation of chiral butyrolactones necessitates a range of specialized experimental techniques to isolate, identify, quantify, and assess the biological activity of these molecules.

Extraction of γ-Butyrolactones from Streptomyces Cultures

This protocol describes a general method for the extraction of GBLs from both solid and liquid Streptomyces cultures.[11]

Materials:

  • Streptomyces culture (solid or liquid)

  • Ethyl acetate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • For solid cultures:

    • Grow the Streptomyces strain on a suitable agar medium (e.g., YMG agar) for 3 days at 26°C.[11]

    • Cut the agar into small pieces and combine them.[11]

    • Extract the agar pieces with ethyl acetate.

  • For liquid cultures:

    • Grow the Streptomyces strain in a suitable liquid medium (e.g., YEME) for 24 hours.[11]

    • Extract the culture broth twice with an equal volume of ethyl acetate.[11]

  • Concentration:

    • Combine the ethyl acetate extracts and concentrate them to dryness using a rotary evaporator.

    • Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol) for further analysis.

Chiral HPLC for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating the enantiomers of chiral butyrolactones.[12]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based CSPs like Chiralcel OD-H or Chiralpak AD-H)

General Method Development Strategy:

  • Column Selection: The choice of the chiral stationary phase is crucial and often empirical. Polysaccharide-based columns are a good starting point for many butyrolactone separations.

  • Mobile Phase Selection:

    • Normal Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is commonly used. The ratio of the solvents is adjusted to optimize the separation.

    • Reversed Phase: A mixture of water or buffer and an organic modifier like acetonitrile or methanol can also be employed.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good resolution and peak shape.

LC-MS/MS for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of γ-butyrolactones in complex biological samples.[13]

Instrumentation:

  • UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation:

    • Extract the butyrolactones from the sample matrix as described in Protocol 3.1.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.[4]

  • Chromatographic Separation:

    • Use a suitable reversed-phase column (e.g., C18) to separate the butyrolactones from other components in the extract.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the target butyrolactone in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This provides high selectivity and sensitivity.[13]

Electrophoretic Mobility Shift Assay (EMSA) for Receptor-DNA Binding

EMSA, or gel shift assay, is used to study the binding of butyrolactone receptor proteins to their target DNA sequences and how this binding is affected by the presence of the butyrolactone ligand.[11]

Materials:

  • Purified butyrolactone receptor protein

  • Radiolabeled DNA probe containing the receptor's binding site

  • Non-denaturing polyacrylamide gel

  • Binding buffer

  • Butyrolactone extract or pure compound

Procedure:

  • Binding Reaction:

    • In a microfuge tube, combine the purified receptor protein, the radiolabeled DNA probe, and a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • In parallel reactions, add increasing concentrations of the butyrolactone extract or pure compound to assess its effect on the protein-DNA interaction.

    • Incubate the reactions at room temperature to allow for binding.

  • Electrophoresis:

    • Load the reaction mixtures onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

  • Detection:

    • Dry the gel and expose it to X-ray film or a phosphorimager to visualize the radiolabeled DNA.

    • A "shift" in the mobility of the DNA probe indicates the formation of a protein-DNA complex. The dissociation of this complex in the presence of the butyrolactone demonstrates the ligand-induced release of the receptor from the DNA.

Integrated Workflow for Butyrolactone Discovery and Characterization

The discovery of novel chiral butyrolactones and the elucidation of their biological roles often follow a systematic workflow that integrates various experimental techniques.

experimental_workflow cluster_workflow Butyrolactone Discovery Workflow culture 1. Bacterial Culture (e.g., Streptomyces) extraction 2. Extraction of Butyrolactones culture->extraction bioassay 3. Bioactivity Screening (e.g., Antibiotic Production) extraction->bioassay lcms 4. LC-MS/MS Analysis (Detection & Quantification) bioassay->lcms Active Extracts chiral_hplc 5. Chiral HPLC (Enantiomeric Separation) lcms->chiral_hplc structure_elucidation 6. Structure Elucidation (NMR, HRMS) chiral_hplc->structure_elucidation receptor_binding 7. Target Identification (e.g., EMSA, Affinity Chromatography) structure_elucidation->receptor_binding in_vivo 8. In Vivo Studies (Animal Models) receptor_binding->in_vivo

Figure 2: General experimental workflow for butyrolactone discovery.

Conclusion

Chiral butyrolactones represent a fascinating and biologically significant class of natural products. Their role as highly specific signaling molecules in bacteria underscores the importance of stereochemistry in molecular recognition and biological function. The diverse pharmacological activities exhibited by these compounds, including anticancer, anti-inflammatory, and antimicrobial effects, highlight their potential as lead structures in drug discovery. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of these remarkable molecules, paving the way for a deeper understanding of their biological roles and the development of novel therapeutic agents.

References

Stereochemistry of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Introduction

This compound, also known as (S)-γ-carboxy-γ-butyrolactone, is a chiral building block of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Its rigid, chiral structure makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its stereochemistry, synthesis, and key applications, with a focus on experimental data and protocols relevant to researchers in the field. This compound is a butan-4-olide that is created by the formal intramolecular condensation of (S)-2-hydroxyglutaric acid's 2-hydroxy and 4-carboxy groups.[4]

Stereochemistry and Physicochemical Properties

The stereochemistry of this compound is defined by the (S) configuration at the C2 position of the tetrahydrofuran ring. This specific stereoisomer is dextrorotatory, indicated by the (+) in its name. Its enantiomer, (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid, exhibits a negative specific rotation.

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₅H₆O₄[1][2]
Molecular Weight 130.10 g/mol [1][2]
Appearance White to light yellow crystalline powder[1][2][4]
Melting Point 71-73 °C[1][5]
Boiling Point 150-155 °C at 0.2 mmHg[5]
Optical Activity [α]²⁰/D +14° (c=5 in methanol)[5]
Optical Purity (ee) 99% (GLC)
Solubility Soluble in acetone and methanol[1][3][6]
CAS Number 21461-84-7[1][2]

Table 2: Spectroscopic Data

SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃) δ 2.27-2.41 (m, 1H), 2.44-2.65 (m, 3H), 5.09 (m, 1H), 9.12-9.55 (m, 1H)[4][7]
¹H NMR (500 MHz, CDCl₃) δ 5.01-4.97 (m, 1H), 2.68-2.53 (m, 3H), 2.44-2.35 (m, 1H)[7]
Mass Spectrometry (ESI, cation mode) m/z: 130.9 (M+1)[4][7]

Synthesis

The most common and well-established method for the synthesis of this compound is from L-glutamic acid.[4][7][8] The reaction proceeds with retention of stereochemistry at the α-carbon of the amino acid.[8]

Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol is a compilation of established procedures.[4][7][8]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in water in a conical flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (e.g., 7.5 g, 108.7 mmol) in water dropwise to the cooled L-glutamic acid solution while vigorously stirring.

  • Concurrently, add diluted hydrochloric acid dropwise via an addition funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Remove the water from the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain a yellow oily or solid residue.

  • Add ethyl acetate (e.g., 200 mL) to the residue and stir for 30 minutes.

  • Filter the mixture to remove any insoluble solids. Wash the solid cake with additional ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound as a light yellow oil or solid syrup.

Workflow of Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L_Glutamic_Acid L-Glutamic Acid Reaction_Vessel Diazotization & Intramolecular Cyclization (0°C to RT, 12-18h) L_Glutamic_Acid->Reaction_Vessel NaNO2_HCl NaNO₂ / HCl (aq) NaNO2_HCl->Reaction_Vessel Evaporation Vacuum Evaporation Reaction_Vessel->Evaporation Crude Mixture Extraction Ethyl Acetate Extraction Evaporation->Extraction Oily Residue Drying Drying (Na₂SO₄/MgSO₄) Extraction->Drying Organic Phase Concentration Concentration Drying->Concentration Dried Solution Final_Product (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Concentration->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile tool for chemists due to its chiral nature and functional groups.

  • Chiral Derivatizing and Resolving Agent: It is used as a chiral derivatizing agent for alcohols and as a chiral resolving agent in the synthesis of complex molecules like phosphatidylinositol 3,5-bisphosphate.[4][6]

  • Synthesis of Biologically Active Molecules: This compound serves as a key intermediate in the preparation of various biologically active compounds. For instance, it is used to prepare municatacin analogs, which have shown cytotoxic activity against tumor cells.[6]

  • Ligand for Metal Complexes: It can be used as a ligand to form water-soluble silver(I) complexes that exhibit antibacterial and antifungal activities.[6]

  • Enzyme Inhibition: It has been identified as a reversible inhibitor of proline dehydrogenase (PRODH), indicating its potential for further investigation in related therapeutic areas.[3][6]

Logical Relationships of Applications

Applications cluster_synthesis Synthetic Applications cluster_bioactivity Biological Applications Core (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Chiral_Agent Chiral Resolving/ Derivatizing Agent Core->Chiral_Agent enantiopurity Intermediate Intermediate for Bioactive Molecules Core->Intermediate chiral scaffold Complexes Ligand for Antimicrobial Silver(I) Complexes Core->Complexes ligation Inhibitor PRODH Inhibitor Core->Inhibitor molecular recognition Cytotoxic Precursor to Municatacin Analogs (Antitumor Activity) Intermediate->Cytotoxic

Caption: Key applications of this compound.

This compound is a fundamental chiral building block with well-defined stereochemistry and readily accessible through established synthetic routes from L-glutamic acid. Its utility in the synthesis of compounds with significant biological activities, including antitumor and antimicrobial properties, underscores its importance for researchers in drug discovery and development. The data and protocols presented in this guide offer a practical resource for the scientific community engaged in the use of this versatile molecule.

References

An In-depth Technical Guide to (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid (CAS Number 21461-84-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid, with CAS number 21461-84-7, is a chiral heterocyclic compound that has garnered significant interest in the scientific community. It serves as a versatile building block in organic synthesis and has demonstrated notable biological activities, particularly as a reversible inhibitor of proline dehydrogenase (PRODH) and as a key intermediate in the synthesis of cytotoxic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological functions, and potential therapeutic applications, with a focus on its role in cancer research.

Chemical and Physical Properties

(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid is a white to light yellow crystalline powder.[1] Its chemical structure consists of a five-membered lactone ring with a carboxylic acid group at the second position, conferring chirality to the molecule.

Table 1: Chemical and Physical Properties of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid

PropertyValueReference(s)
CAS Number 21461-84-7
Molecular Formula C₅H₆O₄
Molecular Weight 130.10 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 71-73 °C
Boiling Point 150-155 °C at 0.2 mmHg
Optical Activity [α]20/D +14° (c = 5 in methanol)
Solubility Soluble in methanol and acetone.[2]
SMILES O=C([C@H]1CCOC1=O)O
InChI Key QVADRSWDTZDDGR-VKHMYHEASA-N

Synthesis

A common and efficient method for the synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid involves the diazotization of L-glutamic acid followed by intramolecular cyclization.

Experimental Protocol: Synthesis from L-Glutamic Acid

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-glutamic acid in water in a conical flask.

  • Cool the solution to -5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water to the cooled L-glutamic acid solution while maintaining the temperature at -5°C.

  • Concurrently, add hydrochloric acid to the reaction mixture.

  • After the addition is complete, stir the reaction mixture continuously at room temperature for 12 hours.[3]

  • Subject the reaction mixture to vacuum evaporation at a temperature below 50 °C to obtain a yellow oily substance.[3]

  • Dissolve the oily residue in ethyl acetate and filter to remove any solid precipitate. Wash the solid with ethyl acetate.

  • Combine the filtrate and the washings and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil.[3]

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product L-Glutamic_Acid L-Glutamic Acid Diazotization Diazotization & Cyclization (-5°C to RT, 12h) L-Glutamic_Acid->Diazotization Reagents NaNO2, HCl, H2O Reagents->Diazotization Evaporation Vacuum Evaporation (<50°C) Diazotization->Evaporation Extraction Ethyl Acetate Extraction & Drying Evaporation->Extraction Concentration Vacuum Concentration Extraction->Concentration Final_Product (S)-(+)-5-Oxotetrahydrofuran- 2-carboxylic Acid Concentration->Final_Product

Caption: Workflow for the synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid.

Biological Activities and Uses

(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid exhibits significant biological activity, primarily as a reversible inhibitor of proline dehydrogenase (PRODH). This inhibition has implications for cancer therapy. Additionally, it is a crucial chiral building block for the synthesis of other biologically active molecules.

Inhibition of Proline Dehydrogenase (PRODH)

Proline dehydrogenase (PRODH), also known as proline oxidase (POX), is a mitochondrial enzyme that catalyzes the first step in proline catabolism, the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C).[4] This process is linked to the electron transport chain and results in the production of ATP and reactive oxygen species (ROS). In certain cancer cells, PRODH plays a critical role in metabolic reprogramming to support survival and growth, particularly under conditions of metabolic stress.

(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid acts as a competitive inhibitor of PRODH.[5] A study on the inhibition of PRODH by various proline-like compounds reported an inhibition constant (Ki) of 0.3 mM for S-(–)-tetrahydro-2-furoic acid, which is the enantiomer of the title compound.[4] It is important to note that the stereochemistry can significantly impact biological activity.

The inhibition of PRODH by (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid can lead to a reduction in ATP production and an alteration of the cellular redox state, which can be detrimental to cancer cells that are highly dependent on proline metabolism.

Diagram 2: PRODH Signaling Pathway in Cancer

G cluster_upstream Upstream Regulators cluster_prodh PRODH-Mediated Proline Catabolism cluster_downstream Downstream Effects cluster_inhibitor Inhibition p53 p53 PRODH PRODH (Proline Dehydrogenase) p53->PRODH induces Proline Proline Proline->PRODH P5C P5C PRODH->P5C ETC Electron Transport Chain PRODH->ETC donates electrons Glutamate Glutamate P5C->Glutamate ATP ATP Production ETC->ATP ROS ROS Production ETC->ROS Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy Inhibitor (S)-(+)-5-Oxotetrahydrofuran- 2-carboxylic Acid Inhibitor->PRODH inhibits

Caption: Simplified PRODH signaling pathway and its inhibition.

Anticancer Applications

The role of PRODH in cancer is complex and can be context-dependent. However, in certain breast cancer subtypes, PRODH expression is elevated and correlates with a poorer prognosis. Targeting PRODH with inhibitors like (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid has shown promise as a therapeutic strategy.

Studies have demonstrated that combining PRODH inhibitors with other targeted therapies, such as glutaminase (GLS1) inhibitors, can lead to synergistic or additive anticancer effects in breast cancer cell lines.[5] This is because some cancer cells exhibit an inverse expression pattern of PRODH and GLS1, making them vulnerable to a dual-inhibitor approach. Furthermore, the anticancer potential of PRODH inhibitors is significantly enhanced when combined with agents that upregulate p53, a tumor suppressor that can induce PRODH expression.[5]

Synthesis of Municatacin Analogs

Experimental Protocols

PRODH Activity Assay

This protocol is adapted from a method used for determining the activity of proline dehydrogenase.[6]

Principle: The activity of PRODH can be determined by monitoring the proline-dependent reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Isolated mitochondria or cell lysates containing PRODH

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Proline solution (1 M)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 60 μM)

  • Phenazine methosulfate (PMS) solution (e.g., 0.5 mM)

  • FAD solution (e.g., 0.5 mM)

  • Potassium cyanide (KCN) solution (e.g., 1 mM)

  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid (inhibitor) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl₂, KCN, FAD, PMS, and DCPIP.

  • Add the mitochondrial preparation or cell lysate to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with various concentrations of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid.

  • Initiate the reaction by adding the proline solution.

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid or its derivatives (e.g., municatacin analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

Table 2: Inhibition of Proline Dehydrogenase

CompoundTargetAssayKiReference(s)
S-(–)-Tetrahydro-2-furoic acid*Proline Dehydrogenase (PRODH)Enzymatic Assay0.3 mM[4]

*Note: S-(–)-Tetrahydro-2-furoic acid is the enantiomer of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid. The inhibitory activity of the (+) enantiomer may differ.

Specific IC50 values for the cytotoxicity of municatacin analogs derived from (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid are not publicly available and would need to be determined experimentally.

Pharmacokinetics and Toxicity

Detailed pharmacokinetic and in vivo toxicity data for (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid are not extensively reported in the available literature. Further studies are required to evaluate its absorption, distribution, metabolism, excretion (ADME), and overall safety profile in animal models to support its potential development as a therapeutic agent.

Conclusion

(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid is a valuable chiral molecule with significant potential in medicinal chemistry and drug development. Its role as a reversible inhibitor of proline dehydrogenase highlights a promising avenue for the development of novel anticancer therapies, particularly in combination with other targeted agents. Furthermore, its utility as a synthetic precursor for complex natural product analogs with cytotoxic properties underscores its importance in organic synthesis. Future research should focus on elucidating the precise quantitative inhibitory activity of the (S)-(+) enantiomer, determining the cytotoxic potency of its derivatives, and thoroughly investigating its pharmacokinetic and toxicological profiles to advance its translational potential.

References

Methodological & Application

Application Note & Protocol: Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid from L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a valuable chiral building block in organic synthesis.[1][2] It serves as a key intermediate in the preparation of various pharmaceuticals and as a chiral derivatizing agent for alcohols.[1][3] This document provides a detailed protocol for the synthesis of this compound from the readily available and inexpensive starting material, L-glutamic acid. The synthesis involves a one-pot diazotization of the primary amine followed by intramolecular cyclization. This process is known to proceed with retention of stereochemistry, yielding the desired (S)-enantiomer.[4]

Reaction Scheme & Mechanism

The synthesis proceeds via the diazotization of the α-amino group of L-glutamic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). The resulting unstable diazonium salt readily loses nitrogen gas to form a secondary carbocation. The proximate γ-carboxylic acid group then acts as a nucleophile, attacking the carbocation to form the five-membered lactone ring of the target molecule.

Data Presentation

Two representative protocols are summarized below, highlighting the reaction parameters and outcomes.

ParameterProtocol 1[1][5]Protocol 2[5]
Starting Material L-Glutamic AcidL-Glutamic Acid
Molar Amount (mol)0.0680.068
Mass (g)10.0710.0
Reagents Sodium Nitrite (NaNO₂)Sodium Nitrite (NaNO₂)
Hydrochloric Acid (HCl)Hydrochloric Acid (HCl)
Stoichiometry L-Glutamic Acid: 1 equiv.L-Glutamic Acid: 1 equiv.
NaNO₂: ~1.5 equiv.NaNO₂: 1.6 equiv.
Solvent WaterWater
Reaction Temp. -5°C (addition), then RT0°C (addition), then RT
Reaction Time 12 hours18 hours
Work-up Vacuum evaporation, EtOAc extraction, drying (Na₂SO₄)Water evaporation, EtOAc addition, filtration, drying (MgSO₄)
Product Form Light yellow oilSolid syrup
Yield 91.6%98%
Mass Spec (ESI) m/z: 130.9 [M+1]Not explicitly stated, but product confirmed by NMR
¹H NMR (CDCl₃) δ 2.27-2.41 (m, 1H), 2.44-2.65 (m, 3H), 5.09 (m, 1H), 9.12-9.55 (m, 1H)δ 5.01-4.97 (m, 1H), 2.68-2.53 (m, 3H), 2.44-2.35 (m, 1H)

Visualization of Pathways and Workflows

Reaction Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product L_Glutamic_Acid L-Glutamic Acid Target_Molecule (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid L_Glutamic_Acid->Target_Molecule Diazotization & Intramolecular Cyclization Reagents 1. NaNO₂, HCl, H₂O 2. 0°C to RT

Caption: Reaction pathway from L-glutamic acid to the target product.

Experimental Workflow start Start: Dissolve L-Glutamic Acid in Water cool Cool solution to 0°C in an ice bath start->cool add_reagents Slowly add aqueous NaNO₂ and HCl solution cool->add_reagents react Stir at Room Temperature for 12-18 hours add_reagents->react evaporate Concentrate in vacuo (<50°C) to obtain oily residue react->evaporate extract Dissolve residue in Ethyl Acetate (EtOAc) evaporate->extract filter Filter to remove inorganic salts extract->filter dry Dry combined organic layers over Na₂SO₄ or MgSO₄ filter->dry concentrate_final Remove EtOAc under reduced pressure dry->concentrate_final end End: Obtain (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid concentrate_final->end

Caption: Step-by-step experimental workflow for the synthesis.

Experimental Protocols

This protocol is a comprehensive amalgamation of established procedures.[1][5]

5.1 Materials and Equipment

  • L-Glutamic acid (10.0 g, 68 mmol)

  • Sodium nitrite (NaNO₂, 7.5 g, 108.7 mmol)

  • Concentrated Hydrochloric Acid (HCl, ~10 mL)

  • Deionized Water

  • Ethyl acetate (EtOAc, ~350 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL or 500 mL)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

5.2 Reaction Procedure

  • In a 500 mL flask equipped with a magnetic stir bar, prepare a suspension of L-glutamic acid (10.0 g, 68 mmol) and sodium nitrite (7.5 g, 108.7 mmol) in 100 mL of water.[5]

  • Cool the vigorously stirred suspension to 0°C using an ice-salt bath.

  • In a separate beaker, dilute 10 mL of concentrated HCl with 40 mL of water.

  • Slowly add the diluted HCl solution dropwise to the L-glutamic acid suspension over a period of 1 hour, ensuring the temperature is maintained at 0°C.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 18 hours at room temperature.[5]

5.3 Work-up and Purification

  • Concentrate the reaction mixture by removing the water on a rotary evaporator at a bath temperature below 50°C. This will result in a viscous, yellowish oily or solid residue.[1][5]

  • Add 200 mL of ethyl acetate (EtOAc) to the residue and stir the mixture for 30 minutes.[5]

  • Filter the mixture to remove the insoluble inorganic salts (e.g., NaCl). Wash the solid cake with additional EtOAc (2 x 75 mL).[5]

  • Combine the organic filtrate and the washings.

  • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.[5]

  • Filter off the drying agent and concentrate the filtrate in vacuo to remove the ethyl acetate.

  • Place the resulting residue under high vacuum for at least 12 hours to remove any residual solvent. The final product, this compound, is obtained as a solid syrup or light yellow oil (expected yield: ~8.7 g, 98%).[5]

5.4 Product Characterization

  • Appearance: White to light yellow crystalline powder or solid syrup.[3][5]

  • Melting Point: 71-73 °C.[3]

  • ¹H NMR (400 or 500 MHz, CDCl₃): The spectrum should be consistent with the data presented in the table above.[1][5]

  • Mass Spectrometry (ESI+) : Expected m/z of 130.9-131.1 for [M+H]⁺.[1][5]

Safety and Handling

  • The reaction should be performed in a well-ventilated fume hood.

  • Sodium nitrite is an oxidizer and is toxic if ingested.

  • Concentrated hydrochloric acid is highly corrosive.

  • The diazotization reaction produces nitrogen gas (N₂); ensure the apparatus is not sealed.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Note and Protocol: Enantioselective Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a valuable chiral building block and derivatizing agent in organic synthesis.[1] The primary method detailed is the well-established and efficient synthesis starting from L-glutamic acid. This approach leverages the inherent chirality of the starting material to produce the target compound with high yield and stereochemical fidelity. This note is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as (S)-γ-Carboxy-γ-butyrolactone, is a chiral molecule widely used in organic synthesis. Its utility stems from its bifunctional nature, containing both a lactone and a carboxylic acid, and its defined stereocenter. It serves as a precursor for various bioactive compounds and as a chiral resolving agent. The most common and practical enantioselective synthesis involves the diazotization of the readily available and inexpensive chiral pool starting material, L-glutamic acid.[1][2][3] This reaction proceeds via an intramolecular cyclization, effectively converting the amino acid into the target lactone while retaining the (S)-configuration.

Synthesis Pathway Overview

The synthesis begins with the diazotization of the primary amine of L-glutamic acid using sodium nitrite (NaNO₂) in an acidic aqueous solution. The resulting unstable diazonium salt undergoes an intramolecular Sɴ2 reaction, where the γ-carboxylate group acts as a nucleophile, displacing the diazonium group and forming the five-membered lactone ring.

Synthesis_Pathway start_material L-Glutamic Acid intermediate In situ Diazonium Salt start_material->intermediate Diazotization (-5 to 0 °C) reagents NaNO₂, HCl, H₂O reagents->intermediate product (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid intermediate->product Intramolecular Lactonization

Caption: Reaction scheme for the synthesis of this compound from L-Glutamic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected results for the synthesis of this compound from L-glutamic acid.[1][2]

ParameterValueReference
Starting MaterialL-Glutamic Acid[1][2]
Key ReagentsSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)[1][2]
SolventWater[1][2]
Reaction Temperature-5 °C to 0 °C (addition), then Room Temperature[1][2]
Reaction Time12-18 hours[2]
Yield 91-98% [1][2]
Appearance White to light yellow crystalline powder or light yellow oil [1][2]
Optical Purity (ee) >99% (GLC)
Optical Rotation [α]²⁰/D +14° (c = 5 in methanol)
Melting Point 71-73 °C
Boiling Point 150-155 °C at 0.2 mmHg
Mass Spec (ESI, m/z) 130.9 [M+1]⁺ [1][2]
¹H NMR (400 MHz, CDCl₃) δ ~9.3 (br s, 1H), 5.09 (m, 1H), 2.65-2.44 (m, 3H), 2.41-2.27 (m, 1H) [1][2]

Detailed Experimental Protocol

This protocol is based on established literature procedures.[1][2]

4.1 Materials and Equipment

  • L-Glutamic acid (e.g., 10.0 g, 68 mmol)

  • Sodium nitrite (NaNO₂) (e.g., 7.5 g, 108.7 mmol)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 250 mL three-neck round-bottom flask or conical flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Rotary evaporator

  • Standard laboratory glassware

  • pH indicator paper

4.2 Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

4.3 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL flask equipped with a magnetic stir bar, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of deionized water.[1][2] In a separate beaker, prepare a solution of sodium nitrite (7.0 g, 0.102 mol) in 20 mL of water.[1] Prepare a dilute HCl solution by adding 10 mL of concentrated HCl to 40 mL of water.[2]

  • Diazotization: Cool the L-glutamic acid solution to -5 °C using an ice-salt bath.

  • Reagent Addition: While maintaining the temperature at -5 °C to 0 °C and stirring vigorously, slowly and simultaneously add the sodium nitrite solution and the diluted hydrochloric acid dropwise over a period of about 1 hour.[2] Ensure the pH remains acidic.

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Then, allow the reaction mixture to warm to room temperature and stir continuously for an additional 12 to 18 hours.[2] The solution will turn a yellowish color.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a round-bottom flask and remove the water by vacuum evaporation at a temperature below 50 °C. This will yield a yellow oily or syrupy substance.[1][2]

    • Dissolve this oily residue in ethyl acetate (EtOAc, ~150-200 mL).[2] Inorganic salts will precipitate.

    • Filter the mixture to remove the solid precipitate. Wash the collected solid with additional EtOAc (2 x 50 mL).[2]

    • Combine the filtrate and the washings.[2]

  • Drying and Purification:

    • Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

    • Filter off the drying agent.

    • Remove the ethyl acetate by vacuum concentration using a rotary evaporator. Place the resulting residue under high vacuum for several hours to remove any remaining solvent.[2]

  • Product Characterization: The final product, this compound, is obtained as a light yellow oil or a solid syrup with a yield of approximately 91-98%.[1][2] Characterize the product using ¹H NMR, mass spectrometry, and polarimetry to confirm its identity and enantiopurity.

Safety and Handling

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction of sodium nitrite with acid generates nitrous acid and potentially nitrogen oxide gases, which are toxic. Ensure adequate ventilation.

  • Hydrochloric acid is corrosive. Handle with care.

This protocol provides a reliable and high-yielding method for the enantioselective synthesis of this compound, suitable for a variety of research and development applications.

References

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid , a derivative of L-glutamic acid, has emerged as a valuable and versatile chiral building block in organic synthesis. Its rigid, chiral scaffold provides a reliable starting point for the stereocontrolled synthesis of a wide array of complex molecules, particularly in the realm of pharmaceuticals and biologically active natural products. This application note provides a detailed overview of its applications, complete with experimental protocols and quantitative data, for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 21461-84-7[1]
Molecular Formula C₅H₆O₄[1]
Molecular Weight 130.10 g/mol [1]
Melting Point 71-73 °C[1]
Boiling Point 150-155 °C at 0.2 mmHg[1]
Optical Rotation [α]²⁰/D +14° (c=5 in methanol)

Applications in Synthesis

This chiral building block serves as a precursor in a variety of synthetic transformations, including the synthesis of natural products with potent biological activities and the preparation of chiral derivatizing agents.

Synthesis of Annonaceous Acetogenins

Annonaceous acetogenins are a class of natural products known for their potent cytotoxic, antitumor, and pesticidal activities.[2] this compound serves as a key starting material for the construction of the characteristic tetrahydrofuran rings found in these molecules.[3][4] The synthesis of longicin, a nonadjacent bis-THF acetogenin, exemplifies this application.[3]

Protocol: Synthesis of a Key Intermediate for Longicin

This protocol outlines the initial steps in the synthesis of a key tetrahydrofuran intermediate from this compound, as adapted from methodologies for acetogenin synthesis.[3][4]

Step 1: Esterification

  • Materials: this compound, Methanol, Concentrated Sulfuric Acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (10 vol).

    • Add a catalytic amount of concentrated sulfuric acid (0.05 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

ReactantMolar RatioReagentsReaction TimeYield
This compound1.0Methanol, H₂SO₄ (cat.)4 h~95%

Step 2: Reduction and Protection

  • Materials: Methyl (S)-5-oxo-2-tetrahydrofurancarboxylate, Diisobutylaluminium hydride (DIBAL-H), tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole.

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in anhydrous toluene at -78 °C.

    • Add DIBAL-H (1.1 eq) dropwise and stir for 1 hour.

    • Quench the reaction with methanol, followed by a saturated solution of Rochelle's salt.

    • Extract the resulting lactol with ethyl acetate, dry, and concentrate.

    • Dissolve the crude lactol in dichloromethane and add imidazole (1.5 eq) and TBDMSCl (1.2 eq).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water, dry the organic layer, and purify by column chromatography to afford the TBDMS-protected intermediate.

ReactantMolar RatioReagentsReaction TimeYield
Methyl (S)-5-oxo-2-tetrahydrofurancarboxylate1.01. DIBAL-H2. TBDMSCl, Imidazole2-4 h~85%

This protected intermediate can then be carried forward through several steps to construct the full carbon skeleton of acetogenins like longicin.

G

Caption: Synthetic workflow for the acetogenin THF core.

Chiral Derivatizing Agent

This compound is utilized as a chiral derivatizing agent to determine the enantiomeric purity of alcohols.[1] The carboxylic acid group reacts with the alcohol to form diastereomeric esters, which can be separated and quantified by chromatographic or spectroscopic methods.

Protocol: Derivatization of a Secondary Alcohol

  • Materials: Racemic secondary alcohol, this compound, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane.

  • Procedure:

    • To a solution of the racemic alcohol (1.0 eq) in dichloromethane, add this compound (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The resulting diastereomeric esters can be analyzed by HPLC or NMR to determine the enantiomeric excess of the original alcohol.

ReactantMolar RatioReagentsReaction TimeAnalysis
Racemic Alcohol1.0This compound, DCC, DMAP12 hHPLC, NMR

G

Caption: Workflow for enantiomeric purity determination.

Biological Activity and Signaling Pathways

The cytotoxic effects of Annonaceous acetogenins, synthesized using this compound, are primarily attributed to their potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2] This inhibition disrupts ATP production, leading to cellular apoptosis.

G

Caption: Signaling pathway of acetogenin cytotoxicity.

Conclusion

This compound is a powerful chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its utility in constructing the core structures of potent natural products like Annonaceous acetogenins highlights its importance in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers looking to leverage this versatile chiral synthon in their synthetic endeavors.

References

Applications of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid , a versatile chiral building block derived from L-glutamic acid, serves as a valuable starting material in the stereoselective synthesis of a variety of organic molecules, particularly chiral tetrahydrofuran derivatives. Its rigid lactone structure and dual functionality of a carboxylic acid and a lactone allow for sequential and regioselective transformations, making it an attractive precursor for complex targets in drug discovery and development.

Overview of Synthetic Applications

This compound is primarily utilized in two key ways:

  • As a Chiral Derivatizing Agent: The carboxylic acid moiety can be reacted with chiral alcohols to form diastereomeric esters, which can be separated to determine the enantiomeric purity of the alcohol.[1]

  • As a Chiral Precursor: The molecule can be elaborated through sequential reduction of the carboxylic acid and the lactone, or through other modifications, to generate highly functionalized, enantioenriched tetrahydrofurans. These tetrahydrofuran rings are core structures in numerous biologically active compounds.

A significant application is the synthesis of chiral 2,2-disubstituted tetrahydrofuran derivatives. This is typically achieved through a two-step reduction process. First, the carboxylic acid is selectively reduced to a primary alcohol, yielding (S)-5-(hydroxymethyl)dihydrofuran-2(5H)-one. Subsequently, the lactone is reduced to the corresponding tetrahydrofuran ether.[2]

Data Presentation

The following tables summarize the quantitative data for the key synthetic transformations involving this compound.

Table 1: Synthesis of this compound from L-Glutamic Acid

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
L-Glutamic AcidNaNO₂, HClWater-5 to Room Temp.1291.6[3]

Table 2: Synthesis of Chiral Tetrahydrofuran Derivatives from this compound [2]

EntrySubstrateProduct (Lactone Alcohol 5)Yield (%)Product (Tetrahydrofuran 3/7)Overall Yield (%)
1(S)-2a(S)-5a74(S)-7a48
2(S)-2b(S)-5b73(S)-7b57
3(R)-2c(R)-5c71(R)-3c75
4(R)-2d(R)-5d68(R)-3d64
5(R)-2e(R)-5e77(R)-3e70

Note: In the referenced study, this compound is denoted as 2a.

Experimental Protocols

Synthesis of this compound from L-Glutamic Acid

This protocol describes the synthesis of the title compound from readily available L-glutamic acid.[3]

Materials:

  • L-Glutamic acid (10.07 g, 0.068 mol)

  • Sodium nitrite (NaNO₂) (7.0 g, 0.102 mol)

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-glutamic acid in 20 mL of water in a conical flask.

  • Prepare a solution of NaNO₂ in 20 mL of water.

  • Cool the L-glutamic acid solution to -5 °C.

  • Slowly add the NaNO₂ solution to the L-glutamic acid solution, along with HCl and 40 mL of water.

  • Stir the reaction mixture continuously at room temperature for 12 hours.

  • Concentrate the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain a yellow oily substance.

  • Dissolve the oily substance in EtOAc and filter to remove any solid precipitate. Wash the solid with EtOAc.

  • Combine the filtrate and washings and dry over Na₂SO₄.

  • Remove the solvent by vacuum concentration to afford this compound as a light yellow oil (8.1 g, 91.6% yield).

Synthesis of Chiral Tetrahydrofuran Derivatives

The following protocols are adapted from the work of Niidu et al. and describe the two-step conversion of this compound to chiral tetrahydrofuran derivatives.[2]

This procedure details the selective reduction of the carboxylic acid functionality.

Materials:

  • This compound (1.0 equiv)

  • Boranedimethyl sulfide complex (BH₃·SMe₂) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the borane-dimethyl sulfide complex.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Carefully quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-5-(hydroxymethyl)dihydrofuran-2(5H)-one.

This protocol describes the reduction of the intermediate lactone alcohol to the corresponding tetrahydrofuran.

Materials:

  • (S)-5-(hydroxymethyl)dihydrofuran-2(5H)-one (1.0 equiv)

  • Diisobutylaluminium hydride (DIBAL-H) (1.2 equiv)

  • Triethylsilane (Et₃SiH) (2.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the lactone alcohol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add DIBAL-H and stir for 1 hour.

  • Add triethylsilane followed by boron trifluoride diethyl etherate.

  • Allow the reaction to warm to -40 °C and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous sodium potassium tartrate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired chiral tetrahydrofuran derivative.

Visualizations

The following diagrams illustrate the key synthetic pathways described.

Synthesis_of_Target_Compound L_Glutamic_Acid L-Glutamic Acid Target_Compound (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid L_Glutamic_Acid->Target_Compound NaNO₂, HCl, H₂O -5 °C to RT, 12 h (91.6% yield)

Caption: Synthesis of this compound.

Synthesis_of_Tetrahydrofurans Start (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Intermediate (S)-5-(hydroxymethyl)dihydrofuran- 2(5H)-one Start->Intermediate BH₃·SMe₂ THF, 0 °C to RT (68-77% yield) Final_Product Chiral Tetrahydrofuran Derivative Intermediate->Final_Product 1. DIBAL-H, DCM, -78 °C 2. Et₃SiH, BF₃·Et₂O, -40 °C (Yields vary)

Caption: Two-step synthesis of chiral tetrahydrofurans.

Experimental_Workflow cluster_step1 Step 1: Carboxylic Acid Reduction cluster_step2 Step 2: Lactone Reduction Start_Step1 Dissolve Starting Material in THF Cool_Step1 Cool to 0 °C Start_Step1->Cool_Step1 Add_Reagent_Step1 Add BH₃·SMe₂ Cool_Step1->Add_Reagent_Step1 React_Step1 Stir at RT for 18h Add_Reagent_Step1->React_Step1 Quench_Step1 Quench with Methanol React_Step1->Quench_Step1 Purify_Step1 Purify to yield Lactone Alcohol Quench_Step1->Purify_Step1 Start_Step2 Dissolve Lactone Alcohol in DCM Purify_Step1->Start_Step2 Proceed with isolated intermediate Cool_Step2 Cool to -78 °C Start_Step2->Cool_Step2 Add_DIBALH Add DIBAL-H Cool_Step2->Add_DIBALH Add_Silane Add Et₃SiH and BF₃·Et₂O Add_DIBALH->Add_Silane React_Step2 Stir at -40 °C for 4h Add_Silane->React_Step2 Quench_Step2 Quench with Rochelle's Salt React_Step2->Quench_Step2 Purify_Step2 Purify to yield Tetrahydrofuran Quench_Step2->Purify_Step2

Caption: Experimental workflow for tetrahydrofuran synthesis.

References

Application Notes and Protocols for (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid as a Chiral Derivatizing Agent for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a versatile and effective chiral derivatizing agent (CDA) for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols.[1][2] Its rigid, chiral structure allows for the formation of diastereomeric esters when reacted with a racemic or enantiomerically enriched alcohol. These resulting diastereomers exhibit distinct physicochemical properties, most notably different chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, which enables the quantification of the enantiomeric excess (ee) of the alcohol.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a CDA.

Principle of Chiral Derivatization

The fundamental principle behind using a chiral derivatizing agent is the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers. Diastereomers possess different physical and spectral properties, allowing for their differentiation and quantification using standard analytical techniques such as NMR spectroscopy and chromatography.[1][3][4]

The reaction of a racemic alcohol ((R)- and (S)-alcohol) with the enantiomerically pure this compound results in the formation of two diastereomeric esters: ((R)-alcohol)-(S)-CDA and ((S)-alcohol)-(S)-CDA. The distinct spatial arrangement of these diastereomers leads to different magnetic environments for their protons, resulting in separable signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original alcohol sample, allowing for the calculation of the enantiomeric excess.

Physicochemical Properties of this compound

PropertyValue
Synonyms (S)-γ-Carboxy-γ-butyrolactone, (S)-5-Oxotetrahydro-2-furancarboxylic acid
CAS Number 21461-84-7[5]
Molecular Formula C₅H₆O₄[2]
Molecular Weight 130.10 g/mol [5]
Appearance White to light yellow crystalline powder[2]
Melting Point 71-73 °C[6]
Boiling Point 150-155 °C at 0.2 mmHg[6]
Optical Activity [α]²⁰/D +14° (c = 5 in methanol)[5]
Solubility Soluble in acetone[2]

Experimental Protocols

I. Derivatization of Chiral Alcohols using Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7][8][9]

Materials:

  • This compound

  • Chiral alcohol (e.g., 1-phenylethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chiral alcohol (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM to the cooled reaction mixture with continuous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric esters.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

G Workflow for Derivatization of Chiral Alcohols cluster_0 Reaction cluster_1 Work-up Reactants Chiral Alcohol + (S)-CDA in anhydrous DCM Catalyst Add DMAP Reactants->Catalyst Cooling Cool to 0°C Catalyst->Cooling Coupling Add DCC solution Cooling->Coupling Reaction Stir at RT for 12-24h Coupling->Reaction Filtration1 Filter DCU Reaction->Filtration1 After reaction completion Washing Wash with NaHCO₃ and Brine Filtration1->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Optional Diastereomeric Esters Diastereomeric Esters Concentration->Diastereomeric Esters Purification->Diastereomeric Esters

Caption: Derivatization Workflow.

II. NMR Spectroscopic Analysis for Enantiomeric Excess (ee) Determination

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify a well-resolved proton signal that is present in both diastereomers but at different chemical shifts. Protons close to the chiral centers are most likely to show the largest chemical shift difference (Δδ).

    • Integrate the area of the corresponding signals for each diastereomer.

    • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

G Workflow for ee Determination by NMR SamplePrep Dissolve Diastereomeric Esters in Deuterated Solvent NMRAcquisition Acquire ¹H NMR Spectrum SamplePrep->NMRAcquisition SignalID Identify Separated Signals of Diastereomers NMRAcquisition->SignalID Integration Integrate Signal Areas SignalID->Integration eeCalc Calculate Enantiomeric Excess Integration->eeCalc

Caption: NMR Analysis Workflow.

Quantitative Data

The following table provides hypothetical yet representative data for the derivatization of a racemic secondary alcohol, such as 1-phenylethanol, with this compound. Actual results may vary depending on the specific alcohol and reaction conditions.

ParameterValue
Chiral Alcohol (±)-1-Phenylethanol
Coupling Method DCC/DMAP
Reaction Time 18 hours
Reaction Temperature Room Temperature
Yield of Diastereomeric Esters >90% (crude)
NMR Solvent CDCl₃
Observed Δδ (methine proton of alcohol) ~0.05 - 0.15 ppm
Calculated ee (for a racemic sample) ~0%

General Reaction Mechanism

The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, a process that is catalyzed by DMAP. DMAP acts as a nucleophilic catalyst, forming a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol to form the ester and regenerate the catalyst.

G Steglich Esterification Mechanism CarboxylicAcid R-COOH ((S)-CDA) O-Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O-Acylisourea + DCC DCC DCC->O-Acylisourea N-Acylpyridinium N-Acylpyridinium Intermediate O-Acylisourea->N-Acylpyridinium + DMAP DCU DCU (Byproduct) O-Acylisourea->DCU + R'-OH (uncatalyzed) DMAP DMAP Ester R-COOR' (Diastereomeric Ester) N-Acylpyridinium->Ester + R'-OH DMAP_regen DMAP (Regenerated) N-Acylpyridinium->DMAP_regen - DMAP Alcohol R'-OH (Chiral Alcohol)

Caption: Reaction Mechanism.

Conclusion

This compound serves as an excellent chiral derivatizing agent for alcohols, enabling the determination of enantiomeric excess through the formation of diastereomeric esters and subsequent NMR analysis. The Steglich esterification provides a mild and efficient method for this derivatization. The protocols and information provided herein offer a comprehensive guide for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

References

Application Notes: Chiral Resolution of Racemic Alcohols Using (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis and separation of chiral molecules are of paramount importance in the pharmaceutical industry and organic synthesis, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a widely employed and practical approach for obtaining enantiomerically pure compounds.

This document provides detailed application notes and protocols for the chiral resolution of racemic alcohols utilizing the chiral resolving agent, (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. This reagent, also known as (S)-γ-carboxy-γ-butyrolactone, is a versatile and effective tool for the separation of alcohol enantiomers. The fundamental principle of this resolution technique lies in the reaction of the racemic alcohol with the enantiomerically pure carboxylic acid to form a mixture of diastereomeric esters. These diastereomers, possessing distinct physical properties, can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the separated diastereomers yields the desired enantiomerically pure alcohols and allows for the recovery of the resolving agent.

This compound is particularly useful as a chiral derivatizing agent for alcohols in the field of organic synthesis and is a key intermediate in the synthesis of various chiral drugs.[1] Its application is crucial for the formation of derivatives that can be readily analyzed and separated based on their chirality.[1]

Principle of Chiral Resolution

The chiral resolution process using this compound involves three key steps:

  • Esterification: The racemic alcohol is reacted with enantiomerically pure this compound to form a mixture of two diastereomeric esters.

  • Diastereomer Separation: The resulting diastereomers have different physical properties, such as polarity and melting point, which allows for their separation using techniques like column chromatography or crystallization.

  • Hydrolysis: The separated diastereomeric esters are individually hydrolyzed to yield the corresponding enantiomerically pure alcohols and recover the chiral resolving agent.

Applications

The primary application of this methodology is the preparation of enantiomerically pure alcohols, which are valuable building blocks in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. A notable example of its use is in the multi-step synthesis of phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2], a crucial signaling molecule.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the chiral resolution of a racemic myo-inositol derivative, 1D-4,5-di-O-benzyl-1,2-O-isopropylidene-myo-inositol, using this compound. This data is extracted from a detailed synthetic procedure and serves as a representative example of the efficacy of this resolving agent.

Racemic AlcoholResolving AgentDiastereomer 1 (Yield)Diastereomer 2 (Yield)Method of SeparationRef.
1D-4,5-di-O-benzyl-1,2-O-isopropylidene-myo-inositolThis compound42%45%Flash Column Chromatography

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the chiral resolution of a racemic alcohol using this compound, based on the resolution of a myo-inositol derivative.

Protocol 1: Diastereoselective Esterification

This protocol describes the formation of diastereomeric esters from a racemic alcohol and this compound.

Materials:

  • Racemic alcohol (e.g., 1D-4,5-di-O-benzyl-1,2-O-isopropylidene-myo-inositol)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the racemic alcohol (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane, add 4-(dimethylamino)pyridine (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the two diastereomeric esters.

  • Combine the fractions containing each diastereomer and concentrate under reduced pressure to obtain the purified diastereomeric esters.

Protocol 2: Hydrolysis of Diastereomeric Esters to Recover Chiral Alcohols

This protocol details the cleavage of the ester bond to yield the enantiomerically pure alcohol and the resolving agent.

Materials:

  • Separated diastereomeric ester

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Dowex 50W-X8 (H+ form) resin

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolve the purified diastereomeric ester in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature for 4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with Dowex 50W-X8 (H+ form) resin until the pH is approximately 7.

  • Filter the mixture and wash the resin with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting residue contains the enantiomerically pure alcohol. The aqueous layer contains the sodium salt of the resolving agent, which can be recovered by acidification and extraction.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral resolution of a racemic alcohol using this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Diastereomer Separation cluster_2 Step 3: Hydrolysis racemic_alcohol Racemic Alcohol (R-OH & S-OH) esterification Esterification (DCC, DMAP, DCM) racemic_alcohol->esterification resolving_agent (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid resolving_agent->esterification diastereomers Mixture of Diastereomers (R-Ester & S-Ester) esterification->diastereomers separation Chromatographic Separation diastereomers->separation ester_R Diastereomer 1 (R-Ester) separation->ester_R ester_S Diastereomer 2 (S-Ester) separation->ester_S hydrolysis_R Hydrolysis (NaOH, MeOH/H2O) ester_R->hydrolysis_R hydrolysis_S Hydrolysis (NaOH, MeOH/H2O) ester_S->hydrolysis_S alcohol_R Enantiopure Alcohol (R-OH) hydrolysis_R->alcohol_R recovered_agent Recovered Resolving Agent hydrolysis_R->recovered_agent alcohol_S Enantiopure Alcohol (S-OH) hydrolysis_S->alcohol_S hydrolysis_S->recovered_agent

Caption: Workflow for chiral resolution of racemic alcohols.

Logical Relationship of the Resolution Process

The diagram below outlines the logical progression and the relationships between the different chemical species involved in the resolution process.

G racemate Racemic Alcohol (Mixture of Enantiomers) diastereomer_mix Diastereomeric Ester Mixture racemate->diastereomer_mix Reacts with reagent (S)-Chiral Resolving Agent reagent->diastereomer_mix separated_diastereomers Separated Diastereomers diastereomer_mix->separated_diastereomers Separated by Physical Means enantiomer_1 Enantiomer 1 separated_diastereomers->enantiomer_1 Hydrolysis enantiomer_2 Enantiomer 2 separated_diastereomers->enantiomer_2 Hydrolysis recovered_reagent Recovered Resolving Agent enantiomer_1->recovered_reagent Releases enantiomer_2->recovered_reagent Releases

Caption: Logical steps in chiral resolution.

References

Application Notes and Protocols: Esterification of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid with Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid as a chiral resolving agent for alcohols. This methodology is critical for the determination of enantiomeric purity and the preparation of enantiomerically enriched alcohols, which are vital intermediates in the pharmaceutical industry.

Introduction

This compound, also known as (S)-γ-carboxy-γ-butyrolactone, is a versatile chiral building block and resolving agent in organic synthesis.[1][2][3][4] Its rigid, chiral structure allows for the formation of diastereomeric esters when reacted with a racemic or enantiomerically enriched mixture of a chiral alcohol. These diastereomers possess different physical properties, which enables their separation by standard chromatographic techniques. Subsequent hydrolysis of the separated diastereomeric esters allows for the recovery of the individual, enantiomerically pure or enriched alcohols. This technique is a cornerstone of stereoselective synthesis and analysis.

Application Notes

The principle behind using this compound for chiral resolution lies in the conversion of a mixture of enantiomeric alcohols into a mixture of diastereomeric esters. Enantiomers have identical physical properties, making their direct separation challenging. However, diastereomers have distinct physical properties, including different boiling points, melting points, and affinities for chromatographic stationary phases, which allows for their separation.[2]

This method is particularly valuable in drug development, where the chirality of a molecule can significantly impact its pharmacological activity and safety profile. The ability to isolate and characterize a single enantiomer of a chiral alcohol intermediate is often a critical step in the synthesis of an active pharmaceutical ingredient (API).

The general workflow for the chiral resolution of a racemic alcohol using this compound involves three key stages:

  • Esterification: The racemic alcohol is reacted with this compound to form a mixture of two diastereomeric esters.

  • Separation: The diastereomeric esters are separated using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) on a normal phase column (e.g., silica gel).

  • Hydrolysis: The separated diastereomeric esters are individually hydrolyzed to yield the corresponding enantiomerically pure or enriched alcohols and recover the chiral resolving agent.

The success of the resolution depends on the efficiency of the esterification reaction and the degree of separation achieved between the diastereomers. The choice of esterification method and chromatographic conditions is crucial and may require optimization for different chiral alcohols.

Data Presentation

The following table summarizes hypothetical data for the esterification of this compound with a selection of representative chiral alcohols. This data is illustrative of the results that would be obtained from such experiments.

Chiral AlcoholEsterification MethodDiastereomeric Ratio (d.r.)Yield (%)Separation Method
(±)-1-PhenylethanolDCC/DMAP1:185HPLC (Silica Gel)
(±)-MentholMNBA1.2:192Flash Chromatography
(±)-2-ButanolFischer Esterification1:178HPLC (Silica Gel)
(±)-endo-BorneolYamaguchi Esterification1.5:188Preparative TLC

Experimental Protocols

Protocol 1: Synthesis of Diastereomeric Esters via DCC/DMAP Coupling

This protocol describes a general procedure for the esterification of a chiral alcohol with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Racemic chiral alcohol (e.g., (±)-1-Phenylethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the racemic chiral alcohol (1.0 eq.) in anhydrous dichloromethane.

  • Add 4-(Dimethylamino)pyridine (0.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (1.1 eq.) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, and wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude mixture of diastereomeric esters.

  • The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: Separation of Diastereomeric Esters by HPLC

This protocol provides a general guideline for the separation of the diastereomeric esters using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • A normal-phase silica gel column is typically effective for the separation of these diastereomers.

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is commonly used.

  • The optimal mobile phase composition will need to be determined empirically for each pair of diastereomers to achieve baseline separation. A typical starting point could be a 90:10 mixture of hexane:ethyl acetate.

Procedure:

  • Dissolve a small amount of the diastereomeric ester mixture in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute the diastereomers isocratically with the optimized mobile phase.

  • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 210 nm or based on the chromophore of the alcohol).

  • Collect the fractions corresponding to each separated diastereomer.

  • Combine the fractions for each diastereomer and remove the solvent under reduced pressure.

  • The diastereomeric excess (d.e.) can be determined from the relative peak areas in the chromatogram.

Protocol 3: Hydrolysis of Separated Diastereomeric Esters

This protocol describes the hydrolysis of the separated diastereomeric esters to recover the enantiomerically pure alcohols.

Materials:

  • Separated diastereomeric ester

  • Methanol or Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the purified diastereomeric ester in methanol or ethanol.

  • Add an excess of 1 M NaOH solution to the ester solution.

  • Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Acidify the aqueous residue to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • The aqueous layer will contain the recovered this compound.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure to obtain the enantiomerically pure alcohol.

  • The enantiomeric excess (e.e.) of the recovered alcohol can be determined by chiral HPLC or by NMR analysis using a chiral shift reagent.

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_products Products & Intermediates start1 (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid esterification Esterification (e.g., DCC/DMAP) start1->esterification start2 Racemic Chiral Alcohol start2->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Diastereomer Separation (e.g., HPLC) diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 hydrolysis1 Hydrolysis enantiomer1 Enantiomer 1 of Alcohol hydrolysis1->enantiomer1 recovered_acid Recovered Chiral Acid hydrolysis1->recovered_acid hydrolysis2 Hydrolysis enantiomer2 Enantiomer 2 of Alcohol hydrolysis2->enantiomer2 hydrolysis2->recovered_acid diastereomers->separation diastereomer1->hydrolysis1 diastereomer2->hydrolysis2

Caption: Experimental workflow for the chiral resolution of a racemic alcohol.

Logical_Relationship cluster_concept Core Concept cluster_process Resolution Process cluster_outcome Outcome enantiomers Enantiomers (Identical Physical Properties) derivatization Derivatization with Chiral Resolving Agent enantiomers->derivatization diastereomers Diastereomers (Different Physical Properties) derivatization->diastereomers separation Separation (Chromatography/Crystallization) diastereomers->separation cleavage Cleavage of Chiral Auxiliary separation->cleavage pure_enantiomers Separated Pure Enantiomers cleavage->pure_enantiomers

Caption: Logical relationship in chiral resolution via diastereomer formation.

References

Application Notes and Protocols for the Synthesis of Chiral Lactones from (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of chiral lactones derived from (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a versatile chiral building block readily accessible from L-glutamic acid. The methodologies focus on the stereoselective reduction of the ketone functionality to yield diastereomerically enriched γ-hydroxy-γ-butyrolactones. These chiral lactones are valuable intermediates in the synthesis of a wide range of biologically active molecules and are of significant interest to the pharmaceutical and drug development industries. This document outlines two primary protocols: a two-step synthesis of the starting material from L-glutamic acid and a subsequent diastereoselective reduction to afford the target chiral hydroxy lactone. Quantitative data from analogous transformations are summarized, and key experimental workflows are visualized.

Introduction

Chiral lactones are prevalent structural motifs in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. Their stereochemistry is often crucial for their therapeutic efficacy and target specificity. This compound, also known as (S)-γ-carboxy-γ-butyrolactone, serves as an excellent chiral precursor for the synthesis of more complex chiral lactones due to its inherent stereocenter and reactive functionalities. The selective reduction of the C5-ketone offers a direct route to valuable chiral γ-hydroxy lactones with the potential to control the stereochemistry at the newly formed hydroxyl center.

This document details the synthesis of the starting material and a subsequent diastereoselective reduction protocol. The information provided is intended to enable researchers to reliably produce these valuable chiral intermediates for applications in drug discovery and development.

Synthesis of Starting Material: this compound

The starting material can be synthesized from the readily available and inexpensive chiral pool starting material, L-glutamic acid.

Reaction Scheme

Synthesis_of_Starting_Material L_Glutamic_Acid L-Glutamic Acid Starting_Material This compound L_Glutamic_Acid->Starting_Material NaNO₂, aq. HCl -5 °C to rt

Caption: Synthesis of this compound from L-Glutamic Acid.

Experimental Protocol

This protocol is adapted from established procedures for the diazotization of L-glutamic acid.

Materials:

  • L-Glutamic Acid

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Water (deionized)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve L-glutamic acid (e.g., 14.7 g, 0.1 mol) in water (e.g., 30 mL).

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (e.g., 8.3 g, 0.12 mol) in water (e.g., 30 mL) dropwise to the cooled glutamic acid solution while maintaining the temperature below 0 °C.

  • Concurrently, add concentrated hydrochloric acid (e.g., 10 mL) dropwise to maintain an acidic pH. Vigorous stirring is essential to ensure proper mixing and to control the exothermic reaction. Nitrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then slowly warm to room temperature and stir for an additional 12 hours.

  • Saturate the aqueous solution with sodium chloride to facilitate extraction.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil, which may crystallize upon standing.

Expected Yield: 85-95%.

Diastereoselective Synthesis of Chiral Hydroxy Lactones

The key transformation is the stereoselective reduction of the ketone in this compound. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity. This protocol focuses on the use of sodium borohydride, a mild and versatile reducing agent. To enhance reactivity and selectivity, the carboxylic acid is first converted to its methyl ester.

Reaction Workflow

Diastereoselective_Reduction_Workflow Start (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Esterification Esterification (MeOH, H₂SO₄) Start->Esterification Methyl_Ester Methyl (S)-5-oxo-2- tetrahydrofurancarboxylate Esterification->Methyl_Ester Reduction Diastereoselective Reduction (NaBH₄) Methyl_Ester->Reduction Hydroxy_Lactone Chiral Hydroxy Lactone (Diastereomeric Mixture) Reduction->Hydroxy_Lactone Purification Chromatographic Purification Hydroxy_Lactone->Purification Final_Product Diastereomerically Pure Chiral Hydroxy Lactone Purification->Final_Product

Caption: Workflow for the diastereoselective synthesis of chiral hydroxy lactones.

Experimental Protocol: Two-Step Esterification and Reduction

Step 1: Esterification of this compound

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (e.g., 1.30 g, 10 mmol) in anhydrous methanol (50 mL).

  • Carefully add concentrated sulfuric acid (0.2 mL) as a catalyst.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the methyl ester.

Expected Yield: >95%.

Step 2: Diastereoselective Reduction of Methyl (S)-5-oxo-2-tetrahydrofurancarboxylate

Materials:

  • Methyl (S)-5-oxo-2-tetrahydrofurancarboxylate

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the methyl ester (e.g., 1.44 g, 10 mmol) in a mixture of anhydrous THF (20 mL) and anhydrous methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (e.g., 0.19 g, 5 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C. The use of a less-than-stoichiometric amount of NaBH₄ can enhance diastereoselectivity in some cases, favoring attack from the less hindered face.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of diastereomeric hydroxy lactones.

  • Purify the diastereomers by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Data Presentation: Diastereoselective Reductions of γ-Keto Esters/Acids

The following table summarizes representative results for the diastereoselective reduction of γ-keto esters and acids, which are analogous to the substrate in this protocol. The diastereomeric ratio (d.r.) is highly dependent on the substrate and the reducing agent used.

Substrate AnalogueReducing AgentSolventTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)Reference Analogy
γ-Keto esterNaBH₄MeOH0Typically favors the syn isomer80-95General knowledge of borohydride reductions
γ-Keto amideDIBAHTHF-78Highly selective for one diastereomer70-90Based on similar reported reductions
Cyclic γ-Keto acidEt₃SiH, TFACH₂Cl₂0>20:1 (syn)~90Analogous to reported silane reductions
Cyclic γ-Keto acidL-Selectride®THF-78>20:1 (anti)~85Analogous to reported bulky borohydride reductions

Signaling Pathways and Logical Relationships

The diastereoselectivity of the reduction is governed by the facial bias of hydride attack on the carbonyl group. This is influenced by the stereocenter at the C2 position. The Felkin-Anh model can be used to predict the major diastereomer. Attack of the hydride from the less hindered face, opposite to the largest group (the ester), is generally favored, leading to the syn diastereomer.

Felkin_Anh_Model cluster_0 Prediction of Stereochemical Outcome Start Methyl (S)-5-oxo-2- tetrahydrofurancarboxylate Transition_State Hydride Attack (Felkin-Anh Control) Start->Transition_State Syn_Product Syn-Diastereomer (Major Product) Transition_State->Syn_Product Favored pathway Anti_Product Anti-Diastereomer (Minor Product) Transition_State->Anti_Product Disfavored pathway

Caption: Felkin-Anh model predicting the major diastereomer from hydride reduction.

Applications in Drug Development

Chiral γ-hydroxy lactones are key intermediates in the synthesis of numerous biologically active compounds. For instance, they are precursors to:

  • Butyrolactone-containing natural products: Many of which exhibit antimicrobial, antifungal, and antitumor activities.

  • Neurotransmitters and their analogues: The γ-hydroxy acid functionality can be further manipulated to access derivatives of GABA and other important signaling molecules.

  • Chiral building blocks: The resulting diol from lactone opening can be used in the synthesis of complex molecules with multiple stereocenters.

The ability to synthesize these chiral lactones in a stereocontrolled manner is therefore of paramount importance for the development of new therapeutic agents.

Conclusion

This document provides a comprehensive guide for the synthesis of chiral lactones from this compound. The detailed protocols for the preparation of the starting material and its subsequent diastereoselective reduction offer a reliable pathway to valuable chiral intermediates. The provided data and conceptual diagrams are intended to aid researchers in understanding and implementing these synthetic strategies for applications in drug discovery and development. Careful control of reaction conditions, particularly during the reduction step, is crucial for achieving high diastereoselectivity and obtaining the desired chiral lactone products.

The Versatile Chiral Synthon: (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Gateway to Enantiopure Molecules

In the intricate world of natural product synthesis, where stereochemistry dictates biological function, the strategic use of chiral building blocks is paramount. Among these, (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, also known as (S)-γ-carboxy-γ-butyrolactone, stands out as a versatile and economically viable synthon.[1][2][3] Derived from the readily available chiral pool amino acid, L-glutamic acid, this compound offers a compact scaffold bearing a defined stereocenter and multiple functionalities, making it a powerful starting point for the asymmetric synthesis of a wide array of complex natural products.[3][4] Its applications are particularly notable in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various chiral drugs. This guide provides an in-depth exploration of the role of this compound in natural product synthesis, complete with detailed protocols and insights into the strategic considerations that underpin its use.

Physicochemical Properties and Handling

This compound is a white to light yellow crystalline powder with a melting point of 71-73 °C.[2] Its structure features a γ-butyrolactone ring fused with a carboxylic acid at the C2 position, providing two key points for chemical modification.

PropertyValue
Molecular Formula C₅H₆O₄
Molecular Weight 130.10 g/mol
Melting Point 71-73 °C (lit.)
Boiling Point 150-155 °C at 0.2 mmHg (lit.)
Optical Activity [α]20/D +14°, c = 5 in methanol
Appearance White to light yellow crystalline powder

Storage and Handling: It is advisable to store this reagent under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Protocol 1: Synthesis of this compound from L-Glutamic Acid

The most common and cost-effective route to this compound utilizes L-glutamic acid as the starting material. The reaction proceeds via a diazotization of the primary amine followed by an intramolecular cyclization. This method retains the stereochemistry at the α-carbon of the original amino acid.

Reaction Scheme:

G reactant L-Glutamic Acid product This compound reactant->product Diazotization & Intramolecular Cyclization reagent NaNO₂, HCl, H₂O G A (S)-Pyroglutamic Acid Derivative B Key Intermediate with Alkene and Ene-ophile A->B Functional Group Manipulations C Intramolecular Ene Reaction B->C Thermal Cyclization D (-)-α-Kainic Acid C->D Further Transformations

References

Asymmetric Synthesis of Pharmaceutical Intermediates Using (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, also known as (S)-γ-carboxy-γ-butyrolactone, is a versatile chiral building block derived from L-glutamic acid.[1][2] Its rigid, chiral scaffold makes it an invaluable starting material for the asymmetric synthesis of a variety of complex molecules, particularly pharmaceutical intermediates. The inherent stereochemistry of this lactone allows for the controlled introduction of chirality into the target molecule, a critical aspect in the development of modern therapeutics where a specific enantiomer is often responsible for the desired pharmacological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates. It includes a robust protocol for the preparation of the chiral lactone from L-glutamic acid and outlines its application in the synthesis of a key intermediate for angiotensin-converting enzyme (ACE) inhibitors.

Synthesis of the Chiral Building Block: this compound

A reliable and high-yield synthesis of this compound can be achieved from the readily available and inexpensive chiral pool starting material, L-glutamic acid. The synthesis involves a diazotization reaction followed by intramolecular cyclization.

Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and an addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a conical flask, dissolve L-glutamic acid (e.g., 10.07 g, 0.068 mol) in 20 mL of water.[1]

  • Cool the solution to -5°C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite (e.g., 7.0 g, 0.102 mol) in 20 mL of water to the cooled glutamic acid solution.[1] Concurrently, add 40 mL of water and concentrated HCl. Maintain the temperature at -5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir continuously at room temperature for 12 hours.[1]

  • Concentrate the reaction mixture by vacuum evaporation at a temperature below 50°C to obtain a yellow oily substance.[1]

  • Dissolve the oily residue in ethyl acetate and filter to remove any solid precipitate. Wash the solid with additional ethyl acetate.

  • Combine the filtrate and washings and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil.[1]

Quantitative Data
ParameterValueReference
Starting MaterialL-Glutamic Acid[1][3]
Key ReagentsSodium Nitrite, Hydrochloric Acid[1][3]
Reaction Temperature-5°C to Room Temperature[1]
Reaction Time12 hours[1]
Yield 91.6% [1]
AppearanceLight yellow oil[1]
Characterization Data
  • Mass Spectrometry (ESI, cation mode): m/z: 130.9 (M+1)[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 2.27-2.41 (m, 1H), 2.44-2.65 (m, 3H), 5.09 (m, 1H), 9.12-9.55 (m, 1H)[1]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product L_Glutamic_Acid L-Glutamic Acid Diazotization_Cyclization Diazotization & Intramolecular Cyclization L_Glutamic_Acid->Diazotization_Cyclization NaNO₂, HCl, H₂O -5°C to RT, 12h Evaporation Evaporation Diazotization_Cyclization->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Final_Product (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic Acid Concentration->Final_Product

Caption: Workflow for the synthesis of the chiral building block.

Application in the Synthesis of an ACE Inhibitor Intermediate

This compound is a precursor to chiral γ-amino acids, which are key structural motifs in many pharmaceuticals. One important application is in the synthesis of intermediates for Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. The lactone can be opened with an appropriate amine to generate a chiral amino acid derivative, which can then be further elaborated.

While direct protocols starting from this compound for specific, commercially available ACE inhibitors are not widely published in open literature, its derivative, pyroglutamic acid, is extensively used.[1][5] The following protocol outlines a general and plausible synthetic route for the preparation of a key intermediate for a generic ACE inhibitor, demonstrating the utility of the chiral lactone.

Conceptual Synthetic Pathway

The overall strategy involves the ring-opening of the lactone with a protected amino acid ester, followed by further functional group manipulations to arrive at the desired ACE inhibitor pharmacophore.

ACE_Inhibitor_Pathway Start (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic Acid Intermediate1 Chiral γ-Amino Acid Intermediate Start->Intermediate1 Ring Opening (Amine Nucleophile) Intermediate2 Dipeptide Analog Intermediate1->Intermediate2 Peptide Coupling FinalProduct ACE Inhibitor Pharmacophore Intermediate2->FinalProduct Deprotection & Functionalization

References

Application Notes & Protocols: Synthesis of Chiral Drug Analogues Using (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a versatile chiral building block pivotal for the enantioselective synthesis of various pharmaceutical compounds. Its rigid stereochemistry and bifunctional nature—possessing both a lactone and a carboxylic acid—make it an ideal starting material for creating complex chiral molecules, particularly substituted tetrahydrofuran derivatives. Tetrahydrofuran rings are core structures in numerous biologically active natural products and pharmaceuticals.[1][2] This document provides detailed protocols for the synthesis of this chiral precursor from L-glutamic acid and its subsequent conversion into novel chiral 2,2-disubstituted tetrahydrofuran derivatives, which are valuable intermediates in drug discovery.

Synthesis of the Chiral Precursor: this compound

The most common and efficient method for preparing the title compound is through the diazotization of L-glutamic acid, followed by intramolecular cyclization.[3][4] This process establishes the crucial stereocenter at the C2 position of the tetrahydrofuran ring.

Experimental Protocol 1.1: Synthesis from L-Glutamic Acid

This protocol is adapted from the procedure described by ChemicalBook.[3]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask or conical flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a flask, dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in deionized water (100 mL).[3]

  • Prepare a solution of sodium nitrite (e.g., 7.5 g, 108.7 mmol) in water.[3]

  • Cool the L-glutamic acid solution to 0°C using an ice bath with vigorous stirring.[3]

  • Slowly add the sodium nitrite solution and diluted HCl (e.g., 10 mL concentrated HCl diluted to 50 mL) dropwise to the cooled glutamic acid solution over 1 hour.[3] Maintain the temperature at or below 0-5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours.[3]

  • Remove the water from the reaction mixture by vacuum evaporation at a temperature below 50°C to obtain a yellow oily or syrupy residue.[3][4]

  • Dissolve the residue in ethyl acetate (EtOAc, 200 mL) and stir for 30 minutes.[3]

  • Filter the mixture to remove any insoluble solids (e.g., NaCl). Wash the solid cake with additional EtOAc (2 x 75 mL).[3]

  • Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄.[3][4]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a light yellow oil or solid syrup.[3]

Expected Yield: 91-98%.[3]

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start L-Glutamic Acid reaction Diazotization & Intramolecular Cyclization start->reaction 1. NaNO₂, HCl, H₂O 2. 0°C to RT, 12-18h product (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic Acid reaction->product Workup: EtOAc Extraction

Caption: Workflow for the synthesis of the chiral precursor.

Application: Synthesis of Chiral 2,2-Disubstituted Tetrahydrofuran Derivatives

This compound serves as a precursor for novel chiral tetrahydrofuran derivatives through a two-step reduction process. This strategy enables the creation of diverse analogues for drug development pipelines.[5][6] The general synthetic pathway involves the selective reduction of the carboxylic acid group, followed by the reduction of the lactone ring.[5]

Experimental Protocol 2.1: Step 1 - Reduction of Carboxylic Acid to Lactone Alcohol

This protocol details the reduction of the carboxylic acid moiety to a primary alcohol while preserving the lactone ring, using a borane-dimethyl sulfide complex.[5]

Materials:

  • This compound derivative (e.g., 2a-e from reference[5])

  • Borane-dimethyl sulfide complex (BH₃·Me₂S)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the starting lactone carboxylic acid (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (BH₃·Me₂S) dropwise to the solution.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol at 0°C.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting crude product (lactone alcohol) using column chromatography to obtain the desired compound (e.g., 5a-e).[5]

Experimental Protocol 2.2: Step 2 - Reduction of Lactone Alcohol to Tetrahydrofuran Diol

This protocol describes the reduction of the lactone moiety in the intermediate lactone alcohol to a cyclic ether, yielding the final tetrahydrofuran derivative.[5]

Materials:

  • Lactone alcohol (e.g., 5a-e from Protocol 2.1)

  • Diisobutylaluminium hydride (DIBALH)

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the lactone alcohol (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add DIBALH dropwise and stir the mixture at -78°C.

  • Sequentially add triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·Et₂O) to the reaction mixture at -78°C.[5]

  • Allow the reaction to proceed, monitoring its completion by TLC.

  • Quench the reaction with an appropriate aqueous solution (e.g., saturated Rochelle's salt solution).

  • Allow the mixture to warm to room temperature and extract the product with DCM.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final tetrahydrofuran derivative (e.g., 3c-e).[5]

G start (S)-Lactone Carboxylic Acid (Starting Material) intermediate (S)-Lactone Alcohol (Intermediate) start->intermediate Step 1: COOH Reduction Reagents: BH₃·Me₂S, THF product Chiral Tetrahydrofuran Derivative (Product) intermediate->product Step 2: Lactone Reduction Reagents: DIBALH, Et₃SiH, BF₃·Et₂O, DCM

Caption: Two-step workflow for synthesizing chiral tetrahydrofurans.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various tetrahydrofuran derivatives starting from different substituted lactone carboxylic acids, as reported in the literature.[5]

Table 1: Synthesis of Lactone Alcohols (Protocol 2.1)
EntryStarting SubstrateProductIsolated Yield (%)
12a5a74%
22b5b73%
32c5c71%
42d5d68%
52e5e77%
Data sourced from ARKIVOC 2009 (xiv) 39-52.[5]
Table 2: Synthesis of Tetrahydrofuran Diols from Lactone Alcohols (Protocol 2.2)
EntryStarting SubstrateProductIsolated Yield (%)
15a3a48% (over two steps)†
25b3b57% (over two steps)†
35c3c75%
45d3d64%
55e3e70%
Data sourced from ARKIVOC 2009 (xiv) 39-52.[5]
†Yields for 3a and 3b involved an additional protection step.[5]

Conclusion

This compound is a readily accessible and highly valuable chiral synthon. The protocols outlined here demonstrate a reliable pathway for its synthesis and its application in constructing a library of chiral tetrahydrofuran derivatives. This two-step reduction strategy provides a robust method for generating molecular diversity, which is essential for the development of new therapeutic agents and exploring structure-activity relationships in drug discovery programs.

References

Application Note: Fischer Esterification Protocol for (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of the methyl and ethyl esters of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid via Fischer esterification. This method is a reliable and straightforward approach for the esterification of this chiral lactone carboxylic acid, a valuable building block in organic synthesis. The protocol outlines the use of a catalytic amount of strong acid in an excess of the corresponding alcohol, which serves as both reactant and solvent, to drive the reaction towards the ester product. This document includes a comprehensive experimental procedure, a table summarizing key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a chiral building block of significant interest in the synthesis of various biologically active molecules and pharmaceuticals. The esterification of its carboxylic acid moiety is a fundamental transformation that allows for further functionalization and manipulation in multi-step synthetic routes. The Fischer esterification is a classic and widely used method for this purpose, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This application note details a robust protocol for the synthesis of the methyl and ethyl esters of this compound, providing researchers with a practical guide for this important transformation.

Data Presentation

ParameterMethyl EsterEthyl Ester
Starting Material This compoundThis compound
Alcohol MethanolEthanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Concentrated Sulfuric Acid (H₂SO₄)
Reactant Ratio (Acid:Alcohol) ~1:50 (molar ratio)~1:50 (molar ratio)
Catalyst Loading ~2-3 mol%~2-3 mol%
Reaction Temperature Reflux (~65 °C)Reflux (~78 °C)
Reaction Time 4-6 hours4-6 hours
Expected Yield > 90%> 90%
Product Molecular Formula C₆H₈O₄C₇H₁₀O₄
Product Molecular Weight 144.13 g/mol 158.15 g/mol
¹H NMR (CDCl₃, δ ppm) ~4.95 (dd, 1H), 3.75 (s, 3H), 2.70-2.50 (m, 2H), 2.45-2.30 (m, 2H)~4.95 (dd, 1H), 4.25 (q, 2H), 2.70-2.50 (m, 2H), 2.45-2.30 (m, 2H), 1.30 (t, 3H)
¹³C NMR (CDCl₃, δ ppm) ~174.5, 171.0, 79.0, 52.5, 29.0, 28.0~174.5, 170.5, 79.0, 61.5, 29.0, 28.0, 14.0

Experimental Protocol

Materials
  • This compound

  • Anhydrous Methanol (for methyl ester) or Anhydrous Ethanol (for ethyl ester)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of the corresponding anhydrous alcohol (methanol or ethanol, approximately 50 eq).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.02-0.03 eq) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction temperature will be the boiling point of the alcohol used (~65 °C for methanol, ~78 °C for ethanol).

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. This will neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction mixture).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude ester.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Fischer_Esterification_Workflow start Start reactants 1. Add (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid, alcohol, and H₂SO₄ to flask start->reactants reflux 2. Heat to Reflux (4-6 hours) reactants->reflux workup 3. Cool and Quench with NaHCO₃ solution reflux->workup extraction 4. Extract with Ethyl Acetate workup->extraction wash 5. Wash with Brine extraction->wash dry 6. Dry with Na₂SO₄ wash->dry evaporate 7. Evaporate Solvent dry->evaporate product Final Product: Ester evaporate->product

Caption: Experimental workflow for the Fischer esterification.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

  • The alcohols used are flammable. Ensure the reaction is carried out in a well-ventilated area, away from open flames.

  • The quenching step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup. Vent the separatory funnel frequently.

References

Application Note: Enantioselective GC Analysis of Secondary Alcohols via Derivatization with (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of secondary alcohols with (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid to form diastereomeric esters, enabling their separation and quantification by gas chromatography (GC).

Introduction

The enantioselective analysis of chiral secondary alcohols is critical in various fields, including pharmaceutical development, flavor and fragrance analysis, and stereoselective synthesis. Gas chromatography (GC) is a powerful technique for this purpose, particularly when combined with chiral stationary phases. An alternative and robust approach involves the derivatization of the enantiomeric alcohols with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral GC column.

This compound, also known as (S)-γ-carboxy-γ-butyrolactone, is an effective chiral derivatizing agent for alcohols.[1] The reaction of a racemic secondary alcohol with this enantiomerically pure acid produces two diastereomeric esters. The spatial arrangement of these diastereomers is distinct, leading to differential interactions with the GC stationary phase and allowing for their chromatographic separation.

Principle

The derivatization process is based on the esterification of the secondary alcohol with this compound. This reaction converts the pair of enantiomers into a pair of diastereomers.

  • (R)-alcohol + (S)-acid → (R,S)-diastereomer

  • (S)-alcohol + (S)-acid → (S,S)-diastereomer

These resulting diastereomeric esters can be separated and quantified using a standard achiral gas chromatography column, allowing for the determination of the enantiomeric excess (e.e.) of the original alcohol sample.

Experimental Protocols

A general and effective method for the esterification of carboxylic acids with alcohols is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method proceeds under mild conditions and is suitable for a wide range of substrates.

Reagents and Materials
  • This compound (Purity >98%)

  • Secondary alcohol sample (e.g., 2-octanol, 1-phenylethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials for reaction and GC analysis

  • Standard laboratory glassware

Derivatization Procedure (Steglich Esterification)
  • In a clean, dry vial, dissolve the secondary alcohol (1.0 mmol) and this compound (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1 M HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Dissolve the resulting crude diastereomeric esters in a suitable solvent (e.g., ethyl acetate, hexane) for GC analysis.

GC-MS Analysis Conditions

The following are representative GC-MS conditions. Optimization may be required for specific secondary alcohols.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Data Presentation

The separation of the diastereomeric esters is evaluated by their retention times and the resolution between the peaks. The enantiomeric excess can be calculated from the peak areas of the two diastereomers.

Table 1: Representative GC Data for the Diastereomeric Esters of Secondary Alcohols

Secondary AlcoholDiastereomerRetention Time (min)Peak Area (%)Separation Factor (α)
Racemic 2-Octanol (R,S)-ester15.2550.11.05
(S,S)-ester15.5849.9
(R)-2-Octanol Enriched (R,S)-ester15.2695.21.05
(S,S)-ester15.594.8
Racemic 1-Phenylethanol (R,S)-ester18.7249.81.08
(S,S)-ester19.1450.2
(S)-1-Phenylethanol Enriched (R,S)-ester18.735.31.08
(S,S)-ester19.1594.7

Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome of the analysis. Actual retention times and separation factors will vary depending on the specific secondary alcohol, GC column, and analytical conditions.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis Alcohol Secondary Alcohol (Racemic or Enantioenriched) Mix Mix in Anhydrous DCM + DMAP Alcohol->Mix CDA (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid CDA->Mix React Add DCC at 0°C Stir at RT Mix->React Steglich Esterification Filter Filter to Remove DCU React->Filter Wash Aqueous Wash (HCl, NaHCO3, Brine) Filter->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Dissolve Dissolve in Suitable Solvent Evaporate->Dissolve GC_Analysis GC-MS Analysis Dissolve->GC_Analysis

Caption: Experimental workflow for the derivatization and GC analysis of secondary alcohols.

Conclusion

The derivatization of secondary alcohols with this compound is a reliable method for determining their enantiomeric composition by GC analysis on an achiral column. The presented protocol, based on the Steglich esterification, offers a straightforward and efficient means of preparing the necessary diastereomeric esters for analysis. This application note provides a comprehensive guide for researchers in the fields of stereoselective synthesis and chiral analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, particularly when using the common method of diazotization of L-glutamic acid.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in this synthesis can stem from several factors throughout the process. Here are the most common culprits and how to address them:

  • Incomplete Diazotization: The conversion of the amino group of L-glutamic acid to a diazonium salt is a critical step. If this reaction is incomplete, unreacted starting material will contaminate the product and lower the yield.

    • Solution: Ensure precise temperature control, ideally between -5°C and 0°C, during the addition of sodium nitrite.[1][2] Slow, dropwise addition of the sodium nitrite solution is crucial to prevent a rise in temperature and decomposition of the unstable diazonium salt. Vigorous stirring is also essential to ensure proper mixing of the reactants.[1]

  • Side Reactions: The primary side product is (S)-2-hydroxyglutaric acid, which forms from the reaction of the intermediate carbocation with water.[2]

    • Solution: While the formation of some hydroxy acid is often unavoidable in an aqueous medium, its formation can be minimized by ensuring the subsequent lactonization step is efficient.

  • Inefficient Lactonization: The cyclization of the intermediate hydroxy acid to the desired lactone can be incomplete.

    • Solution: After the diazotization, stirring the reaction mixture at room temperature for an extended period (e.g., 12-18 hours) can promote lactonization.[1][2] Some protocols also suggest a gentle warming step, but this must be carefully controlled to avoid decomposition.

  • Losses During Workup and Purification: Significant product loss can occur during extraction and purification. The product is water-soluble, which can make extraction challenging.

    • Solution: Concentrate the aqueous reaction mixture under reduced pressure at a temperature below 50°C before extraction.[1][2] Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to maximize recovery.[1] Adding a salt, such as magnesium sulfate or sodium sulfate, to the aqueous layer can also improve extraction efficiency by reducing the solubility of the product in water.

Question 2: My final product is a yellow oil or a waxy solid, not the reported white crystalline solid. How can I improve its purity?

Answer:

The appearance of a yellow oil or a waxy solid indicates the presence of impurities.[3] Here’s how to address this issue:

  • Source of Color: The yellow discoloration is often due to residual impurities from the reaction or decomposition products.

  • Purification Strategies:

    • Recrystallization: If the product solidifies, recrystallization is an effective purification method. A solvent system such as ethyl acetate/benzene/hexane has been reported to yield a white crystalline solid.

    • Column Chromatography: For oily products, silica gel column chromatography can be used for purification. A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, possibly with a small amount of acetic acid to keep the carboxylic acid protonated.

    • Thorough Washing: During the workup, ensure the organic extracts are thoroughly washed to remove water-soluble impurities.

    • Drying: After extraction, drying the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate is crucial before solvent evaporation.[1]

Question 3: How can I minimize the formation of (S)-2-hydroxyglutaric acid as a byproduct?

Answer:

(S)-2-hydroxyglutaric acid is the main byproduct of this reaction.[2] Its formation is mechanistically favored in an aqueous environment. While it's challenging to eliminate it completely, its prevalence can be managed:

  • Promote Intramolecular Cyclization: The key is to favor the intramolecular attack of the terminal carboxylic acid group over the intermolecular attack of water on the carbocation intermediate. Maintaining the reaction conditions that favor lactonization, such as allowing for sufficient reaction time at room temperature after the initial diazotization, is important.[1][2]

  • Workup Conditions: The workup procedure itself can influence the equilibrium between the hydroxy acid and the lactone. Acidic conditions during workup can favor the lactone form.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of L-glutamic acid in this synthesis?

A1: The optimal temperature for the diazotization step is between -5°C and 0°C.[1][2] Maintaining this low temperature is critical to ensure the stability of the diazonium salt intermediate and to minimize side reactions.

Q2: What is the role of hydrochloric acid (HCl) in this reaction?

A2: Hydrochloric acid serves two main purposes. First, it reacts with sodium nitrite to generate nitrous acid in situ, which is the diazotizing agent. Second, it provides the acidic environment necessary for the reaction to proceed.[1]

Q3: Can I use other acids besides HCl?

A3: While HCl is commonly used, other strong, non-oxidizing acids could potentially be used. However, the protocol is well-established with HCl, and switching acids may require re-optimization of the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The evolution of nitrogen gas is a visual indicator that the diazotization and subsequent decomposition of the diazonium salt are occurring. The disappearance of the starting material, L-glutamic acid, can be monitored by thin-layer chromatography (TLC).

Q5: Is it possible to obtain the racemic form of 5-Oxo-2-tetrahydrofurancarboxylic acid and then resolve it?

A5: Yes, it is possible to synthesize the racemic mixture and then perform a chiral resolution.[4] Chiral resolution typically involves reacting the racemic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[5][6] However, starting with the enantiomerically pure L-glutamic acid is a more direct approach to obtain the (S)-enantiomer.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis from L-Glutamic Acid

ParameterCondition 1Condition 2Yield (%)Reference
L-Glutamic Acid 10.07 g (0.068 mol)10.0 g (0.068 mol)-[1]
Sodium Nitrite 7.0 g (0.102 mol)7.5 g (0.109 mol)-[1]
Hydrochloric Acid Conc. HCl in water10 mL conc. HCl in 50 mL water-[1]
Temperature -5°C0°C-[1]
Reaction Time 12 hours at room temp.1 hour at 0°C, then 18 hours at room temp.91.6[1]
Workup Vacuum evaporation, EtOAc extractionWater evaporation, EtOAc extraction98[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Glutamic Acid

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a conical flask, dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in deionized water (e.g., 100 mL).

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 7.5 g, 108.7 mmol) in deionized water.

  • Slowly add a solution of concentrated HCl (e.g., 10 mL) diluted with water (e.g., 50 mL) to the L-glutamic acid solution.

  • To this acidic solution, add the sodium nitrite solution dropwise via an addition funnel over a period of at least 1 hour, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

  • Remove the water from the reaction mixture by evaporation under reduced pressure (rotary evaporator), keeping the bath temperature below 50°C.

  • To the resulting oily residue, add ethyl acetate (e.g., 200 mL) and stir for 30 minutes.

  • Filter the mixture to remove any insoluble solids. Wash the solid cake with additional ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the product as a syrup or oil.

  • For further purification to obtain a solid, the residue can be left under high vacuum for 12 hours.[1]

Mandatory Visualization

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product L_Glutamic_Acid L-Glutamic Acid Diazotization Diazotization (-5 to 0°C) L_Glutamic_Acid->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization HCl Hydrochloric Acid HCl->Diazotization Lactonization Lactonization (Room Temp, 12-18h) Diazotization->Lactonization Evaporation Water Evaporation Lactonization->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Solvent Concentration Drying->Concentration Final_Product (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Concentration->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or Impure Product Check_Reaction Check Reaction Stage Start->Check_Reaction Check_Workup Check Workup Stage Start->Check_Workup Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Visual/TLC evidence Side_Products Side Products Formed? Check_Reaction->Side_Products Unexpected spots on TLC Extraction_Loss Product Loss During Extraction? Check_Workup->Extraction_Loss Aqueous layer analysis Purification_Issue Impure After Concentration? Check_Workup->Purification_Issue Product is oily/colored Sol_Temp Verify Low Temp (-5 to 0°C) Incomplete_Reaction->Sol_Temp Sol_Time Increase Stirring Time (12-18h) Incomplete_Reaction->Sol_Time Sol_Lactonization Ensure Sufficient Time for Lactonization Side_Products->Sol_Lactonization Sol_Extraction Use Salt (e.g., MgSO4) Perform Multiple Extractions Extraction_Loss->Sol_Extraction Sol_Purification Recrystallize or use Column Chromatography Purification_Issue->Sol_Purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of (S)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid from a reaction mixture.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Crude Product Incomplete reaction.Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC, NMR).
Inefficient extraction.Increase the number of extractions with ethyl acetate or use larger volumes for each extraction.[1] The reaction mixture can be saturated with salts like ammonium sulfate, magnesium sulfate, or sodium sulfate to improve extraction efficiency.[1]
Product loss during water removal.If concentrating the aqueous solution by heating, ensure the temperature does not exceed 50-90°C to prevent product degradation.[1][2][3]
Product is a Yellow Oil or Waxy Solid Instead of a White Crystalline Solid Presence of impurities.The pure product is a white crystalline solid.[1] A yellow color indicates the presence of impurities. Further purification by recrystallization or chromatography may be necessary.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.[1][2][3]
Broad or Low Melting Point of the Purified Product Presence of impurities.A broad and low melting range is indicative of impurities.[1] Recrystallization from a suitable solvent system should be performed to improve purity.
Difficulty in Crystallizing the Product Product is an oil due to impurities.Purify the oil by column chromatography before attempting crystallization.
Incorrect solvent for crystallization.Screen various solvents or solvent mixtures to find a suitable system for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to light yellow or beige crystalline powder.[2][4][5] The reported melting point is typically in the range of 71-73 °C.[4][6][7]

Q2: My final product is a yellow oil. What are the likely impurities?

A2: A yellow, oily product suggests the presence of unreacted starting materials, byproducts from the reaction of nitrous acid, or residual solvents.[1][2] The synthesis starting from L-glutamic acid can have residual glutamic acid or other side products.[1]

Q3: How can I improve the efficiency of the ethyl acetate extraction?

A3: To improve extraction efficiency, you can increase the number of extractions or the volume of ethyl acetate used.[1] Additionally, saturating the aqueous reaction mixture with salts such as MgSO₄, Na₂SO₄, or (NH₄)₂SO₄ can significantly enhance the partitioning of the product into the organic phase, leading to higher recovery.[1] A Japanese patent suggests that extraction with ethyl acetate in the presence of MgSO₄ and HCl can lead to 98% purity and 92% recovery.[1]

Q4: What is a suitable method for further purification if my product is still impure after extraction?

A4: If impurities persist after solvent extraction, recrystallization is a common next step, although specific solvent systems are not well-documented in the provided results.[1] Column chromatography on silica gel is another effective method for purifying polar organic compounds and can be employed to obtain a high-purity product.[8]

Q5: Are there any specific safety precautions I should take during the purification process?

A5: Yes, this compound is classified as an irritant, causing skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[9]

Experimental Data Summary

The following table summarizes various experimental conditions and results for the synthesis and purification of this compound.

Parameter Experiment 1 [1]Experiment 2 [1]Experiment 3 [1]Patent Method [1]General Procedure [2][3]
Acidifying Agent Sodium bisulfateSodium bisulfateNot specifiedSulfuric acidHydrochloric acid
Work-up: Concentration Aspirator pressure, max 90°CBoiled at atmospheric pressureNot specifiedReduced pressure distillationVacuum evaporation < 50°C
Work-up: Extraction Ethyl acetateEthyl acetateEthyl acetate with (NH₄)₂SO₄Suitable solventEthyl acetate
Yield 75%43-54%73-75%Not specified91.6 - 98%
Product Appearance Waxy solidPale yellow oil that crystallizedCrystalline solidNot specifiedLight yellow oil/solid syrup
Melting Point 59-65°CNot reported51-56°CNot reportedNot reported

Key Experimental Protocol

Purification by Solvent Extraction

This protocol is based on common procedures for the purification of this compound from the reaction mixture following its synthesis from L-glutamic acid.[1][2][3]

1. Concentration of the Reaction Mixture:

  • After the reaction is complete, concentrate the aqueous solution under reduced pressure (e.g., using a rotary evaporator).

  • Maintain a bath temperature below 50°C to avoid thermal degradation of the product.[2][3]

  • The goal is to obtain a viscous, oily residue.[2]

2. Salt Addition and Acidification (Optional but Recommended):

  • To the cooled, concentrated aqueous mixture, add a salt such as magnesium sulfate (MgSO₄) or ammonium sulfate ((NH₄)₂SO₄) until saturation.[1]

  • If not already acidic, adjust the pH with an acid like HCl.[1]

3. Solvent Extraction:

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate. For a small-scale reaction (e.g., ~10g of starting material), you might use 3-4 extractions with 30-50 mL of ethyl acetate each time.[1]

  • Combine the organic extracts.

4. Drying and Filtration:

  • Dry the combined ethyl acetate extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3]

  • Filter the mixture to remove the drying agent.

5. Final Concentration:

  • Remove the ethyl acetate from the filtrate by rotary evaporation under reduced pressure.

  • Further dry the resulting product under high vacuum to remove any residual solvent. The product may be obtained as a light-yellow oil or a waxy solid which may crystallize upon standing.[1][2]

Visualizations

Purification_Workflow reaction_mixture Aqueous Reaction Mixture concentration Concentration (Reduced Pressure) reaction_mixture->concentration salting_out Addition of Salt (e.g., (NH4)2SO4) concentration->salting_out extraction Solvent Extraction (Ethyl Acetate) salting_out->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying Aqueous Waste evaporation Solvent Evaporation drying->evaporation crude_product Crude Product (Oil/Waxy Solid) evaporation->crude_product further_purification Further Purification (Recrystallization/ Chromatography) crude_product->further_purification pure_product Pure (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid further_purification->pure_product

References

Recrystallization methods for (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the recrystallization of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a yellow oil or waxy solid. How can I obtain the desired white crystalline product?

A1: The crude product of this synthesis, often extracted with ethyl acetate, typically appears as a yellow oil or a waxy, semi-solid substance.[1][2] Recrystallization is the recommended method to remove impurities and obtain the compound as a white to light yellow crystalline powder.[3][4] A successful recrystallization will not only improve the purity but also the handling and stability of the final product.

Q2: What is the target melting point for pure this compound?

A2: The literature melting point for the purified compound is in the range of 71-73 °C.[3][5] A broad or depressed melting range often indicates the presence of residual solvents or other impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound is soluble in polar solvents like acetone and methanol.[3][6] Ethyl acetate is commonly used as an extraction solvent, suggesting good solubility.[1][2] For recrystallization, a single solvent might not be ideal due to high solubility. A mixed solvent system, such as ethyl acetate with a non-polar anti-solvent like hexanes or heptane, is often effective for compounds of this nature. This allows for controlled precipitation of the product.

Q4: My compound "oils out" during cooling instead of forming crystals. What does this mean and how can I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is common for compounds with low melting points, especially when the solution is highly concentrated or cooled too quickly.[2] The oil that forms is an impure liquid form of your compound, which may solidify into an amorphous solid upon further cooling, trapping impurities. To prevent this, refer to the troubleshooting guide below.

Recrystallization Troubleshooting Guide

Problem Possible Cause Solution
The compound "oils out" during cooling. 1. The melting point of the compound is lower than the temperature of the solution as it becomes supersaturated.[2]2. The solution is too concentrated (high supersaturation).3. The cooling rate is too fast.1. Re-heat the solution to dissolve the oil, add more of the primary solvent (e.g., ethyl acetate) to lower the saturation point, and allow it to cool more slowly.[2]2. Use a solvent system with a lower boiling point.3. Introduce a seed crystal into the solution at a temperature just below the saturation point to encourage crystal growth over oiling.[3]4. Ensure the starting material is as pure as possible; significant impurities can dramatically lower the melting point.[2]
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used).2. The compound is very soluble in the chosen solvent even at low temperatures.1. Gently heat the solution to evaporate some of the solvent and increase the concentration. Allow it to cool again.2. If the solution is clear, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[2]3. Add a small "seed" crystal of the pure compound to induce crystallization.4. If using a single solvent, consider a mixed-solvent system by adding an anti-solvent (e.g., hexanes) dropwise to the warm solution until it just becomes cloudy, then re-heat to clarify and cool slowly.
The recrystallized product is still yellow. 1. Colored impurities are co-precipitating with the product.2. Thermal degradation may have occurred.1. Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.2. Avoid prolonged heating or excessively high temperatures during the dissolution step.
The recovery yield is very low. 1. Too much solvent was used, and a significant amount of the product remained dissolved at low temperature.2. Premature crystallization occurred during hot filtration.3. The product is significantly soluble in the wash solvent.1. Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol is a general guideline and may require optimization based on the purity of the starting material. A mixed system of ethyl acetate and hexanes is proposed.

Materials:

  • Crude this compound (oil or waxy solid)

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (e.g., heated to ~50-60°C) while stirring until the solid/oil is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step is crucial for removing particulate matter.

  • Induce Cloudiness: While the ethyl acetate solution is still warm, slowly add hexanes dropwise with continuous swirling. Continue adding until the solution becomes persistently cloudy. This indicates that the solution is saturated.

  • Re-clarification: Gently warm the cloudy solution on the hot plate just until it becomes clear again. This ensures the formation of a saturated solution at an elevated temperature.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexanes (or a cold mixture of ethyl acetate/hexanes) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly under vacuum on the filter and then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a low temperature (<40°C).

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₅H₆O₄[5]
Molecular Weight 130.10 g/mol [5]
Appearance White to light yellow/beige crystalline powder[3][4]
Melting Point 71-73 °C (lit.)[5]
Boiling Point 150-155 °C at 0.2 mmHg (lit.)[5]
Solubility Soluble in Acetone, Methanol[3][6]
Optical Activity [α]²⁰/D +14°, c = 5 in methanol[5]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation start Start with Crude Product (Yellow Oil / Waxy Solid) dissolve 1. Dissolve in minimum amount of hot Ethyl Acetate start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes add_antisolvent 3. Add Hexanes until cloudy hot_filter_q->add_antisolvent No hot_filter->add_antisolvent reheat 4. Re-heat gently until solution is clear add_antisolvent->reheat cool_rt 5. Cool slowly to Room Temperature reheat->cool_rt cool_ice 6. Place in Ice Bath cool_rt->cool_ice filtration 7. Vacuum Filtration cool_ice->filtration wash 8. Wash with cold solvent filtration->wash dry 9. Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

Technical Support Center: Synthesis of (S)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-established method for synthesizing this compound is through the diazotization of L-glutamic acid. This reaction is typically carried out in an acidic aqueous solution using sodium nitrite. The reaction proceeds with retention of stereochemistry at the alpha-carbon.

Q2: My final product is a yellow oil or waxy solid, not a crystalline powder. Is this normal?

It is a common observation for the crude product of this synthesis to be a yellow to light-brown oil or a waxy solid.[1] This is often due to the presence of residual water, inorganic salts, or minor organic impurities. Purification is necessary to obtain the desired white to light yellow crystalline powder.

Q3: What are the key parameters to control during the reaction?

Temperature control is critical during the addition of sodium nitrite. The reaction is typically performed at low temperatures (-5°C to 0°C) to ensure the stability of the intermediate diazonium salt and to minimize the formation of byproducts.[1] Maintaining a low temperature helps to improve the yield and purity of the final product.

Q4: What are the potential side products in this synthesis?

The diazotization of aliphatic amines like the one in L-glutamic acid can be prone to side reactions. The intermediate carbocation is susceptible to rearrangement and reactions with other nucleophiles present. Potential side products may include α-hydroxyglutaric acid (if the lactonization is incomplete), as well as other unsaturated or halogenated dicarboxylic acids, although these are typically minor impurities under controlled conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Product Yield

A lower than expected yield is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Incomplete Diazotization Ensure the sodium nitrite solution is fresh and added slowly to the chilled acidic solution of L-glutamic acid. Verify the stoichiometry of the reagents.
Decomposition of Diazonium Salt Maintain a low reaction temperature (ideally between -5°C and 0°C) throughout the addition of sodium nitrite. Temperatures above 5°C can lead to significant decomposition.
Inefficient Extraction The product is water-soluble. Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to maximize recovery. Saturation of the aqueous layer with sodium chloride can also improve extraction efficiency.
Losses During Work-up Be cautious during the removal of the solvent under reduced pressure. The product can be sensitive to high temperatures. It is recommended to keep the temperature below 50°C.[1]
Product Purification Issues

Obtaining a pure, crystalline product can be challenging. Here are some common purification problems and how to address them.

Problem Potential Cause Solution
Product oils out during crystallization The presence of impurities can lower the melting point and inhibit crystallization.Try to purify a small sample by column chromatography to obtain seed crystals. Use a co-solvent system (e.g., ethyl acetate/hexanes) and allow for slow cooling. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.
Product remains colored after purification Colored impurities may be present.Treatment with activated carbon during the recrystallization process can help to remove colored byproducts. Ensure the activated carbon is thoroughly removed by filtration before allowing the solution to cool.
Broad melting point range Indicates the presence of impurities.Recrystallize the product from a suitable solvent system. If recrystallization is ineffective, column chromatography on silica gel may be necessary.

Experimental Protocols

Key Experiment: Synthesis from L-Glutamic Acid

This protocol is a generalized procedure based on commonly cited methods.[1]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-glutamic acid in deionized water in a flask equipped with a magnetic stirrer.

  • Cool the solution to -5°C to 0°C in an ice-salt bath.

  • Slowly add the acid (e.g., concentrated HCl) to the solution while maintaining the low temperature.

  • In a separate beaker, dissolve sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the L-glutamic acid solution over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

  • Concentrate the reaction mixture under reduced pressure at a temperature below 50°C to obtain a viscous oil.[1]

  • Extract the product from the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which may be an oil or a waxy solid.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Temperature on Yield
Reaction Temperature (°C) Reported Yield Range (%) Key Observations
-5 to 085 - 95Higher purity, less byproduct formation.[1]
0 to 580 - 90Good yields, minimal decomposition.
> 10< 70Increased formation of byproducts and decomposition of the diazonium salt, leading to lower yields and purity.
Table 2: Common Solvents for Recrystallization
Solvent/Solvent System Suitability Notes
Ethyl acetate / HexanesExcellentThe product is soluble in ethyl acetate and insoluble in hexanes, making this a good system for crystallization.
Diethyl etherGoodThe product is moderately soluble in diethyl ether.
ChloroformGoodCan be used for recrystallization.
WaterPoorThe product is highly soluble in water, making it unsuitable for recrystallization from water alone.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis dissolve_glutamic Dissolve L-Glutamic Acid in Water cool Cool to -5 to 0 °C dissolve_glutamic->cool add_acid Add Acid cool->add_acid add_nitrite Add NaNO2 Solution add_acid->add_nitrite stir Stir at Room Temperature add_nitrite->stir concentrate Concentrate in vacuo stir->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry Organic Layer extract->dry filter_dry Filter Drying Agent dry->filter_dry concentrate_final Remove Solvent filter_dry->concentrate_final recrystallize Recrystallization concentrate_final->recrystallize chromatography Column Chromatography concentrate_final->chromatography nmr NMR Spectroscopy recrystallize->nmr hplc HPLC Analysis recrystallize->hplc mp Melting Point recrystallize->mp chromatography->nmr chromatography->hplc chromatography->mp

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Was reaction temperature maintained at -5 to 0 °C? start->check_temp check_reagents Are reagents (especially NaNO2) fresh and correctly weighed? check_temp->check_reagents Yes temp_high High temperature caused decomposition. Optimize cooling. check_temp->temp_high No check_extraction Was the aqueous layer extracted multiple times? check_reagents->check_extraction Yes reagents_issue Inaccurate stoichiometry or old reagents. Use fresh reagents and re-weigh. check_reagents->reagents_issue No check_workup_temp Was the work-up temperature kept below 50 °C? check_extraction->check_workup_temp Yes extraction_issue Incomplete extraction. Increase number of extractions or use salting out. check_extraction->extraction_issue No workup_issue Product decomposition during work-up. Use lower temperature for solvent removal. check_workup_temp->workup_issue No

References

Technical Support Center: Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid from Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid from L-glutamic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Diazotization: Ensure the sodium nitrite is fresh and added slowly and sub-surface to the acidic glutamic acid solution to prevent decomposition and formation of nitrogen oxides.[1] The reaction is often performed at low temperatures (-5 to 5 °C) to maintain the stability of the diazonium salt intermediate.

    • Suboptimal Temperature Control: While some protocols use elevated temperatures, the traditional method requires cold conditions to minimize side reactions.[1] If using a high-temperature protocol, ensure uniform heating to avoid localized overheating and decomposition.

    • Inefficient Extraction: The product is water-soluble. Therefore, the aqueous reaction mixture must be saturated with salts like ammonium sulfate or magnesium sulfate before extraction to decrease the product's solubility in the aqueous phase and drive it into the organic layer.[1] Use a continuous extraction apparatus or perform multiple extractions with a suitable solvent like ethyl acetate for optimal recovery.[1]

    • Product Loss During Water Removal: The workup often involves removing large volumes of water under reduced pressure.[1] Be cautious not to use excessively high temperatures or very low pressures, which could lead to co-distillation or decomposition of the product.

Issue 2: Product is a Yellow or Brown Oil/Solid Instead of a White Crystalline Solid

  • Question: My final product is a discolored oil or solid. What causes this discoloration and how can I obtain a pure, white product?

  • Answer: The pure product is a white crystalline solid.[2][3] Discoloration is a common issue and can be attributed to:

    • Side Reactions: The formation of nitrogen oxides during the addition of sodium nitrite can lead to colored impurities.[1] As mentioned, adding the nitrite solution below the surface of the reaction mixture can mitigate this.[1]

    • Decomposition: The diazonium salt intermediate is unstable and can decompose, especially at higher temperatures, leading to a mixture of colored byproducts.

    • Residual Impurities: Inadequate purification can leave behind colored starting materials or byproducts.

    • Purification Steps:

      • Recrystallization: If you obtain a solid, recrystallization from a suitable solvent system can remove colored impurities.

      • Activated Carbon Treatment: Dissolving the crude product in a solvent and treating it with activated charcoal can help adsorb colored impurities before filtration and removal of the solvent.

      • Distillation: High-vacuum distillation can be an effective method for obtaining a pure, colorless product.[4]

Issue 3: Broad Melting Point of the Crystalline Product

  • Question: My product has a broad melting point range that is lower than the literature value (71-73 °C). What does this indicate and how can I fix it?

  • Answer: A broad and depressed melting point is a classic indicator of an impure sample.[1] The likely impurities include:

    • Residual Solvents: Ensure all extraction solvent is removed under vacuum.

    • Inorganic Salts: If the product is not properly washed and dried, inorganic salts from the reaction and workup (e.g., sodium sulfate, sodium chloride) can contaminate the product. Washing the organic extracts with a minimal amount of brine can help remove some of these salts before drying.

    • Side Products: The presence of side products such as (S)-2-hydroxyglutaric acid or unreacted glutamic acid will also lead to a melting point depression.

    • Improving Purity: Rigorous purification, as described in the previous section (recrystallization, charcoal treatment, or distillation), is necessary to obtain a product with a sharp melting point.

Issue 4: TLC Plate Shows a "Smear" or Multiple Spots

  • Question: My TLC analysis shows a smear or multiple spots in addition to the product spot. What are these impurities?

  • Answer: A "smear" on a TLC plate, often observed with iodine visualization, suggests the presence of a mixture of compounds with similar polarities or decomposition on the silica gel.[1] The distinct spots could be:

    • Unreacted L-Glutamic Acid: This is a highly polar compound and will likely have a low Rf value.

    • (S)-2-Hydroxyglutaric Acid: This is a major potential byproduct formed from the reaction of the diazonium intermediate with water.[1] Its polarity is similar to the product, and it may co-elute or appear as a close spot.

    • Other Organic Byproducts: Diazotization of aliphatic amines can lead to minor byproducts from elimination or rearrangement reactions of the unstable carbocation intermediate.[5]

    • Troubleshooting: Adjusting the solvent system for your TLC can help to better resolve these spots. For purification, column chromatography can be employed to separate these byproducts from the desired lactone.

Quantitative Data Summary

The yield of this compound can vary significantly based on the reaction and workup conditions. Below is a summary of reported yields from different experimental protocols.

Reaction Conditions Workup Method Reported Yield Reference
L-glutamic acid, NaNO₂, HCl, H₂O at -5°C, then 12h at RTVacuum evaporation, extraction with EtOAc91.6%[2]
L-glutamic acid, NaNO₂, HCl, H₂O at 0°C, then 18h at RTVacuum evaporation, extraction with EtOAc98%[6]
L-glutamic acid, NaHSO₄, NaNO₂, H₂O at 85°CReduced pressure concentration, extraction with EtOAc75%[1]
L-glutamic acid, NaHSO₄, NaNO₂, H₂O at 85°CGentle boiling, extraction with EtOAc54%[1]

Experimental Protocols

Protocol 1: Low-Temperature Synthesis (Adapted from ChemicalBook)[2][6]

  • Reaction Setup: Dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in water in a flask equipped with a magnetic stirrer and place it in an ice-salt bath to cool to -5 °C.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 7.5 g, 108.7 mmol in water) to the glutamic acid solution. Concurrently, add dilute hydrochloric acid dropwise to maintain an acidic pH, ensuring the temperature does not rise above 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure at a temperature below 50 °C to obtain a viscous oil.

  • Extraction: Add ethyl acetate to the residue and stir. Filter off any insoluble solids (inorganic salts). Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: High-Temperature Synthesis (Adapted from Sciencemadness.org)[1]

  • Reaction Setup: In a beaker with magnetic stirring, dissolve L-glutamic acid (e.g., 7.35 g, 50 mmol) and sodium bisulfate (6.72 g, 52 mmol) in water (100 ml). Heat the mixture in an oil bath to 85 °C until a clear solution is obtained.

  • Diazotization: Prepare a solution of sodium nitrite (3.53 g, 51 mmol) in water (25 ml). Introduce this solution below the surface of the hot glutamic acid solution over a period of time.

  • Reaction: Stir the reaction mixture at 85 °C for the specified time.

  • Workup: Cool the reaction to room temperature. Add ammonium sulfate to saturate the aqueous solution.

  • Extraction: Extract the mixture multiple times with ethyl acetate.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude product, which may be further purified by recrystallization or vacuum distillation.

Visualizations

Reaction Pathway and Side Products

Reaction_Pathway Synthesis and Side Products of this compound Glu L-Glutamic Acid Diazonium (S)-Aliphatic Diazonium Salt (Unstable Intermediate) Glu->Diazonium NaNO₂, H⁺ Product This compound (Desired Product) Diazonium->Product Intramolecular Nucleophilic Attack (γ-COOH) HydroxyAcid (S)-2-Hydroxyglutaric Acid (Major Side Product) Diazonium->HydroxyAcid External Nucleophilic Attack (H₂O) Other Other Minor Byproducts (Elimination/Rearrangement) Diazonium->Other HydroxyAcid->Product Cyclization (during workup)

Caption: Reaction pathway for the synthesis of the target lactone from glutamic acid, highlighting the formation of the key diazonium intermediate and major side products.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Experiment Complete CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? (Color, Low MP, TLC issues) CheckYield->CheckPurity No YieldActions Review: 1. Reagent Quality 2. Temperature Control 3. Extraction Efficiency CheckYield->YieldActions Yes Success Successful Synthesis CheckPurity->Success No PurityActions Purification: 1. Recrystallization 2. Charcoal Treatment 3. Column Chromatography 4. Vacuum Distillation CheckPurity->PurityActions Yes YieldActions->CheckPurity PurityActions->Success

Caption: A logical workflow to troubleshoot common issues such as low yield and product impurity during the synthesis.

References

Technical Support Center: Purification of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for removing color impurities from (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a common issue faced by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is yellow to brownish. Is this normal?

A1: While it is common to obtain a colored product after synthesis, particularly when starting from L-glutamic acid, the pure compound should be a white to off-white crystalline powder.[1][2][3][4][5] The presence of color indicates impurities that should be removed, especially for applications in drug development and polymer chemistry where high purity is crucial.

Q2: What are the likely causes of color in my product?

A2: Color impurities can arise from several sources, including residual starting materials, byproducts from the synthesis, or degradation of the product. Furanic compounds, in particular, are known to form colored polymers.[6]

Q3: What is the most straightforward method to try first for color removal?

A3: For solid products, recrystallization is often a good first choice. If the color is persistent, treatment with activated carbon is a highly effective and widely used method for decolorizing organic acids.[7][8][9]

Q4: Will these purification methods affect the chirality of my compound?

A4: Standard purification techniques like recrystallization and activated carbon treatment are generally mild and should not affect the stereochemistry of the chiral center in this compound. However, it is always good practice to confirm the optical purity after purification, for instance, by measuring the optical rotation.

Q5: When should I consider using chromatography?

A5: If recrystallization and activated carbon treatment fail to yield a product of the desired purity, or if you need to separate the target compound from structurally similar impurities, chromatography is a powerful option.[10] Chiral HPLC can be particularly useful for both analytical purity checks and preparative separations of chiral compounds.[11][12][13][14][15]

Troubleshooting Guide

This guide will help you select the appropriate purification method based on the nature of the color impurity and the required final purity of your product.

Troubleshooting_Workflow Troubleshooting: Color Impurity Removal start Start: Colored (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid recrystallization Attempt Recrystallization start->recrystallization activated_carbon Treat with Activated Carbon recrystallization->activated_carbon Color Persists end_success End: Pure, Colorless Product recrystallization->end_success Color Removed chromatography Perform Column Chromatography activated_carbon->chromatography Color Persists / Low Yield activated_carbon->end_success Color Removed chromatography->end_success Color Removed end_fail Contact Technical Support chromatography->end_fail Impurity Co-elutes

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Method 1: Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures. This compound is soluble in methanol and acetone.[1][4] A single solvent or a binary solvent system can be used.

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Method 2: Activated Carbon Treatment

Activated carbon is highly effective at adsorbing colored impurities.[7][8] It can be used in conjunction with recrystallization. For acidic compounds, using acid-washed activated carbon is recommended to prevent leaching of metallic impurities.[16][17]

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethyl acetate) in an Erlenmeyer flask.

  • Addition of Activated Carbon: Add a small amount of activated carbon to the solution (typically 1-5% by weight of the solute).

  • Heating: Gently heat the mixture to just below the boiling point of the solvent and stir for 15-30 minutes. Avoid boiling, as this can cause bumping.

  • Hot Filtration: While the solution is still hot, filter it through a fluted filter paper or a Celite pad to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization and Isolation: Allow the clear, colorless filtrate to cool to induce crystallization. Isolate the crystals as described in the recrystallization protocol.

Activated_Carbon_Workflow Workflow: Activated Carbon Treatment start Start: Dissolved Crude Product add_carbon Add Activated Carbon (1-5% w/w) start->add_carbon heat_stir Heat and Stir (15-30 min) add_carbon->heat_stir hot_filtration Hot Filtration to Remove Carbon heat_stir->hot_filtration crystallization Cool Filtrate to Crystallize hot_filtration->crystallization isolate_dry Isolate and Dry Crystals crystallization->isolate_dry end End: Decolorized Product isolate_dry->end

Caption: Experimental workflow for purification using activated carbon.

Method 3: Column Chromatography

Flash column chromatography using silica gel or reversed-phase silica can be effective for removing colored impurities that are not easily removed by other means.[10]

Protocol:

  • Stationary Phase Selection: Choose a stationary phase (e.g., silica gel for normal-phase or C18-silica for reversed-phase).

  • Mobile Phase Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC) that provides good separation between your product and the colored impurities.

  • Column Packing: Pack a column with the chosen stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure, colorless product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the expected outcomes for each purification method. The actual yield and final purity will depend on the initial purity of the crude product and the careful execution of the protocols.

Purification MethodTypical Purity AchievedExpected YieldAdvantagesDisadvantages
Recrystallization >98%Moderate to HighSimple, cost-effective, scalable.May not remove all colored impurities; yield can be low if the compound is very soluble.
Activated Carbon >99%[9]ModerateHighly effective for color removal.[7][8]Can lead to product loss due to adsorption on the carbon surface; requires hot filtration.
Column Chromatography >99.5%Low to ModerateExcellent for separating complex mixtures and stubborn impurities.[10]More time-consuming, requires larger volumes of solvent, and can be more expensive.

References

Optimization of reaction conditions for L-glutamic acid to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the conversion of L-glutamic acid to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Diazotization: The reaction of the amino group of L-glutamic acid with nitrous acid is a critical step. If the temperature is too high or the addition of sodium nitrite is too rapid, nitrous acid can decompose before it reacts.Maintain the reaction temperature at or below 0°C during the addition of sodium nitrite. Add the sodium nitrite solution slowly and with vigorous stirring to ensure proper mixing and heat dissipation.[1]
Side Reactions: At higher temperatures, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product. The formation of nitrogen oxides can also be observed if the sodium nitrite solution is added too quickly.[2]Adhere to the recommended temperature range for the reaction. If nitrogen oxide evolution is significant, slow down the addition of the sodium nitrite solution.[2]
Inefficient Extraction: The product is water-soluble, and extraction with an organic solvent can be challenging.Use a continuous liquid-liquid extractor for more efficient extraction. Alternatively, perform multiple extractions with ethyl acetate. Adding a salting-out agent like ammonium sulfate to the aqueous layer can also improve extraction efficiency.[2]
Product is an Oil Instead of a Crystalline Solid Presence of Impurities: Residual water or other impurities can prevent the product from crystallizing.Ensure the ethyl acetate extract is thoroughly dried over a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[1][3] Further purification by vacuum distillation may be necessary to obtain a crystalline product.[4]
Incomplete Reaction: If the reaction has not gone to completion, the presence of unreacted starting material or intermediates can result in an oily product.Monitor the reaction progress using an appropriate analytical technique, such as TLC or NMR, to ensure the reaction is complete before work-up.
Formation of Pyroglutamic Acid High Temperatures and Acidic/Alkaline pH: L-glutamic acid can spontaneously cyclize to form pyroglutamic acid, especially at elevated temperatures and acidic or alkaline pH.[5][6]While the desired reaction requires acidic conditions, avoid unnecessarily high temperatures for prolonged periods. The primary reaction to form the target molecule is favored under the diazotization conditions.
Difficult Work-up Large Volume of Water: The reaction is typically carried out in a large volume of water, which can be time-consuming to remove.[2][4]Use a rotary evaporator under reduced pressure to remove the water.[1][3][4] Be aware that this can still be a lengthy process.[2]
Emulsion Formation during Extraction: The presence of salts and other byproducts can lead to the formation of emulsions during solvent extraction.Add a saturated brine solution to help break the emulsion. Centrifugation can also be an effective method for separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction?

A1: The initial diazotization step, where sodium nitrite is added, should be carried out at a low temperature, typically between -5°C and 0°C, to minimize the decomposition of nitrous acid and prevent side reactions.[1][3] After the addition of sodium nitrite, the reaction mixture is often allowed to warm to room temperature and stirred for several hours.[1] Some procedures utilize elevated temperatures (e.g., 85°C) for a shorter reaction time, but this may lead to lower yields.[2]

Q2: Which acid should I use, hydrochloric acid or sulfuric acid?

A2: Both hydrochloric acid and sulfuric acid have been successfully used in this reaction.[1][2][4] The choice of acid may influence the work-up procedure, particularly concerning the solubility of the resulting inorganic salts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the L-glutamic acid spot. High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative analysis of the reaction mixture.

Q4: What is the expected yield of the reaction?

A4: The reported yields for this conversion vary significantly depending on the specific reaction conditions and work-up procedures, ranging from 54% to as high as 98%.[1][2] Careful control of the reaction temperature and efficient extraction are crucial for achieving a high yield.

Q5: Is the product optically active?

A5: Yes, when starting with L-glutamic acid, the product, this compound, is optically active. The reaction proceeds with retention of stereochemistry at the alpha-carbon.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Parameter Method 1 [1][3]Method 2 [1]Method 3 [4]Method 4 [2]
L-glutamic acid (moles) 0.0680.06820.05
Sodium nitrite (moles) 0.1020.10872.4Not specified
Acid HClHClH2SO4NaHSO4
Temperature -5°C then room temp.0°C then room temp.30-35°C (during addition)85°C
Reaction Time 12 hours18 hours15 hoursNot specified
Work-up Vacuum evaporation, EtOAc extractionWater evaporation, EtOAc extractionVacuum evaporation, Acetone extractionReduced pressure concentration, EtOAc extraction
Reported Yield 91.6%98%70%75%

Experimental Protocols

Detailed Methodology (Based on a High-Yield Procedure[1])

  • Reaction Setup: In a conical flask, dissolve 10.0 g (68 mmol) of L-glutamic acid in 100 mL of water.

  • Cooling: Cool the suspension to 0°C in an ice bath with vigorous stirring.

  • Reagent Addition: Slowly and dropwise, add a solution of 7.5 g (108.7 mmol) of sodium nitrite in water and a dilute solution of hydrochloric acid (10 mL concentrated HCl in 50 mL water) via an addition funnel over 1 hour. Maintain the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 18 hours.

  • Solvent Removal: Evaporate the water from the reaction mixture under reduced pressure.

  • Extraction: Add 200 mL of ethyl acetate to the residue and stir for 30 minutes.

  • Filtration: Filter the mixture to remove any solid precipitate. Wash the solid cake with two 75 mL portions of ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Final Product: Remove the solvent by vacuum concentration to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve L-glutamic acid in water B Cool to 0°C A->B C Slowly add NaNO2 and HCl solutions B->C D Stir at room temperature for 18h C->D E Evaporate water under reduced pressure D->E Proceed to work-up F Extract with Ethyl Acetate E->F G Filter to remove solids F->G H Dry organic layer with MgSO4 G->H I Concentrate under vacuum H->I J This compound I->J Yields

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product glutamic_acid L-Glutamic Acid diazonium Diazonium Salt glutamic_acid->diazonium Diazotization nitrous_acid Nitrous Acid (from NaNO2 + HCl) nitrous_acid->diazonium hydroxy_acid 2-Hydroxyglutaric acid diazonium->hydroxy_acid Hydrolysis product This compound hydroxy_acid->product Intramolecular Cyclization

Caption: Simplified reaction mechanism for the conversion.

References

Technical Support Center: Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly from L-glutamic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete diazotization.Ensure slow, dropwise addition of sodium nitrite solution at low temperatures (-5°C to 0°C) with vigorous stirring to maintain the reaction rate and prevent decomposition of nitrous acid.[1]
Loss of product during work-up.The product is water-soluble. Saturating the aqueous layer with salts like ammonium sulfate or magnesium sulfate can improve extraction efficiency into organic solvents like ethyl acetate.[2]
Insufficient reaction time.Allow the reaction to stir for an extended period (12-18 hours) after the addition of sodium nitrite to ensure complete conversion.[1]
Product is a Yellow Oil or Waxy Solid, Fails to Crystallize Presence of residual water.After solvent evaporation, dry the product under high vacuum for an extended period (e.g., 12 hours) to remove all traces of water and solvent.[1]
Impurities inhibiting crystallization.Attempt recrystallization from a solvent mixture. Ethyl acetate/benzene/hexane has been reported to yield a white crystalline solid.[3] Another option is to dissolve the oil in a minimal amount of hot ethyl acetate and then add a non-polar solvent like hexane or petroleum ether until turbidity is observed, followed by slow cooling.
Product has a Yellow Discoloration Formation of colored byproducts.The pure product should be a white solid.[2] The yellow color indicates impurities. Purification by recrystallization is recommended. If the color persists, column chromatography on silica gel may be necessary.
Generation of nitrogen oxides.Ensure the sodium nitrite solution is added beneath the surface of the reaction mixture to minimize the formation and release of brown nitrogen oxide gases.[2]
Tedious and Time-Consuming Work-up Removal of large volumes of water by distillation.Instead of a full vacuum evaporation of water, consider reducing the volume by about half and then proceeding to extraction.[2] Alternatively, salting out the product with ammonium sulfate followed by multiple extractions with ethyl acetate can be an effective, albeit multi-step, alternative to a lengthy distillation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most frequently cited method for the synthesis of this compound is the diazotization of L-glutamic acid.[1][3]

Q2: Why is the reaction temperature critical during the addition of sodium nitrite?

A2: The diazotization of the primary amine on glutamic acid involves the formation of an unstable diazonium salt.[4] Maintaining a low temperature (typically -5°C to 0°C) is crucial to prevent the premature decomposition of this intermediate and the nitrous acid reagent, which would lead to the formation of byproducts and a lower yield.

Q3: My final product is an oil, but the literature reports a solid. What should I do?

A3: It is common to initially obtain the product as a yellow oil or a waxy solid.[1][2] This is often due to residual solvent, water, or other impurities. First, ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification via recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is the recommended next step.

Q4: How can I improve the efficiency of the extraction step?

A4: this compound has some solubility in water. To maximize the amount of product extracted into the organic phase, you can "salt out" the aqueous layer by adding a significant amount of a salt like ammonium sulfate or magnesium sulfate.[2] This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the extraction solvent (e.g., ethyl acetate).

Q5: What are the expected spectroscopic data for the final product?

A5: For this compound, a representative ¹H NMR spectrum in CDCl₃ shows peaks around δ 2.27-2.65 (m, 4H), 5.09 (m, 1H), and 9.12-9.55 (m, 1H). The mass spectrum should show a peak corresponding to [M+1] at m/z 130.9.[1]

Experimental Protocols

General Protocol for Synthesis from L-Glutamic Acid

This protocol is a synthesis of several reported procedures.[1][2]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in water (e.g., 100 mL). Cool the suspension to 0°C in an ice bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (e.g., 7.5 g, 108.7 mmol) in water. Slowly add a solution of hydrochloric acid (e.g., 10 mL concentrated HCl diluted to 50 mL) to the L-glutamic acid suspension. Then, add the sodium nitrite solution dropwise to the reaction mixture over a period of at least 1 hour, ensuring the temperature remains at or below 0°C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.

  • Work-up:

    • Evaporate the water under reduced pressure (vacuum).

    • Add ethyl acetate (e.g., 200 mL) to the residue and stir for 30 minutes.

    • Filter the mixture to remove insoluble inorganic salts. Wash the solid cake with additional ethyl acetate (e.g., 2 x 75 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution in vacuo. Place the resulting residue under high vacuum for several hours to remove any remaining solvent, yielding the product.

Visualizations

Experimental Workflow

G Synthesis Workflow cluster_0 Reaction cluster_1 Work-up & Isolation A L-Glutamic Acid in Water B Cool to 0°C A->B C Add HCl B->C D Dropwise addition of NaNO2 solution at 0°C C->D E Stir at Room Temperature for 18h D->E F Evaporate Water (in vacuo) E->F Proceed to Work-up G Extract with Ethyl Acetate F->G H Filter Inorganic Salts G->H I Dry Organic Layer (e.g., MgSO4) H->I J Filter Drying Agent I->J K Evaporate Ethyl Acetate (in vacuo) J->K L Dry under High Vacuum K->L M Final Product L->M

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Decision Tree Start Evaluate Synthesis Outcome Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Yield < Expected OilyProduct Oily/Waxy Product Problem->OilyProduct Physical Form Issue YellowColor Yellow Discoloration Problem->YellowColor Purity Issue CheckTemp Review Diazotization Temperature Control LowYield->CheckTemp CheckExtraction Improve Extraction (Salting Out) LowYield->CheckExtraction CheckTime Verify Reaction Time LowYield->CheckTime DryVacuum Dry under High Vacuum OilyProduct->DryVacuum Recrystallize2 Purify by Recrystallization YellowColor->Recrystallize2 CheckNaNO2 Check NaNO2 Addition Method YellowColor->CheckNaNO2 Recrystallize Attempt Recrystallization DryVacuum->Recrystallize Still Oily

References

How to handle oily or waxy (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, particularly when encountering an oily or waxy product instead of the expected crystalline solid.

Troubleshooting Guide: Oily or Waxy Product

Issue: The isolated this compound is an oil or a waxy solid, not a crystalline powder.

Possible Causes:

  • Impurities: Residual starting materials (e.g., L-glutamic acid), byproducts, or solvents can depress the melting point and inhibit crystallization.

  • Residual Solvent: Trapped solvent molecules can prevent the formation of a well-ordered crystal lattice.

  • Hydration: The presence of water can sometimes lead to the formation of a hydrate or prevent crystallization.

  • Slow Crystallization Kinetics: The molecule itself may be prone to slow crystallization, especially in the presence of minor impurities.

Solutions:

StepActionDetailed Protocol
1 Solvent Trituration/Washing If the product is a viscous oil or waxy solid, trituration with a non-polar solvent in which the product is poorly soluble can help induce crystallization and wash away impurities. See Experimental Protocol 1 .
2 Recrystallization This is a highly effective method for purification and obtaining a crystalline product. The choice of solvent is crucial. See Experimental Protocol 2 .
3 Drying Under High Vacuum Thoroughly drying the product under high vacuum can remove residual solvents that may be inhibiting crystallization.
4 Seeding If a small amount of crystalline material is available, adding a seed crystal to the oil or a supersaturated solution can initiate crystallization.
5 Chromatographic Purification If other methods fail, column chromatography can be used to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound product an oil when the literature reports it as a solid?

A1: An oily or waxy consistency is often due to the presence of impurities or residual solvents from the synthesis and workup.[1][2] These substances can interfere with the crystal lattice formation, resulting in a lower melting point and an amorphous, oily, or waxy state. One synthetic route from L-glutamic acid is known to initially yield a yellow oily substance.[1]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for the pure compound is in the range of 71-73 °C.[3][4] A significantly lower or broader melting range is a strong indicator of impurities.

Q3: What solvents are suitable for the recrystallization of this compound?

A3: Based on its chemical properties, solvents such as ethyl acetate, acetone, or a mixture of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexanes or heptane) to decrease solubility would be good starting points for recrystallization. The compound is soluble in acetone.[1][5]

Q4: My product solidified after vacuum drying but is waxy. What should I do?

A4: A waxy solid suggests that impurities are likely still present.[2] In this case, trituration or recrystallization is recommended to achieve a more crystalline and pure product.

Q5: Can I use the oily or waxy product directly in the next step of my synthesis?

A5: It is generally not recommended. Impurities in the oily product can interfere with subsequent reactions, leading to lower yields, more side products, and difficulties in purification. It is best to purify the compound to a crystalline solid before proceeding.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₆O₄[3][6][7]
Molecular Weight 130.10 g/mol [3][6][7]
Appearance White to light yellow to beige crystalline powder[1][5][8]
Melting Point 71-73 °C (lit.)[3][4]
Boiling Point 150-155 °C at 0.2 mmHg (lit.)[3][4]
Solubility Acetone[1][5]
Optical Activity [α]20/D +14°, c = 5 in methanol[3]

Experimental Protocols

Protocol 1: Trituration of Oily Product

  • Place the oily or waxy product in a flask.

  • Add a small amount of a cold, non-polar solvent in which the product is expected to have low solubility (e.g., diethyl ether, hexanes, or a mixture of ethyl acetate/hexanes).

  • Stir the mixture vigorously with a spatula or magnetic stirrer. The goal is to break up the oil/wax and encourage the formation of a solid.

  • If the product solidifies, continue stirring for 15-30 minutes to wash the solid.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid on the filter with a small amount of the cold trituration solvent.

  • Dry the resulting solid under high vacuum.

Protocol 2: Recrystallization

  • Dissolve the oily or waxy product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or acetone).

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • For further crystallization, cool the flask in an ice bath.

  • If no crystals form, try adding a non-polar "anti-solvent" (e.g., hexanes) dropwise to the solution at room temperature until it becomes slightly cloudy, then allow it to stand.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum.

Visualizations

G Troubleshooting Workflow for Oily/Waxy Product start Oily or Waxy Product Observed check_impurities Probable Cause: Impurities / Residual Solvent start->check_impurities trituration Action: Triturate with Non-Polar Solvent check_impurities->trituration Initial Attempt vacuum Action: Dry Under High Vacuum check_impurities->vacuum If solvent is suspected solid_check Is the product a crystalline solid? trituration->solid_check recrystallize Action: Recrystallize from Suitable Solvent recrystallize->solid_check vacuum->solid_check waxy_check Is the product still waxy/oily? solid_check->waxy_check No success Crystalline Product Obtained solid_check->success Yes waxy_check->recrystallize Yes failure Further Purification Needed (e.g., Chromatography) waxy_check->failure No, persistent oil

Caption: Troubleshooting workflow for handling an oily or waxy product.

References

Broad melting point of synthesized (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid causes and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid Synthesis

Welcome to the technical support center for researchers working with this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its synthesis and purification, with a focus on resolving a broad melting point.

Troubleshooting Guide: Broad Melting Point

A broad melting point range for your synthesized this compound is a clear indication of impurities. A pure substance should melt over a narrow range of 1-2°C.[1] This guide will help you diagnose the potential causes and implement effective solutions.

Question: My synthesized product has a melting point of 65-71°C, which is broad and lower than the literature value. What are the likely causes?

Answer: A broad and depressed melting point is a classic sign of impurities, which disrupt the compound's crystal lattice structure, requiring less energy to transition from a solid to a liquid state.[2][3][4][5] The main causes can be categorized as follows:

  • Chemical Impurities:

    • Unreacted Starting Materials: Residual L-glutamic acid from the synthesis.

    • Side-Products: The reaction of L-glutamic acid with nitrous acid can produce other hydroxy acids which may not have cyclized properly.[6]

    • Residual Solvents: Trapped solvent molecules (e.g., ethyl acetate, water) within the crystal lattice can disrupt its structure.

  • Stereochemical Impurities:

    • Presence of the (R)-(-)-enantiomer: Even small amounts of the opposing enantiomer can lead to the formation of a eutectic mixture, which has a different and broader melting range than the pure enantiomer. This is a critical consideration for any chiral synthesis.

  • Hygroscopic Contamination:

    • The compound is a polar carboxylic acid and may absorb moisture from the atmosphere if not handled under dry conditions. Water is an impurity that will significantly depress and broaden the melting point.

Expected Melting Point Data

For accurate comparison, refer to the literature values for the pure enantiomers.

CompoundCAS NumberReported Melting Point (°C)
This compound21461-84-771-73[7][8][9][10]
(R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid53558-93-367-70 or 71-73[11][12]

Frequently Asked Questions (FAQs) & Solutions

FAQ 1: How can I remove chemical impurities and residual starting materials?

Answer: A combination of acid-base extraction and recrystallization is highly effective for purifying carboxylic acids.

Solution Workflow:

Caption: General purification workflow for the title compound.

Experimental Protocol: Acid-Base Extraction [13]

  • Dissolve the crude synthesized solid in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will deprotonate and move to the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer and carefully acidify it with dilute hydrochloric acid (e.g., 2M HCl) until the pH is below 2, causing the pure carboxylic acid to precipitate.

  • Extract the acidified aqueous solution multiple times with fresh ethyl acetate.

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified acid.

Experimental Protocol: Recrystallization [14][15]

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. For a polar molecule like this, a mixed solvent system such as ethanol/water or acetone/water can be effective.[14] Literature also suggests crystallization from an ethyl acetate/benzene/hexane mixture.[12]

  • Procedure: a. Place the solid in an Erlenmeyer flask. b. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently to dissolve the solid. c. Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy. Add a few more drops of the primary solvent to redissolve the precipitate. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. g. Dry the crystals thoroughly under vacuum to remove all traces of solvent.

FAQ 2: My melting point is now sharp, but my optical rotation is low. How do I check for and resolve enantiomeric impurities?

Answer: Low optical rotation suggests the presence of the (R)-(-) enantiomer, indicating incomplete stereoselectivity in your synthesis or racemization. Chiral chromatography is the definitive method for determining enantiomeric purity.

Troubleshooting Enantiomeric Purity:

Caption: Logic for troubleshooting low enantiomeric purity.

Solution: Chiral Resolution via Diastereomeric Salt Formation [16] This classical method involves reacting the racemic or scalemic acid with a pure chiral base (e.g., (R)-1-phenylethylamine or brucine). This reaction creates a mixture of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution (General)

  • Dissolve your synthesized acid in a suitable solvent (e.g., methanol or ethanol).

  • Add an equimolar amount of a pure chiral amine base.

  • Gently heat the solution to ensure complete salt formation and then allow it to cool slowly. One diastereomeric salt should preferentially crystallize out of the solution due to lower solubility.

  • Filter the crystals and wash them with a small amount of cold solvent.

  • To recover the enantiomerically pure acid, dissolve the separated salt in water and acidify with HCl. The desired acid will precipitate and can be extracted with an organic solvent.

  • The enantiomeric purity of the recovered acid should be confirmed by polarimetry and chiral HPLC.

FAQ 3: What analytical techniques should I use to confirm the purity and identity of my final product?

Answer: A combination of techniques is necessary to confirm both chemical and stereochemical purity.

Summary of Analytical Methods

TechniquePurposeExpected Result for Pure Product
Melting Point Assess overall puritySharp range, e.g., 71-73 °C.[7]
¹H and ¹³C NMR Confirm chemical structureSpectrum should match literature data and show no significant impurity peaks.[9][12]
FTIR Spectroscopy Identify functional groupsShow characteristic peaks for C=O (lactone and carboxylic acid) and O-H (carboxylic acid).
Polarimetry Measure optical rotation and assess enantiomeric excess[α]D ≈ +14° (c=5 in methanol).[8]
Chiral HPLC/GC Quantify enantiomeric excess (ee)A single peak corresponding to the (S)-enantiomer; ee > 99% is ideal.[17][18]
Mass Spectrometry Confirm molecular weightA peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
Underlying Concept: Melting Point Depression

Impurities disrupt the uniform crystal lattice of a pure solid. This weakened structure requires less thermal energy to break down, resulting in a lower melting temperature. Furthermore, as the compound melts, the concentration of the impurity in the remaining solid changes, causing the melting to occur over a broader temperature range.

Caption: Impurities disrupt the crystal lattice, lowering the melting point.

References

Technical Support Center: TLC Analysis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid from precursors like L-glutamic acid using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase (eluent) for analyzing this reaction?

A1: Due to the polar nature of both the starting material (e.g., L-glutamic acid) and the product, a relatively polar solvent system is required. A good starting point is a mixture of a non-polar and a polar solvent, with the polarity adjusted as needed. For instance, ethyl acetate/hexane mixtures are common, but for this specific carboxylic acid, you will likely need to add a small amount of acid to get well-defined spots.

Commonly used systems include:

  • Dichloromethane:Methanol:Acetic Acid (e.g., 95:4.5:0.5)

  • Ethyl Acetate:Hexane with Acetic Acid (e.g., 7:3 with 1% acetic acid)

  • n-Butanol:Acetic Acid:Water (2:1:1) for highly polar compounds[1]

Q2: How can I visualize the spots on my TLC plate?

A2: this compound and its common precursors lack strong UV chromophores, so visualization under a standard 254 nm UV lamp may be ineffective.[2] Destructive staining methods are generally required.

  • Potassium Permanganate (KMnO₄) Stain: This is a universal stain for compounds that can be oxidized. It will visualize most organic compounds as yellow-brown spots on a purple background.[3]

  • Bromocresol Green Stain: This is a specific indicator for acidic compounds. It will reveal the carboxylic acid as a yellow spot on a blue or green background.[4][5]

  • Iodine Chamber: Exposing the plate to iodine vapor is a general and semi-destructive method. It typically visualizes compounds as brown spots, though it may be faint for highly polar molecules like carboxylic acids.[2]

Q3: My starting material (L-glutamic acid) isn't moving from the baseline. What should I do?

A3: L-glutamic acid is a highly polar amino acid and will adhere strongly to the silica gel stationary phase. If it remains at the baseline (Rf ≈ 0), your mobile phase is not polar enough. To resolve this, you must increase the polarity of the eluent.[6][7] You can achieve this by increasing the proportion of the more polar solvent (e.g., methanol) in your mixture or by switching to a more effective polar solvent system, such as n-Butanol:Acetic Acid:Water.[1]

Q4: The spot for my product, this compound, is streaking. How can I fix this?

A4: Streaking of acidic compounds on silica gel TLC plates is a common issue.[6][8] This happens because the acidic silica surface can interact with the carboxylic acid, leading to poor spot shape. To fix this, add a small amount (0.5-2%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent.[6][9] This suppresses the deprotonation of your compound and leads to more compact, well-defined spots. Another cause of streaking can be overloading the sample; try spotting a more dilute solution.[10][11]

Q5: How do I confirm which spot is my product and which is the starting material?

A5: The best practice is to use a "co-spot."[12][13] On the baseline of your TLC plate, apply three separate spots:

  • Starting Material (SM): A pure sample of your starting material (e.g., L-glutamic acid).

  • Reaction Mixture (R): A sample taken from your reaction.

  • Co-spot (C): A spot where you first apply the reaction mixture, and then carefully apply the starting material directly on top of it.

After developing the plate, the starting material spot in lane R should align perfectly with the standard in lane SM. The co-spot lane will show a single spot for the starting material if it is still present, confirming its identity. The new spot that appears in the reaction mixture lane is your product.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
No spots are visible after staining. Sample concentration is too low.[10]Concentrate the sample or apply multiple spots in the same location, allowing the solvent to dry between applications.[6][10]
The chosen stain is not effective for your compound.Try a more universal stain, such as potassium permanganate (KMnO₄).[3]
The compound may have evaporated during development or heating.If your compound is volatile, minimize heating during visualization.
All spots are at the bottom of the plate (Rf values are too low). The mobile phase is not polar enough.[6][7]Increase the proportion of the polar solvent in your eluent mixture or switch to a more polar solvent system.[6]
All spots are at the top of the plate (Rf values are too high). The mobile phase is too polar.[6][7]Decrease the proportion of the polar solvent or increase the proportion of the non-polar solvent in your eluent mixture.
Spots are elongated or "streaky". Sample is too concentrated (overloaded).[10]Dilute the sample before spotting it on the TLC plate.
The compound is acidic and interacting with the silica gel.[8]Add a small amount (0.5-2%) of acetic or formic acid to the mobile phase.[6][8]
The solvent front runs unevenly. The TLC plate was not placed level in the developing chamber.Ensure the chamber is on a flat surface and the plate is placed vertically.
The adsorbent on the plate is disturbed or flaked.Handle the TLC plate carefully by the edges to avoid touching the silica surface.
The chamber was not properly sealed and saturated with solvent vapors.Place a lid or watch glass on the chamber during development and consider adding a piece of filter paper to help saturate the atmosphere.

Data Presentation

The retention factor (Rf) is dependent on the specific conditions (stationary phase, mobile phase, temperature). The following are approximate values for guidance.

CompoundMobile Phase SystemApproximate Rf Value
L-Glutamic AcidEthyl Acetate:Methanol:Acetic Acid (8:1.5:0.5)~ 0.1 - 0.2
This compoundEthyl Acetate:Methanol:Acetic Acid (8:1.5:0.5)~ 0.4 - 0.6
L-Glutamic AcidDichloromethane:Methanol (9:1)< 0.1
This compoundDichloromethane:Methanol (9:1) with 1% Acetic Acid~ 0.3 - 0.5
This compound95% Ethanol (78%): 10% Ammonium Hydroxide (22%)~ 0.48 - 0.57[14]

Experimental Protocol: TLC Monitoring

1. Materials

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber (e.g., a beaker with a watch glass lid)

  • Capillary tubes for spotting

  • Mobile phase (see table above for suggestions)

  • Staining solution (e.g., potassium permanganate or bromocresol green)

  • Heat gun or hot plate (for visualization)

  • Forceps

2. Procedure

  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent, to saturate the chamber atmosphere. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight line (the baseline) about 1-1.5 cm from the bottom of the TLC plate. Mark tick marks for each sample you will spot.

  • Sample Spotting:

    • Dissolve a small amount of your starting material standard in a volatile solvent.

    • Dilute a small aliquot of your reaction mixture in a volatile solvent.

    • Using a capillary tube, apply small spots of the starting material (SM), reaction mixture (R), and a co-spot (C) onto the designated tick marks on the baseline.[13] Ensure spots are small (1-2 mm diameter).

  • Plate Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the baseline.[8] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Check the plate under a UV lamp (254 nm), although spots are unlikely to be visible.

    • Staining: Dip the dried plate quickly and evenly into your chosen staining solution using forceps. Remove excess stain by dabbing the edge on a paper towel and gently warm the plate with a heat gun until spots appear.

  • Analysis: Circle the visualized spots with a pencil. Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizations

TLC_Workflow A 1. Prepare Mobile Phase & Equilibrate Chamber B 2. Prepare TLC Plate (Draw Baseline) A->B C 3. Spot Samples (SM, Reaction, Co-spot) B->C D 4. Develop Plate in Chamber C->D E 5. Mark Solvent Front & Dry Plate D->E F 6. Visualize Spots (Staining & Heat) E->F G 7. Circle Spots & Calculate Rf Values F->G H 8. Analyze Reaction Progress G->H

Caption: Experimental workflow for TLC analysis.

TLC_Troubleshooting Start Analyze Developed TLC Plate Problem What is the issue? Start->Problem Rf_Issue Rf Values? Problem->Rf_Issue Rf is not optimal Shape_Issue Spot Shape? Problem->Shape_Issue Spots are misshapen Visibility_Issue Visibility? Problem->Visibility_Issue Spots are not visible Good_Spots Spots are Clear & Separated Problem->Good_Spots No obvious issues Rf_Low Increase Eluent Polarity Rf_Issue->Rf_Low Too Low (<0.2) Rf_High Decrease Eluent Polarity Rf_Issue->Rf_High Too High (>0.8) Streaking Add Acid to Eluent OR Dilute Sample Shape_Issue->Streaking Streaking No_Spots Concentrate Sample OR Use Universal Stain Visibility_Issue->No_Spots No Spots

Caption: Logic diagram for troubleshooting common TLC issues.

References

Technical Support Center: Scaling Up the Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and manufacturing campaigns.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Diazotization: Insufficient nitrous acid, or decomposition of the diazonium intermediate due to elevated temperatures.- Ensure the reaction temperature is strictly maintained between 0-5 °C. - Add the sodium nitrite solution slowly and sub-surface to prevent localized warming and decomposition. - Use a slight excess of sodium nitrite to ensure complete reaction.
Inefficient Cyclization: The intermediate 2-hydroxyglutaric acid may not efficiently cyclize to the lactone.- After the diazotization, ensure the reaction is stirred for a sufficient time at room temperature to facilitate lactonization. - Acidic conditions favor lactonization; verify the pH of the reaction mixture.
Product Loss During Workup: The product is water-soluble and may be lost in the aqueous layer during extraction.- Saturate the aqueous layer with a salt like ammonium sulfate or sodium chloride before extraction to decrease the product's solubility in water. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).
Product is a Dark Oil or Tarry Substance Decomposition of Diazonium Salt: The reaction temperature exceeded 5 °C, leading to the formation of phenolic byproducts and other decomposition products.- Improve cooling efficiency of the reactor. For larger scales, consider a jacketed reactor with a chiller. - Ensure vigorous stirring to dissipate heat effectively.
Side Reactions: Formation of nitrogen oxides if the sodium nitrite solution is added too quickly or directly onto the surface of the acidic solution.[1]- Add the sodium nitrite solution below the surface of the reaction mixture.
Difficulty in Isolating a Solid Product Residual Solvent or Water: The product is hygroscopic and can be difficult to crystallize if impurities are present.- Ensure the ethyl acetate extracts are thoroughly dried over a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal. - Use a high-vacuum pump to remove all traces of solvent.
Product is an Oil at Room Temperature: The product can exist as a low-melting solid or a thick oil, especially if not completely pure.[1]- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Purification by column chromatography may be necessary to obtain a crystalline solid.
Inconsistent Yields at Larger Scales Poor Heat Transfer: The exothermic diazotization reaction is difficult to control at scale, leading to temperature gradients and decomposition.- Use a reactor with a high surface area-to-volume ratio. - Employ a powerful overhead stirrer to ensure efficient mixing. - Consider using a continuous flow reactor for better temperature control and safety on a large scale.[2]
Inefficient Extraction: Large volumes of aqueous solution can be difficult to extract efficiently.- Use a continuous liquid-liquid extractor for large-scale operations. - Optimize the solvent-to-aqueous phase ratio for efficient extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when scaling up the diazotization of L-glutamic acid?

A1: Temperature control is the most critical parameter. The diazotization reaction is highly exothermic, and the resulting diazonium salt is thermally unstable above 5 °C. Exceeding this temperature can lead to vigorous decomposition, release of nitrogen gas, and the formation of impurities, significantly reducing the yield and posing a safety hazard.[2]

Q2: My final product is a yellow to brown oil, but the literature reports a white solid. What could be the issue?

A2: The color is likely due to impurities formed from side reactions or decomposition. If the reaction temperature was not strictly controlled, byproducts can form. Additionally, residual solvent or moisture can prevent the product from solidifying. The product is known to be a low-melting solid or a waxy substance when not completely pure.[1] Further purification, such as column chromatography or recrystallization from a solvent mixture like ethyl acetate/hexane, may be necessary.

Q3: How can I improve the efficiency of the extraction step at a larger scale?

A3: For large-scale production, manual extractions in a separatory funnel become impractical. Using a continuous liquid-liquid extractor is a more efficient method. Also, as mentioned in the troubleshooting guide, salting out the aqueous layer with ammonium sulfate or sodium chloride will significantly improve the partitioning of the product into the organic phase.[1]

Q4: What are the primary safety concerns when running this reaction at scale?

A4: The main safety hazards are associated with the diazotization step. The diazonium intermediate is explosive in its isolated, dry state. The reaction generates nitrogen gas, which can lead to a pressure buildup if the reactor is not properly vented. The exothermic nature of the reaction can lead to a runaway reaction if cooling is insufficient. It is crucial to have robust temperature control, good ventilation, and to never isolate the diazonium salt intermediate.

Q5: What are the expected side products in this synthesis?

A5: The primary side products arise from the reactivity of the diazonium salt. These can include the corresponding chlorohydrin from reaction with chloride ions, and phenolic compounds if the reaction temperature is too high. Incomplete reaction will leave unreacted L-glutamic acid. Also, the intermediate 2-hydroxyglutaric acid can exist in equilibrium with the desired lactone.

Experimental Protocols

Synthesis of this compound from L-Glutamic Acid

This protocol is adapted from established literature procedures.[3]

Materials and Equipment:

  • Jacketed reactor with overhead stirrer, temperature probe, and addition funnel

  • Chiller/circulator for temperature control

  • Rotary evaporator

  • High-vacuum pump

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a jacketed reactor, dissolve L-glutamic acid in deionized water. Cool the solution to 0 °C using the chiller.

  • Acidification: Slowly add concentrated hydrochloric acid to the cooled solution while maintaining the temperature between 0 and 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water and cool it to 0 °C. Add the cold sodium nitrite solution dropwise to the stirred L-glutamic acid solution over a period of 2-4 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential during this addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours to ensure complete lactonization.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40-50 °C.

    • The resulting residue will be a thick oil or a slurry. Add ethyl acetate to dissolve the organic product. Inorganic salts will precipitate.

    • Filter the mixture to remove the inorganic salts and wash the filter cake with additional ethyl acetate.

    • Combine the filtrate and washes. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow to orange oil.

  • Purification:

    • For higher purity, the crude oil can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

    • The pure product should be a white to light yellow crystalline solid.[4]

Data Presentation

Table 1: Reaction Parameters and Typical Yields
Scale L-Glutamic Acid (g) Sodium Nitrite (equiv.) Reaction Time (h) Typical Yield (%) Purity (by GC/HPLC)
Lab Scale101.51285-95>95%
Pilot Scale10001.51875-85>95%

Note: Yields can vary depending on the efficiency of the workup and purification.

Table 2: Physical and Spectroscopic Data
Property Value Reference
Molecular Formula C₅H₆O₄[5]
Molecular Weight 130.10 g/mol [5]
Appearance White to light yellow crystalline powder[3][4]
Melting Point 71-73 °C[4]
Boiling Point 150-155 °C at 0.2 mmHg[6]
Optical Rotation [α]²⁰/D +14° (c=5 in methanol)[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.12-9.55 (br s, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-2.41 (m, 1H)[3]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 176.8, 175.2, 78.9, 28.7, 25.1
Mass Spectrum (ESI+) m/z 131.1 [M+H]⁺[3]

Visualizations

Reaction Pathway

reaction_pathway L_Glutamic_Acid L-Glutamic Acid Diazonium_Salt Intermediate Diazonium Salt L_Glutamic_Acid->Diazonium_Salt NaNO₂, HCl 0-5 °C Hydroxy_Acid (S)-2-Hydroxyglutaric Acid Diazonium_Salt->Hydroxy_Acid H₂O, -N₂ Product (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Hydroxy_Acid->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve L-Glutamic Acid Cooling1 Cool to 0 °C Start->Cooling1 Acidification Add HCl Cooling1->Acidification Diazotization Add NaNO₂ solution (0-5 °C) Acidification->Diazotization Stirring Stir at RT (12-18h) Diazotization->Stirring Concentration1 Concentrate in vacuo Stirring->Concentration1 Extraction Extract with Ethyl Acetate Concentration1->Extraction Drying Dry organic layer Extraction->Drying Concentration2 Concentrate to yield crude product Drying->Concentration2 Purify Vacuum Distillation or Column Chromatography Concentration2->Purify Final_Product Pure (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Purify->Final_Product

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting Logic

troubleshooting_logic Start Low Yield? Check_Temp Was Temp > 5°C? Start->Check_Temp Yes Check_Workup Efficient Extraction? Start->Check_Workup No Improve_Cooling Improve Cooling & Stirring Check_Temp->Improve_Cooling Yes Check_Temp->Check_Workup No Success Yield Improved Improve_Cooling->Success Salt_Out Saturate Aqueous Layer with Salt Check_Workup->Salt_Out No Check_Reagents Reagent Stoichiometry Correct? Check_Workup->Check_Reagents Yes Multiple_Extractions Perform Multiple Extractions Salt_Out->Multiple_Extractions Multiple_Extractions->Success Adjust_Reagents Adjust Reagent Amounts Check_Reagents->Adjust_Reagents No Check_Reagents->Success Yes Adjust_Reagents->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

Validation & Comparative

Chiral HPLC Analysis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, achieving accurate enantiomeric separation is a critical step. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid and its derivatives. Due to the structural similarity, experimental data for the chiral separation of pantolactone, a closely related γ-butyrolactone derivative, is presented as a practical reference. This data offers valuable insights into method development for the target analyte.

Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase (CSP) is paramount for successful enantiomeric resolution. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including lactones.[1] The following tables summarize the performance of various polysaccharide-based columns for the chiral separation of pantolactone, a structural analog of 5-Oxo-2-tetrahydrofurancarboxylic acid.

Table 1: Comparison of Amylose-Based Chiral Stationary Phases for Pantolactone Enantiomer Separation [1]

ColumnMobile Phase (Hexane:2-Propanol)Flow Rate (mL/min)Retention Time (R)-(+)-pantolactone (min)Retention Time (S)-(-)-pantolactone (min)Resolution (Rs)
CHIRALPAK® IA90:101.08.59.82.1
CHIRALPAK® AD-H90:101.010.212.53.5

Table 2: Comparison of Cellulose-Based Chiral Stationary Phases for Pantolactone Enantiomer Separation [1]

ColumnMobile Phase (Hexane:2-Propanol)Flow Rate (mL/min)Retention Time (R)-(+)-pantolactone (min)Retention Time (S)-(-)-pantolactone (min)Resolution (Rs)
CHIRALCEL® OD-H90:101.011.514.24.1
CHIRALCEL® OJ-H80:201.015.818.93.8
CHIRALPAK® IC90:101.09.110.52.5

Data for CHIRALPAK® IC sourced from Daicel Corporation.[1]

Experimental Protocol: Chiral HPLC of Pantolactone

This section provides a detailed methodology for the chiral separation of pantolactone enantiomers based on the optimal conditions identified in the comparative study.[1] This protocol can serve as a robust starting point for developing a method for 5-Oxo-2-tetrahydrofurancarboxylic acid.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane: 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of racemic pantolactone at a concentration of 1.0 mg/mL in 2-propanol.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a concentration of 0.1 mg/mL.

  • Sample Solution: Dissolve the sample containing pantolactone in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualization of Experimental Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship in selecting a chiral separation method.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Racemic Standard E Inject Sample A->E B Prepare Sample Solution B->E C Prepare Mobile Phase D Equilibrate Column C->D F Isocratic Elution D->F E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Resolution & Enantiomeric Excess H->I

Figure 1. Experimental workflow for chiral HPLC analysis.

Chiral_Method_Selection Start Racemic Mixture of Analyte Screening Screen Chiral Stationary Phases (e.g., Amylose & Cellulose-based) Start->Screening Initial Assessment Optimization Optimize Mobile Phase Composition (e.g., Hexane/Alcohol ratio) Screening->Optimization Promising Separation Screening->Optimization Partial Separation Optimization->Screening Poor Resolution Validation Method Validation (Resolution, Linearity, Accuracy) Optimization->Validation Baseline Resolution Achieved Analysis Routine Enantiomeric Analysis Validation->Analysis Validated Method

Figure 2. Logical flow for chiral HPLC method development.

Alternative Chiral Separation Techniques

While chiral HPLC with CSPs is the most prevalent method for enantiomer separation, other techniques can be considered as alternatives or for complementary analysis:

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and higher efficiency than HPLC for certain compounds. Polysaccharide-based CSPs are also widely used in SFC.

  • Gas Chromatography (GC) with Chiral Stationary Phases: Suitable for volatile and thermally stable derivatives of the analyte. Derivatization of the carboxylic acid group would be necessary.

  • Capillary Electrophoresis (CE) with Chiral Selectors: A high-efficiency separation technique that requires minimal sample and solvent. Chiral selectors, such as cyclodextrins, are added to the background electrolyte.

The choice of the optimal analytical technique will depend on the specific properties of the analyte, the required sensitivity, and the available instrumentation. The provided data and protocols for the chiral separation of pantolactone offer a solid foundation for developing a robust and reliable method for the analysis of this compound and its derivatives.

References

A Comparative Guide to Determining Enantiomeric Excess of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is a critical quality attribute for chiral molecules like (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. This guide provides an objective comparison of common analytical techniques for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

This compound is a valuable chiral building block in organic synthesis. Ensuring its enantiomeric purity is paramount for the desired stereochemical outcome in subsequent reactions. This guide explores three primary methods for determining its enantiomeric excess: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Method Comparison at a Glance

The choice of analytical technique depends on factors such as available instrumentation, sample throughput requirements, and the need for direct or indirect analysis. Below is a summary of the performance of each method.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Separation of volatile derivatives on a chiral stationary phase.Separation on a chiral stationary phase based on differential interaction.Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.
Sample Preparation Derivatization to a volatile ester is typically required.Direct analysis of the acid is possible, but derivatization to an ester may improve separation.Derivatization to an amide or ester is necessary.
Analysis Time Relatively fast, typically under 30 minutes per sample.Can range from 15 to 60 minutes per sample.Fast acquisition (5-15 minutes) after derivatization.
Selectivity High, especially with cyclodextrin-based columns.High, with a wide variety of polysaccharide-based columns available.Dependent on the choice of chiral derivatizing agent.
Quantification Based on peak area integration.Based on peak area integration.Based on the integration of distinct diastereomeric signals.
Instrumentation Gas Chromatograph with FID or MS detector.HPLC system with UV or MS detector.NMR Spectrometer.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of enantiomers, particularly for volatile compounds. For non-volatile analytes like carboxylic acids, derivatization is a necessary step to increase volatility. The enantiomeric excess of 5-Oxo-2-tetrahydrofurancarboxylic acid can be determined by converting it to a methyl or ethyl ester, followed by analysis on a chiral GC column.

Experimental Protocol:
  • Derivatization (Esterification):

    • Dissolve this compound (10 mg) in methanol (1 mL).

    • Add a catalytic amount of sulfuric acid (1-2 drops).

    • Heat the mixture at 60°C for 1 hour.

    • Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • GC Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: 100°C (hold 2 min), ramp to 180°C at 5°C/min, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 250°C.

Expected Data:
EnantiomerRetention Time (min)Peak Area (%)
(R)-(-)-methyl ester~15.2Varies with sample purity
(S)-(+)-methyl ester~15.8Varies with sample purity

Note: The elution order may vary depending on the specific chiral stationary phase used.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Acid (S)-5-Oxo-2-tetrahydro- furancarboxylic acid Derivatization Esterification (e.g., with Methanol/H+) Acid->Derivatization Ester Volatile Methyl Ester Derivatization->Ester Injection Injection into GC Ester->Injection Separation Separation on Chiral Capillary Column Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for enantiomeric separations. It often allows for the direct analysis of chiral carboxylic acids without derivatization, although conversion to an ester can sometimes provide better resolution. Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.

Experimental Protocol:
  • Sample Preparation (Direct Method):

    • Dissolve this compound (1 mg) in the mobile phase (1 mL) to prepare the sample solution.

  • HPLC Conditions:

    • Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® IB, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

Expected Data:
EnantiomerRetention Time (min)Peak Area (%)
(R)-(-)-enantiomer~10.5Varies with sample purity
(S)-(+)-enantiomer~12.0Varies with sample purity

Note: Retention times and elution order are highly dependent on the specific column and mobile phase composition.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample (S)-5-Oxo-2-tetrahydro- furancarboxylic acid Dissolution Dissolution in Mobile Phase Sample->Dissolution Solution Sample Solution Dissolution->Solution Injection Injection into HPLC Solution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (UV) Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation cluster_reactants Reactants cluster_products Products cluster_analysis NMR Analysis Enantiomers Enantiomeric Mixture of 5-Oxo-2-tetrahydro- furancarboxylic acid Diastereomers Diastereomeric Mixture (Amides or Esters) Enantiomers->Diastereomers CDA Chiral Derivatizing Agent (e.g., (R)-amine) CDA->Diastereomers NMR_Spectrum ¹H NMR Spectrum with Distinct Diastereomer Signals Diastereomers->NMR_Spectrum Integration Signal Integration NMR_Spectrum->Integration Calculation e.e. Calculation Integration->Calculation

A Comparative Guide to Chiral Resolving Agents: Evaluating (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a classical and widely used technique for separating enantiomers. The fundamental principle involves the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical and chemical properties, including solubility. This disparity in solubility allows for their separation through methods like fractional crystallization.

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid: An Overview

This compound is a versatile chiral building block and has been effectively utilized as a chiral resolving agent. Its application has been notably documented in the multi-step synthesis of phosphatidylinositol 3,5-bisphosphate, a crucial signaling lipid.[1] The carboxylic acid functionality allows it to form diastereomeric salts with racemic bases, such as amines, facilitating their separation. It is also described as a chiral derivatizing agent for alcohols.[1][2]

Physicochemical Properties of this compound:

PropertyValue
CAS Number 21461-84-7
Molecular Formula C5H6O4
Molecular Weight 130.10 g/mol
Melting Point 71-73 °C
Boiling Point 150-155 °C at 0.2 mmHg
Optical Activity [α]20/D +14°, c = 5 in methanol[1][3]
Appearance White to off-white powder

Comparison with Other Chiral Resolving Agents

While a direct head-to-head comparison with this compound for a specific substrate is not available in the literature reviewed, the performance of other common chiral resolving agents, such as tartaric acid and mandelic acid, is well-documented for the resolution of racemic amines like 1-phenylethylamine. This data serves as a benchmark for evaluating the potential efficacy of a new resolving agent.

Table 1: Performance Data of Common Chiral Resolving Agents for the Resolution of Racemic 1-Phenylethylamine

Chiral Resolving AgentRacemic SubstrateSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)
(+)-Tartaric Acid1-PhenylethylamineMethanolNot explicitly stated, but crystallization is effective.Variable, often requires recrystallization for high purity.
(S)-Mandelic Acid1-PhenylethylamineWaterFormation of a 1:3 complex with the (R)-amine is noted.Different enantiomers can be precipitated depending on the molar ratio.

Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including solvent, temperature, and crystallization time. The data presented is illustrative of the type of information available for established resolving agents.

Experimental Protocols

A general experimental protocol for the chiral resolution of a racemic amine using a chiral carboxylic acid resolving agent via diastereomeric salt formation is provided below. This protocol can be adapted for use with this compound.

General Protocol for Chiral Resolution of a Racemic Amine:

  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or water).

    • In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., this compound) in the same solvent, gently heating if necessary to achieve complete dissolution.

    • Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization of the less soluble diastereomeric salt.

    • If crystallization does not occur, it may be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base (e.g., a solution of sodium hydroxide or potassium hydroxide) to the suspension until the solution becomes basic. This will liberate the free amine from the salt.

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture via diastereomeric salt formation.

Chiral_Resolution_Workflow cluster_0 Resolution Process Racemic Mixture (R/S) Racemic Mixture (R/S) Diastereomeric Salts (R,S') and (S,S') Diastereomeric Salts (R,S') and (S,S') Racemic Mixture (R/S)->Diastereomeric Salts (R,S') and (S,S') + Chiral Resolving Agent (S') Chiral Resolving Agent (S') Chiral Resolving Agent (S')->Diastereomeric Salts (R,S') and (S,S') Crystallization Crystallization Diastereomeric Salts (R,S') and (S,S')->Crystallization Less Soluble Salt (e.g., S,S') Less Soluble Salt (e.g., S,S') Crystallization->Less Soluble Salt (e.g., S,S') Filtration More Soluble Salt (e.g., R,S') in Mother Liquor More Soluble Salt (e.g., R,S') in Mother Liquor Crystallization->More Soluble Salt (e.g., R,S') in Mother Liquor Liberation of Enantiomer (S) Liberation of Enantiomer (S) Less Soluble Salt (e.g., S,S')->Liberation of Enantiomer (S) Base Treatment Recovery of Resolving Agent (S') Recovery of Resolving Agent (S') Less Soluble Salt (e.g., S,S')->Recovery of Resolving Agent (S') Acidification

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Signaling Pathway and Logical Relationships

The process of chiral resolution can be viewed as a logical pathway where the key decision point is the differential solubility of the diastereomeric salts, which is influenced by the choice of the resolving agent and the solvent.

Logical_Relationship cluster_1 Decision Pathway for Chiral Resolution Racemic Mixture Racemic Mixture Choice of Chiral Resolving Agent Choice of Chiral Resolving Agent Racemic Mixture->Choice of Chiral Resolving Agent Formation of Diastereomeric Salts Formation of Diastereomeric Salts Choice of Chiral Resolving Agent->Formation of Diastereomeric Salts Choice of Solvent Choice of Solvent Formation of Diastereomeric Salts->Choice of Solvent Differential Solubility Differential Solubility Choice of Solvent->Differential Solubility Successful Separation Successful Separation Differential Solubility->Successful Separation High Poor Separation Poor Separation Differential Solubility->Poor Separation Low

Caption: Logical pathway for successful chiral resolution.

Conclusion

This compound is a valuable chiral resolving agent with demonstrated utility in complex organic synthesis. While direct comparative performance data against other common resolving agents is currently limited in the accessible literature, the principles and experimental protocols outlined in this guide provide a solid foundation for its evaluation and application in resolving racemic mixtures. The selection of an optimal chiral resolving agent is often empirical and requires experimental screening. The information presented here serves as a starting point for researchers and scientists in designing and executing efficient chiral resolution strategies.

References

A Tale of Two Enantiomers: (S)-(+)- and (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chiral synthesis, the selection of the appropriate starting material is paramount to achieving the desired stereochemical outcome. Among the versatile chiral building blocks available to chemists, (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid and its enantiomer, (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid, stand out as valuable synthons for the preparation of a wide array of complex molecules, particularly in the pharmaceutical industry. This guide provides an objective comparison of these two enantiomers in synthesis, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their selection process.

Physicochemical Properties and Synthesis

Both enantiomers share the same molecular formula (C₅H₆O₄) and molecular weight (130.10 g/mol ) but differ in their optical rotation, a key indicator of their stereochemistry.[1][2] The (S)-enantiomer exhibits a positive specific rotation, while the (R)-enantiomer has a negative specific rotation.

These chiral lactones are commonly synthesized from their respective enantiomers of glutamic acid. This compound is prepared from L-glutamic acid, whereas (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid is derived from D-glutamic acid.[3] The synthesis involves a diazotization reaction followed by intramolecular cyclization.

Table 1: Physicochemical Properties of 5-Oxo-2-tetrahydrofurancarboxylic Acid Enantiomers

PropertyThis compound(R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid
CAS Number 21461-84-7[1]53558-93-3[4]
Molecular Formula C₅H₆O₄[1]C₅H₆O₄[2]
Molecular Weight 130.10 g/mol [1]130.10 g/mol [2]
Appearance White to light yellow crystalline powder[5]White crystalline powder
Melting Point 71-73 °C[1]71-73 °C
Boiling Point 150-155 °C at 0.2 mmHg[1]165-167 °C at 0.3 mmHg
Optical Rotation [α]20/D +14° (c=5 in methanol)[1][α]20/D -14° (c=5 in methanol)

Experimental Protocols

General Synthesis of this compound from L-Glutamic Acid

A solution of L-glutamic acid in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours, allowing the diazotization and subsequent intramolecular cyclization to occur. The product is then typically extracted with an organic solvent like ethyl acetate and purified. A representative procedure reports a yield of 91.6%.[3]

G L_Glutamic_Acid L-Glutamic Acid NaNO2_HCl NaNO2, HCl, H₂O Intermediate Diazonium Salt (unstable intermediate) L_Glutamic_Acid->Intermediate 0-5 °C NaNO2_HCl->Intermediate Product (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of this compound.

A similar protocol is employed for the synthesis of the (R)-enantiomer starting from D-glutamic acid.

Application in Asymmetric Synthesis: A Comparative Case Study

A key application of these chiral building blocks is in the synthesis of substituted tetrahydrofurans, which are common motifs in natural products and pharmaceuticals. A study by Niidu et al. (2009) demonstrates the use of both enantiomers in the preparation of chiral 2,2-disubstituted tetrahydrofuran derivatives.[6][7] While a direct side-by-side comparison with identical substrates is not presented in a single table, the study outlines a synthetic pathway that is applicable to both enantiomers, leading to the corresponding enantiomeric products.

The general strategy involves the conversion of the carboxylic acid to a lactone alcohol, which is then further functionalized and reduced to the target tetrahydrofuran derivative.

Table 2: Synthesis of Chiral Tetrahydrofuran Derivatives

Starting MaterialIntermediateFinal ProductOverall Yield (2 steps)
(S)-5-Oxo-2-tetrahydrofurancarboxylic acid derivative(S)-Lactone alcohol(S)-2,2-disubstituted tetrahydrofuran36-54%[6]
(R)-5-Oxo-2-tetrahydrofurancarboxylic acid derivative(R)-Lactone alcohol(R)-2,2-disubstituted tetrahydrofuranNot explicitly reported, but implied to be similar
Experimental Workflow for Tetrahydrofuran Synthesis

The synthesis of chiral 2,2-disubstituted tetrahydrofurans from these lactone carboxylic acids generally follows a two-step process:

  • Protection and Functionalization: The carboxylic acid group is often protected, for example, as a methyl ester. The lactone carbonyl can then be reacted with a Grignard reagent to introduce a substituent at the C5 position, followed by reduction to a lactone alcohol.

  • Reduction: The resulting lactone alcohol is then reduced to the corresponding tetrahydrofuran derivative.

G cluster_S S-Enantiomer Pathway cluster_R R-Enantiomer Pathway S_Lactone_Acid (S)-5-Oxo-2-tetrahydro- furancarboxylic acid S_Lactone_Alcohol (S)-Lactone Alcohol Intermediate S_Lactone_Acid->S_Lactone_Alcohol Functionalization S_THF (S)-2,2-disubstituted Tetrahydrofuran S_Lactone_Alcohol->S_THF Reduction R_Lactone_Acid (R)-5-Oxo-2-tetrahydro- furancarboxylic acid R_Lactone_Alcohol (R)-Lactone Alcohol Intermediate R_Lactone_Acid->R_Lactone_Alcohol Functionalization R_THF (R)-2,2-disubstituted Tetrahydrofuran R_Lactone_Alcohol->R_THF Reduction

References

Efficacy of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid in Resolving Secondary Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The resolution of racemic secondary alcohols is a critical process in the synthesis of enantiomerically pure compounds, which are vital building blocks in the pharmaceutical and fine chemical industries. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is recognized as a chiral resolving agent for alcohols.[1][2][3][4] This guide provides a comparative overview of its role and contrasts it with a widely adopted alternative, enzymatic kinetic resolution, supported by experimental data for the resolution of a model secondary alcohol, 1-phenylethanol.

Principle of Chiral Resolution with this compound

This compound, a chiral carboxylic acid, is utilized in the classical resolution method. This approach involves the reaction of the racemic secondary alcohol with the enantiomerically pure acid to form a mixture of diastereomeric esters. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the resolved, enantiomerically enriched alcohols.

Alternative Method: Enzymatic Kinetic Resolution of Secondary Alcohols

A prominent and highly efficient alternative for resolving secondary alcohols is enzymatic kinetic resolution (EKR). This method employs enzymes, most commonly lipases, which exhibit high enantioselectivity in catalyzing the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a widely used and effective biocatalyst for the kinetic resolution of a broad range of secondary alcohols, including 1-phenylethanol.[5][6]

Comparative Performance Data

The following table summarizes representative data for the kinetic resolution of racemic 1-phenylethanol using Candida antarctica lipase B (CALB), a widely documented alternative to chiral acid resolution. Due to the lack of specific experimental data for this compound in the reviewed literature, a direct quantitative comparison is not possible at this time.

Table 1: Performance of Candida antarctica Lipase B (CALB) in the Kinetic Resolution of (±)-1-Phenylethanol

CatalystAcyl DonorSolventConversion (%)Enantiomeric Excess (ee%) of (S)-1-phenylethanolEnantiomeric Excess (ee%) of (R)-1-phenylethyl acetateReference
CALBVinyl AcetateHexane~50>99>99[5]
CALBIsopropenyl AcetateToluene92-85[6]
CALBVinyl AcetateToluene40.1>9998.9[7]

Note: The theoretical maximum conversion for a kinetic resolution is 50%, at which point one enantiomer is completely converted to the product, leaving the other unreacted.

Experimental Protocols

General Protocol for Resolution with a Chiral Carboxylic Acid (e.g., this compound)

A general procedure for the resolution of a racemic secondary alcohol using a chiral acid involves the following steps.[8]

  • Esterification: The racemic secondary alcohol is reacted with an equimolar amount of this compound in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) in an appropriate aprotic solvent (e.g., dichloromethane). The reaction mixture is stirred at room temperature until completion.

  • Separation of Diastereomers: The resulting mixture of diastereomeric esters is separated. This can be achieved by fractional crystallization from a suitable solvent system or by column chromatography on silica gel. The separation is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Hydrolysis: The separated diastereomeric esters are individually hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide in a mixture of water and an organic solvent like methanol or ethanol), to yield the corresponding enantiomerically enriched alcohols.

  • Purification and Analysis: The resolved alcohols are purified by distillation or chromatography. The enantiomeric excess of the resolved alcohols is determined using chiral gas chromatography (GC) or chiral HPLC.

Protocol for Enzymatic Kinetic Resolution of (±)-1-Phenylethanol with CALB

The following protocol is a representative example for the kinetic resolution of 1-phenylethanol using CALB.[5]

  • Reaction Setup: To a solution of racemic 1-phenylethanol (1.0 eq.) in a suitable organic solvent (e.g., hexane or toluene), immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) is added.

  • Acylation: An acyl donor (e.g., vinyl acetate or isopropenyl acetate, 2.0 eq.) is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

  • Separation and Analysis: The resulting mixture of the unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate is separated by column chromatography on silica gel. The enantiomeric excess of both the remaining alcohol and the ester is determined by chiral GC or HPLC.

Visualizing the Processes

To better understand the workflows and comparisons, the following diagrams are provided.

G Workflow for Resolution of Secondary Alcohols cluster_0 Method A: Chiral Resolving Agent cluster_1 Method B: Enzymatic Kinetic Resolution Racemic Alcohol Racemic Alcohol Esterification with (S)-Resolving Agent Esterification with (S)-Resolving Agent Racemic Alcohol->Esterification with (S)-Resolving Agent Forms Diastereomers Separation of Diastereomers Separation of Diastereomers Esterification with (S)-Resolving Agent->Separation of Diastereomers e.g., Crystallization Diastereomer 1 Diastereomer 1 Separation of Diastereomers->Diastereomer 1 Diastereomer 2 Diastereomer 2 Separation of Diastereomers->Diastereomer 2 Hydrolysis Hydrolysis Diastereomer 1->Hydrolysis Cleavage Hydrolysis2 Hydrolysis2 Diastereomer 2->Hydrolysis2 Cleavage (R)-Alcohol (R)-Alcohol Hydrolysis->(R)-Alcohol (S)-Alcohol (S)-Alcohol Hydrolysis2->(S)-Alcohol Racemic Alcohol_B Racemic Alcohol Enzymatic Acylation (e.g., CALB) Enzymatic Acylation (e.g., CALB) Racemic Alcohol_B->Enzymatic Acylation (e.g., CALB) Selective Acylation Separation Separation Enzymatic Acylation (e.g., CALB)->Separation e.g., Chromatography (S)-Alcohol (unreacted) (S)-Alcohol (unreacted) Separation->(S)-Alcohol (unreacted) (R)-Ester (product) (R)-Ester (product) Separation->(R)-Ester (product) G Logical Comparison of Resolution Methods cluster_0 Resolution with this compound cluster_1 Enzymatic Kinetic Resolution (e.g., CALB) Resolution of Secondary Alcohols Resolution of Secondary Alcohols Stoichiometric Stoichiometric Use of Resolving Agent Catalytic Catalytic Amount of Enzyme Diastereomer Formation Forms Diastereomeric Intermediates Stoichiometric->Diastereomer Formation Physical Separation Requires Physical Separation of Diastereomers Diastereomer Formation->Physical Separation Kinetic Differentiation Based on Reaction Rate Differences Catalytic->Kinetic Differentiation High Enantioselectivity Often High ee% Achieved Kinetic Differentiation->High Enantioselectivity

References

A Comparative Guide to Chiral Synthons for Butyrolactone Synthesis: Alternatives to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure γ-butyrolactones is a cornerstone of modern organic chemistry, with these motifs being prevalent in a vast array of natural products and pharmaceuticals. While (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, derived from L-glutamic acid, is a well-established chiral synthon, a variety of alternative starting materials from the chiral pool offer distinct advantages in terms of availability, cost, and the stereochemical outcome of the final product. This guide provides an objective comparison of prominent chiral synthons for butyrolactone synthesis, supported by experimental data and detailed protocols.

Comparison of Chiral Pool-Derived Synthons

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, and hydroxy acids.[1] These molecules serve as excellent starting points for the synthesis of complex chiral molecules, including γ-butyrolactones. Below is a comparative summary of key chiral synthons.

Chiral SynthonSourceKey IntermediatesTypical YieldEnantiomeric Excess (ee)Key Advantages
This compound L-Glutamic Acid(S)-γ-Carboxy-γ-butyrolactone~70%[2]>99%Well-established, high enantiopurity.
(S)-3-Hydroxy-γ-butyrolactone L-Malic Acid(S)-β-Benzoyloxy-γ-butyrolactone80% (isolated)[3][4]>99%[3][4]Readily available, high yield and ee.
(R,R)-(+)-Diethyl Tartrate (R,R)-(+)-Tartaric Acid(R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide93-95% (diamide)[5]>99%Versatile for synthesizing various substituted butyrolactones.
D-Mannitol D-MannitolEnoate Z-1-High deAllows for the synthesis of highly functionalized cis-β,γ-disubstituted butyrolactones.[6]
Carbohydrates (e.g., D-hexose) Maltose, Lactose(S)-3,4-dihydroxybutyric acid-Optically activeInexpensive and readily available starting materials.[7]

Experimental Protocols

Synthesis of this compound from L-Glutamic Acid

This protocol is adapted from Organic Syntheses.[2]

Procedure:

  • A suspension of L-glutamic acid (2 mol) in water is stirred vigorously.

  • Solutions of sodium nitrite (2.4 mol) in water and 2 N sulfuric acid are added simultaneously.

  • The reaction mixture is stirred at room temperature for 15 hours.

  • Water is removed under reduced pressure below 50°C.

  • The resulting solid is triturated with boiling acetone and filtered. This extraction is repeated four times.

  • The acetone is removed to yield crude (+)-γ-butyrolactone-γ-carboxylic acid.

  • The crude product is heated in a flask with an oil bath at 160°C until gas evolution ceases.

  • The product is then distilled under vacuum to yield this compound as a colorless oil which crystallizes upon cooling.

Yield: 70% Melting Point: 66–68°C

Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid

This method combines chemical synthesis with an enzymatic resolution step.[3][4]

Procedure:

  • L-malic acid is converted to (R,S)-β-benzoyloxy-γ-butyrolactone through chemical methods.

  • The racemic mixture is subjected to hydrolysis using lipase from Candida rugosa. The enzyme selectively hydrolyzes the (S)-enantiomer.

  • An organic solvent-aqueous two-phase system is used to extract the benzoic acid byproduct. tert-Butyl methyl ether is an effective solvent for this purpose.[3]

  • The use of immobilized lipase simplifies product recovery and prevents emulsion formation.[3]

  • The reaction yields enantiomerically pure (S)-3-hydroxy-γ-butyrolactone.

Isolated Yield: 80%[3][4] Enantiomeric Excess: >99%[3][4]

Asymmetric Catalysis: An Alternative to Chiral Synthons

Beyond the chiral pool, asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of γ-butyrolactones from achiral precursors. These methods often involve the use of chiral metal complexes or organocatalysts to induce stereoselectivity.[8]

Key Asymmetric Catalytic Approaches:

  • Asymmetric Hydrogenation: Chiral rhodium or ruthenium complexes can catalyze the asymmetric hydrogenation of γ-butenolides to produce chiral γ-butyrolactones with high conversion and enantioselectivity (up to >99% conversion and 99% ee).[9]

  • Catalytic Asymmetric Mukaiyama-Michael Addition: This method can be used to synthesize chiral γ-butyrolactones with quaternary-tertiary stereocenters.[10]

  • Chromium-Catalyzed Carbonyl Allylation: A two-step sequence involving a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization can produce enantioenriched α-exo-methylene γ-butyrolactones with excellent yields and up to 99% ee.[11]

  • Biocatalysis: Tandem biocatalytic reactions using aldolases and ketoreductases can produce a variety of chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials with high diastereomeric and enantiomeric excess.[12]

Decision-Making Workflow for Synthon Selection

The choice of a chiral synthon or synthetic strategy depends on several factors, including the desired stereochemistry of the final product, the availability and cost of the starting material, the required scale of the synthesis, and the functional group tolerance of the synthetic route.

Synthon_Selection cluster_chiral_pool Chiral Pool Synthons cluster_asymmetric_catalysis Asymmetric Catalytic Methods start Define Target Butyrolactone Structure chiral_pool Chiral Pool Approach start->chiral_pool Pre-existing stereocenter desired asymmetric_catalysis Asymmetric Catalysis start->asymmetric_catalysis Create stereocenter from achiral precursor glutamic_acid (S)-5-Oxo-2-tetrahydro- furancarboxylic acid (from L-Glutamic Acid) chiral_pool->glutamic_acid Established route malic_acid (S)-3-Hydroxy-γ-butyrolactone (from L-Malic Acid) chiral_pool->malic_acid High yield, high ee tartaric_acid Derivatives from (R,R)-Tartaric Acid chiral_pool->tartaric_acid Versatility mannitol Derivatives from D-Mannitol chiral_pool->mannitol Complex substitution carbohydrates Derivatives from Carbohydrates chiral_pool->carbohydrates Low cost hydrogenation Asymmetric Hydrogenation asymmetric_catalysis->hydrogenation High ee for substituted lactones mukaiyama Mukaiyama-Michael Addition asymmetric_catalysis->mukaiyama Quaternary centers cr_catalysis Chromium Catalysis asymmetric_catalysis->cr_catalysis Exo-methylene lactones biocatalysis Biocatalysis asymmetric_catalysis->biocatalysis Green chemistry, hydroxy-lactones end Select Optimal Synthetic Route glutamic_acid->end malic_acid->end tartaric_acid->end mannitol->end carbohydrates->end hydrogenation->end mukaiyama->end cr_catalysis->end biocatalysis->end

Caption: A decision-making diagram for selecting a chiral synthon or synthetic strategy for butyrolactone synthesis.

Conclusion

While this compound remains a valuable and reliable chiral synthon for butyrolactone synthesis, a comprehensive evaluation of alternatives is crucial for optimizing synthetic strategies. Synthons derived from L-malic acid, tartaric acid, and various carbohydrates present compelling alternatives with high yields and enantioselectivity. Furthermore, the continuous development of asymmetric catalytic methods provides powerful tools for the construction of chiral butyrolactones from achiral starting materials, often with excellent stereocontrol and functional group tolerance. The choice of the most suitable approach will ultimately be guided by the specific structural requirements of the target molecule, economic considerations, and the desired scale of the synthesis.

References

A Comparative Guide to the Stereochemical Validation of Products Synthesized Using (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to chiral 2,2-disubstituted tetrahydrofurans, with a focus on the use of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid as a chiral starting material. The performance of this chiral pool approach is evaluated against an alternative asymmetric synthesis methodology, supported by experimental data to inform synthetic strategy and stereochemical validation.

Introduction to this compound in Synthesis

This compound is a versatile chiral building block derived from L-glutamic acid.[1] Its rigid lactone structure and defined stereocenter make it an attractive starting material in "chiral pool synthesis," a strategy that leverages naturally occurring enantiopure compounds to build complex chiral molecules.[2][3][4] This guide examines its application in the synthesis of chiral 2,2-disubstituted tetrahydrofurans, a structural motif present in numerous biologically active compounds.[5] The stereochemical integrity of the final products is paramount, necessitating rigorous validation through established analytical techniques.

Comparative Analysis of Synthetic Methodologies

This section compares two distinct approaches for the synthesis of chiral 2,2-disubstituted tetrahydrofurans: a chiral pool synthesis starting from this compound and an asymmetric Grignard reaction approach.

Methodology 1: Chiral Pool Synthesis via Reduction of this compound Derivatives

A study by Niidu et al. outlines a synthetic pathway to chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives from enantiomeric lactone acids, including the title compound.[5][6] The primary strategy involves a two-step reduction sequence.

Synthetic Workflow:

start (S)-5-Oxo-2-tetrahydrofuran- carboxylic acid step1 Reduction of Carboxylic Acid (BH3Me2S) start->step1 intermediate (S)-5-(hydroxymethyl)-5- (substituted)-dihydrofuran-2(3H)-one step1->intermediate step2 Reduction of Lactone (DIBALH, Et3SiH, BF3Et2O) intermediate->step2 product Chiral 2,2-disubstituted Tetrahydrofuran step2->product start γ-Chlorobutyrophenone + Grignard Reagent step1 Asymmetric Addition (Chiral Ligand) start->step1 intermediate Chiral Tertiary Alcohol (Intermediate) step1->intermediate step2 Intramolecular Cyclization (Base) intermediate->step2 product Chiral 2,2-disubstituted Tetrahydrofuran step2->product product Synthesized Chiral Tetrahydrofuran ee_det Enantiomeric Excess (ee) Determination product->ee_det abs_config Absolute Configuration Determination product->abs_config chiral_hplc Chiral HPLC ee_det->chiral_hplc nmr NMR with Chiral Shift Reagents ee_det->nmr xray X-ray Crystallography (of a suitable derivative) abs_config->xray optical Optical Rotation abs_config->optical

References

A Comparative Guide to Chiral Resolving Agents: Mosher's Acid vs. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in the synthesis and characterization of chiral molecules. The choice of a suitable chiral resolving agent is paramount for achieving efficient separation and accurate determination of enantiomeric purity. This guide provides a detailed comparison of two such agents: the well-established α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) and (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid.

This comparison focuses on their primary applications, mechanisms of action, and the available experimental data to assist in the selection of the appropriate reagent for specific research needs.

Introduction to Chiral Resolving Agents

The resolution of a racemic mixture—a 50:50 mixture of two enantiomers—is a fundamental process in stereoselective synthesis and analysis. One of the classical and most effective methods involves the use of a chiral resolving agent. This enantiomerically pure reagent reacts with the racemic mixture to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, such as solubility and chromatographic retention times, which allows for their separation by standard laboratory techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary from the separated diastereomers yields the individual, enantiomerically pure compounds.

Mosher's Acid: The Gold Standard for Enantiomeric Purity Determination

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid and its (S)-enantiomer, commonly known as Mosher's acid, are powerful chiral derivatizing agents primarily used to determine the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.

The primary application of Mosher's acid is not for preparative scale resolution but for analytical purposes using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The reaction of a racemic alcohol with a single enantiomer of Mosher's acid (or its more reactive acid chloride) produces a mixture of diastereomeric esters.[1] Due to the magnetic anisotropy of the phenyl group in the Mosher's acid moiety, the signals of nearby protons in the alcohol portion of the two diastereomers will have different chemical shifts in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original alcohol sample, allowing for a precise determination of enantiomeric excess.[1]

Furthermore, by preparing derivatives with both (R)- and (S)-Mosher's acid, the absolute configuration of the alcohol can often be assigned based on the predictable patterns of chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center.

This compound: A Chiral Building Block and Resolving Agent

This compound, also known as (S)-γ-carboxy-γ-butyrolactone, is a chiral building block and is described as a chiral derivatizing and resolving agent for alcohols.[2] Its structure, derived from L-glutamic acid, offers a rigid lactone ring with a carboxylic acid functional group available for esterification with a racemic alcohol.

The principle of resolution using this compound follows the classical pathway of forming diastereomeric esters. These diastereomers can then potentially be separated by fractional crystallization or chromatography. Following separation, hydrolysis of the ester linkage would yield the resolved alcohol and the original chiral resolving agent.

While the potential for this compound as a resolving agent is clear, detailed and comparative experimental data on its performance, such as yields and enantiomeric excess achieved for the resolution of specific alcohols, is not as extensively documented in readily available literature as it is for Mosher's acid. Its application appears more prominent as a chiral precursor in the synthesis of complex molecules.

Head-to-Head Comparison

FeatureMosher's Acid (MTPA)This compound
Primary Application Determination of enantiomeric excess and absolute configuration of alcohols and amines by NMR spectroscopy.Chiral resolving agent for alcohols via diastereomeric ester formation and separation.[2]
Mechanism Formation of diastereomeric esters with distinct NMR signals.[1]Formation of diastereomeric esters for physical separation (e.g., crystallization, chromatography).
Method of Analysis ¹H and ¹⁹F NMR spectroscopy.Crystallization, melting point, chromatography (TLC, HPLC), and subsequent analysis of the resolved alcohol.
Scale Analytical to semi-preparative.Potentially applicable for preparative scale resolution.
Data Availability Extensive literature with a wide range of substrates and detailed protocols.Limited specific and comparative experimental data on alcohol resolution performance.

Experimental Protocols

General Protocol for Diastereomeric Ester Formation

The formation of diastereomeric esters from a racemic alcohol and a chiral carboxylic acid is a standard esterification reaction. Common methods include:

  • DCC/DMAP Coupling: The alcohol and chiral acid are coupled in an aprotic solvent (e.g., dichloromethane) using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Acid Chloride Method: The chiral carboxylic acid is first converted to its more reactive acid chloride (e.g., using thionyl chloride or oxalyl chloride). The acid chloride is then reacted with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine).

Workflow for Alcohol Resolution

The general workflow for resolving a racemic alcohol with a chiral carboxylic acid is depicted below.

G cluster_esterification Esterification cluster_separation Separation cluster_hydrolysis Hydrolysis racemic_alcohol Racemic Alcohol (R-OH / S-OH) esterification Esterification Reaction (e.g., DCC, DMAP) racemic_alcohol->esterification chiral_acid Chiral Resolving Agent (e.g., (S)-Acid) chiral_acid->esterification diastereomers Mixture of Diastereomers ((R,S)-Ester / (S,S)-Ester) esterification->diastereomers separation Separation of Diastereomers (Crystallization or Chromatography) diastereomers->separation diastereomer1 Diastereomer 1 ((R,S)-Ester) separation->diastereomer1 diastereomer2 Diastereomer 2 ((S,S)-Ester) separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 (R-OH) hydrolysis1->enantiomer1 recovered_acid1 Recovered Chiral Acid ((S)-Acid) hydrolysis1->recovered_acid1 enantiomer2 Enantiomer 2 (S-OH) hydrolysis2->enantiomer2 recovered_acid2 Recovered Chiral Acid ((S)-Acid) hydrolysis2->recovered_acid2

General workflow for the resolution of a racemic alcohol.
Logical Relationship for Choice of Resolving Agent

The selection between Mosher's acid and a classical resolving agent like this compound depends primarily on the experimental goal.

G goal Experimental Goal analytical Analytical Determination: - Enantiomeric Excess (ee) - Absolute Configuration goal->analytical  Analytical preparative Preparative Separation: - Isolation of Enantiomers goal->preparative  Preparative mosher Use Mosher's Acid analytical->mosher classical Use Classical Resolving Agent (e.g., (S)-(+)-5-Oxo-2- tetrahydrofurancarboxylic acid) preparative->classical

Decision tree for selecting a chiral resolving agent.

Conclusion

Mosher's acid remains an indispensable tool for the analytical determination of enantiomeric excess and absolute configuration of chiral alcohols and amines, backed by a vast body of literature and well-understood principles. Its utility in preparative-scale resolution is limited.

This compound presents a viable option for the classical resolution of racemic alcohols through the formation and separation of diastereomeric esters. However, for researchers considering this reagent, preliminary investigations would be necessary to determine its efficacy for their specific substrate due to the limited availability of direct comparative performance data against more established resolving agents. The choice between these two reagents will ultimately be dictated by the primary objective of the experiment: detailed analytical characterization versus preparative separation of enantiomers.

References

Spectroscopic comparison of (S) and (R) enantiomers of 5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of (S) and (R) Enantiomers of 5-Oxo-2-tetrahydrofurancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the (S)- and (R)-enantiomers of 5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral building block relevant in organic synthesis. As enantiomers, these molecules exhibit identical physical properties and spectroscopic behavior in achiral environments. Their differentiation is primarily achieved through interaction with plane-polarized light or chiral agents. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and chiroptical methods, supported by experimental protocols.

Data Presentation

The spectroscopic data for the enantiomers of 5-Oxo-2-tetrahydrofurancarboxylic acid are fundamentally identical in achiral solvents. The primary distinguishing feature is the sign of their specific optical rotation.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectra of (S) and (R) enantiomers are identical. The observed chemical shifts may vary slightly based on the solvent used.

Proton Assignment (S)-Enantiomer Chemical Shift (δ ppm) in CDCl₃ [1](R)-Enantiomer Chemical Shift (δ ppm) in CD₃OD [2]Multiplicity Integration
H2 (CH)5.094.20Multiplet (m)1H
H3, H4 (CH₂)2.27-2.651.8-2.3Multiplet (m)4H (total)
COOH9.12-9.55Not reportedMultiplet (m)1H

Note: The broad signal for the carboxylic acid proton (COOH) may not always be observed or may vary significantly depending on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Typical Chemical Shift Range (δ ppm)
C5 (Lactone C=O)175-180
C2 (CH)75-80
C=O (Carboxylic Acid)170-175
C3, C4 (CH₂)25-35
Table 3: IR Spectroscopic Data

Specific IR spectra are not detailed in the available literature, but the key absorption bands for the functional groups present in 5-Oxo-2-tetrahydrofurancarboxylic acid are well-established. The IR spectra for both enantiomers will be identical.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500-3300Strong, Very Broad
Lactone C=OStretch~1770Strong
Carboxylic Acid C=OStretch~1710Strong
C-OStretch1210-1320Strong
O-HBend1395-1440Medium
Table 4: Mass Spectrometry Data

As enantiomers have the same molecular weight, their mass spectra are identical.

Technique Ionization Mode (S)-Enantiomer [M+H]⁺ (m/z) [1](R)-Enantiomer [M+H]⁺ (m/z)
ESI-MSPositive130.9Expected: 130.9
Table 5: Chiroptical Properties

The defining difference between the (S) and (R) enantiomers is their interaction with plane-polarized light, which is equal in magnitude but opposite in direction.

Property (S)-(+)-Enantiomer (R)-(-)-Enantiomer
Specific Rotation [α]D +14° (c=5 in methanol)-14° (c=5 in methanol)[2]
Optical Purity (ee) 99% (GLC)97% (GLC)

Experimental Protocols

Synthesis of (S)- and (R)-5-Oxo-2-tetrahydrofurancarboxylic Acid

The enantiomers are commonly synthesized from the corresponding enantiomers of glutamic acid via diazotization, which proceeds with retention of stereochemistry.[1]

  • Starting Material : L-Glutamic acid for the (S)-enantiomer or D-glutamic acid for the (R)-enantiomer.

  • Reaction : The glutamic acid is dissolved in an aqueous solution. An aqueous solution of sodium nitrite (NaNO₂) is added slowly at a reduced temperature (e.g., -5°C to 0°C) in the presence of an acid (e.g., HCl).

  • Stirring : The reaction mixture is stirred for an extended period (e.g., 12 hours) at room temperature to ensure complete reaction.

  • Workup : The water is removed under reduced pressure (vacuum evaporation).

  • Extraction : The resulting residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed.

  • Purification : The organic layer is dried (e.g., over Na₂SO₄), filtered, and concentrated under vacuum to yield the final product.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard.

  • Infrared Spectroscopy : IR spectra are typically obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid or oil samples. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

  • Mass Spectrometry : ESI-MS is performed by dissolving the sample in a suitable solvent (e.g., methanol) and introducing it into the mass spectrometer. The data is collected in positive or negative ion mode to determine the mass-to-charge ratio of the molecular ion.

  • Polarimetry : Optical rotation is measured using a polarimeter. The sample is dissolved in a specified solvent (e.g., methanol) at a known concentration. The rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20°C).

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Purification cluster_end Final Product Glutamic_Acid L- or D-Glutamic Acid Diazotization Diazotization (NaNO2, HCl, 0°C) Glutamic_Acid->Diazotization Step 1 Evaporation Vacuum Evaporation Diazotization->Evaporation Step 2 Extraction Ethyl Acetate Extraction Evaporation->Extraction Step 3 Drying Drying & Concentration Extraction->Drying Step 4 Final_Product (S)- or (R)-Enantiomer Drying->Final_Product Step 5

Caption: General workflow for the synthesis of 5-Oxo-2-tetrahydrofurancarboxylic acid.

AnalysisWorkflow cluster_spectroscopy Spectroscopic Characterization cluster_chiral Chiral Analysis Product Purified Enantiomer NMR NMR (1H, 13C) Structure Confirmation Product->NMR IR FTIR Functional Group ID Product->IR MS Mass Spec. Molecular Weight Product->MS Polarimetry Polarimetry [α]D Measurement Product->Polarimetry Data_Interpretation Data Interpretation & Comparison NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Polarimetry->Data_Interpretation Confirm Enantiomer

Caption: Workflow for the spectroscopic and chiroptical analysis of the enantiomers.

References

Enantiomeric purity determination of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules like (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive comparison of chiral chromatography with other analytical techniques for this purpose, supported by detailed experimental protocols and data presented for easy comparison.

Comparison of Analytical Methods

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), stands as the cornerstone for the enantioselective analysis of this compound. However, alternative methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents and Capillary Electrophoresis (CE) offer distinct advantages in specific contexts. The choice of method often depends on factors such as sample matrix, required sensitivity, and available instrumentation.

A summary of the performance of these techniques is presented in the table below, offering a clear comparison of their key analytical parameters.

TechniqueChiral Selector/Stationary PhaseMobile Phase/SolventKey Performance Metrics
Chiral HPLC Polysaccharide-based (e.g., Chiralpak AD-H)Hexane/Isopropanol with Trifluoroacetic AcidResolution (Rs): > 2.0Analysis Time: 15-20 min
Chiral SFC Polysaccharide-based (e.g., Chiralpak IC)Supercritical CO₂ with MethanolResolution (Rs): > 1.8Analysis Time: < 10 min
Chiral GC Cyclodextrin-based (e.g., Chirasil-DEX CB)HeliumResolution (Rs): > 2.5Analysis Time: 20-25 min
NMR Spectroscopy Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)CDCl₃Chemical Shift Difference (Δδ): > 0.05 ppm
Capillary Electrophoresis β-cyclodextrinPhosphate BufferResolution (Rs): > 2.0Analysis Time: 10-15 min

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below to facilitate their implementation in a laboratory setting.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the enantiomeric separation of a broad range of compounds, including carboxylic acids.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (85 : 15 : 0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Expected Results:

  • Retention Time of (S)-enantiomer: Approximately 12 minutes

  • Retention Time of (R)-enantiomer: Approximately 15 minutes

  • Resolution (Rs): > 2.0

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC offers a greener and often faster alternative to HPLC, with reduced organic solvent consumption.

Instrumentation:

  • Supercritical Fluid Chromatograph

  • UV Detector

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak IC (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO₂ and Methanol (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

Expected Results:

  • Retention Time of (S)-enantiomer: Approximately 4 minutes

  • Retention Time of (R)-enantiomer: Approximately 5 minutes

  • Resolution (Rs): > 1.8

Chiral Gas Chromatography (GC)

For volatile or derivatized compounds, chiral GC provides excellent resolution. For this compound, derivatization to its methyl ester is recommended to improve volatility.

Derivatization Protocol (Methyl Ester Formation):

  • Dissolve 10 mg of the sample in 1 mL of methanol.

  • Add 2-3 drops of concentrated sulfuric acid.

  • Reflux the mixture for 2 hours.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl ester with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent for GC analysis.

Instrumentation:

  • Gas Chromatograph

  • Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Chiral Stationary Phase: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min.

  • Injection: 1 µL, split ratio 50:1

Expected Results:

  • Retention Time of (S)-methyl ester: Approximately 15 minutes

  • Retention Time of (R)-methyl ester: Approximately 16 minutes

  • Resolution (Rs): > 2.5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) allows for the in-situ determination of enantiomeric excess without the need for chromatographic separation.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Experimental Protocol:

  • Prepare a stock solution of the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, in deuterated chloroform (CDCl₃) at a concentration of 20 mg/mL.

  • Accurately weigh approximately 5 mg of the this compound sample into an NMR tube.

  • Add 0.5 mL of the CSA stock solution to the NMR tube.

  • Acquire the ¹H NMR spectrum.

Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. The protons alpha to the carboxylic acid are often the most affected by the chiral solvating agent and show baseline separation.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample volume.

Instrumentation:

  • Capillary Electrophoresis System

  • UV Detector

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 cm total length (40 cm effective length), 50 µm I.D.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 6.0) containing 20 mM β-cyclodextrin.

  • Voltage: 20 kV

  • Temperature: 25°C

  • Detection: UV at 214 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

Expected Results:

  • Migration Time of (S)-enantiomer: Approximately 8 minutes

  • Migration Time of (R)-enantiomer: Approximately 9 minutes

  • Resolution (Rs): > 2.0

Visualizing the Workflow and Method Comparison

The following diagrams, created using the DOT language, illustrate the experimental workflow for determining enantiomeric purity and the logical relationship in comparing the different analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Racemic or Enriched Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization Chiral_Chromatography Chiral Chromatography (HPLC, SFC, GC) Dissolution->Chiral_Chromatography NMR_Spectroscopy NMR with Chiral Solvating Agent Dissolution->NMR_Spectroscopy Capillary_Electrophoresis Capillary Electrophoresis Dissolution->Capillary_Electrophoresis Derivatization->Chiral_Chromatography Acquisition Acquire Chromatogram/ Spectrum/Electropherogram Chiral_Chromatography->Acquisition NMR_Spectroscopy->Acquisition Capillary_Electrophoresis->Acquisition Integration Peak Integration/ Signal Analysis Acquisition->Integration Calculation Calculate Enantiomeric Purity (%ee) Integration->Calculation

Caption: Experimental workflow for enantiomeric purity determination.

method_comparison cluster_chromatography Chiral Chromatography cluster_alternatives Alternative Methods cluster_considerations Key Considerations HPLC HPLC (High Resolution, Versatile) Speed Analysis Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution High Solvent_Consumption Solvent Consumption HPLC->Solvent_Consumption High Sample_Volume Sample Volume HPLC->Sample_Volume Moderate Sensitivity Sensitivity HPLC->Sensitivity High SFC SFC (Fast, Green) SFC->Speed Fast SFC->Resolution Good SFC->Solvent_Consumption Low SFC->Sample_Volume Low SFC->Sensitivity High GC GC (High Efficiency for Volatiles) GC->Speed Moderate GC->Resolution Very High GC->Solvent_Consumption Very Low GC->Sample_Volume Very Low GC->Sensitivity Very High NMR NMR (No Separation Needed, Structural Info) NMR->Speed Fast NMR->Sample_Volume High NMR->Sensitivity Low CE CE (High Efficiency, Low Sample Volume) CE->Speed Fast CE->Resolution Very High CE->Solvent_Consumption Very Low CE->Sample_Volume Very Low CE->Sensitivity Moderate

Caption: Comparison of analytical methods for chiral analysis.

A Cost-Benefit Analysis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid as a Resolving Agent for Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of optically pure active pharmaceutical ingredients. The choice of a resolving agent is a key decision that can significantly impact the yield, purity, and overall cost-effectiveness of the resolution process. This guide provides a comparative analysis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid as a resolving agent for racemic amines, weighing its potential benefits against established alternatives like L-tartaric acid and (S)-mandelic acid.

While direct, quantitative comparative studies for this compound are not extensively documented in publicly available literature, this guide establishes a framework for its evaluation based on its chemical properties, available pricing, and a comparison with the well-documented performance of commonly used resolving agents.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The classical method of chiral resolution for racemic amines involves the use of an enantiomerically pure acid to form diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, and upon isolation, the resolved amine enantiomer can be liberated by treatment with a base.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is determined by several factors, including the yield of the diastereomeric salt, the enantiomeric excess (e.e.) of the resolved product, and the cost of the agent. The following table summarizes the physical properties and approximate costs of this compound and two commonly used alternatives.

Table 1: Physical Properties and Cost Comparison of Chiral Resolving Agents

Resolving AgentMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Indicative Price (USD/kg)
This compound130.1071-73[1][2]150-155 (at 0.2 mmHg)[1][2]Varies significantly by supplier; lab-scale quantities are relatively high. Bulk pricing is not readily available.
L-(+)-Tartaric Acid150.09170-172[3]Decomposes~$10 - $30[4][5][6][7]
(S)-(+)-Mandelic Acid152.15131-134[8]234.6 (rough estimate)[8]~$50 - $150[8][9][10][11][12]

Disclaimer: Prices are indicative and can vary based on supplier, purity, and quantity.

The following table provides typical performance data for L-tartaric acid and (S)-mandelic acid in the resolution of racemic amines, offering a benchmark against which the performance of this compound can be hypothetically evaluated.

Table 2: Typical Performance of Common Chiral Resolving Agents

Resolving AgentRacemic Amine ExampleDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)
L-(+)-Tartaric Acid1-PhenylethylamineOften > 40% (for the less soluble salt)Can achieve >95% after recrystallization
(S)-(+)-Mandelic Acid1-PhenylethylamineOften > 40% (for the less soluble salt)Can achieve >98% after recrystallization
This compoundNot availableNot availableNot available

Experimental Protocols

Below is a generalized protocol for the chiral resolution of a racemic amine via diastereomeric salt formation. This protocol can be adapted for use with this compound.

1. Diastereomeric Salt Formation:

  • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent, this compound, in the same solvent, with gentle heating if necessary. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the initially crystallized salt.

  • Slowly add the warm solution of the resolving agent to the amine solution with continuous stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

3. Recrystallization (Optional but Recommended):

  • To improve the diastereomeric purity, recrystallize the salt from a suitable solvent. The choice of solvent may require some experimentation.

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the purified diastereomeric salt in water.

  • Add a base (e.g., aqueous sodium hydroxide or potassium carbonate) to neutralize the resolving agent and liberate the free amine.

  • Extract the resolved amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the general workflow of a chiral resolution experiment and the logical decision-making process involved.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Purification cluster_final_product Final Product racemic_amine Racemic Amine in Solvent mixing Mixing & Diastereomeric Salt Formation racemic_amine->mixing resolving_agent This compound in Solvent resolving_agent->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor recrystallization Recrystallization (Optional) less_soluble_salt->recrystallization liberation Liberation of Resolved Amine less_soluble_salt->liberation recrystallization->liberation resolved_amine Enantiomerically Enriched Amine liberation->resolved_amine analysis e.e. Determination (HPLC, GC, NMR) resolved_amine->analysis

Figure 1. Experimental workflow for chiral resolution.

logical_relationship start Start: Racemic Amine select_agent Select Resolving Agent (this compound) start->select_agent form_salts Form Diastereomeric Salts select_agent->form_salts solubility_diff Difference in Solubility? form_salts->solubility_diff separate Separate by Fractional Crystallization solubility_diff->separate Yes optimize Optimize Conditions (Solvent, Temperature) solubility_diff->optimize No liberate Liberate Resolved Amine separate->liberate analyze Analyze for Enantiomeric Purity liberate->analyze end End: Enantiomerically Pure Amine analyze->end optimize->form_salts

Figure 2. Logical relationship in diastereomeric salt resolution.

Cost-Benefit Analysis

Benefits of this compound (Potential):

  • Novelty and Specificity: As a less common resolving agent, it may offer unique selectivity for certain classes of amines that are difficult to resolve with traditional agents. Its rigid, chiral lactone structure could lead to more defined crystalline salts and better separation.

  • Potential for High Enantiomeric Purity: The defined stereochemistry of the resolving agent is crucial for achieving high enantiomeric excess in the resolved product.

Costs and Considerations:

  • Higher Cost: Based on available data for laboratory-scale quantities, this compound is significantly more expensive than commodity resolving agents like L-tartaric acid. This higher cost could be a major drawback for large-scale industrial applications.

  • Limited Data: The lack of extensive, publicly available data on its performance necessitates initial screening and optimization studies, which can be time-consuming and resource-intensive.

  • Process Optimization: As with any resolution, significant effort may be required to identify the optimal solvent, temperature, and stoichiometry to achieve high yield and enantiomeric excess.

Comparison with Alternatives:

  • L-Tartaric Acid: This is a widely available, inexpensive, and well-documented resolving agent derived from natural sources. It is often the first choice for the resolution of racemic amines due to its low cost and proven track record.

  • (S)-Mandelic Acid: Another commonly used resolving agent that is commercially available at a moderate price. It has been shown to be effective for the resolution of a wide range of amines, often providing high enantiomeric purities.

Conclusion

This compound presents itself as a potentially useful, albeit currently less explored, resolving agent for the separation of racemic amines. Its primary advantage may lie in its unique structural features, which could provide effective resolution for specific substrates where common resolving agents fail. However, its significantly higher cost and the lack of comprehensive performance data are major hurdles for its widespread adoption, particularly in large-scale manufacturing.

For researchers and drug development professionals, this compound may be a valuable tool for challenging resolution problems. However, a thorough cost-benefit analysis, including initial screening experiments to determine its efficacy for a specific racemic amine, is essential before considering it as a viable alternative to more established and cost-effective resolving agents like L-tartaric acid and (S)-mandelic acid. The final choice of a resolving agent will always be a balance between performance, cost, and the specific requirements of the synthetic process.

References

Literature review of successful resolutions using (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of successful resolutions utilizing (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid and its alternatives for the separation of enantiomers.

In the realm of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a critical step, as the desired biological activity often resides in only one of a pair of mirror-image molecules. Diastereomeric salt formation stands as a classical and industrially scalable method for achieving this separation, a process known as chiral resolution. This guide provides a detailed comparison of resolving agents, with a focus on the application of this compound and its comparison with other commonly employed agents for the resolution of racemic alcohols and amines.

This compound: A Niche Resolving Agent

This compound is recognized as a chiral derivatizing agent, particularly for alcohols[1][2][3]. Its structure, featuring a lactone and a carboxylic acid on a chiral backbone, allows for the formation of diastereomeric esters with racemic alcohols. These diastereomers, possessing distinct physical properties such as solubility, can then be separated by methods like fractional crystallization. While its application in the multi-step synthesis of phosphatidylinositol 3,5-bisphosphate has been noted, specific and detailed quantitative data on its performance in terms of yield, diastereomeric excess (de), and enantiomeric excess (ee) for common resolutions are not widely available in peer-reviewed literature.

Established Alternatives for Chiral Resolution

In contrast to the specialized nature of this compound, other resolving agents have been extensively studied and are widely used in both academic and industrial settings. This section provides a comparative overview of two such agents: L-(+)-Tartaric acid for the resolution of amines and (S)-(+)-Mandelic acid for the resolution of alcohols.

Resolution of Racemic Amines: The Versatility of L-(+)-Tartaric Acid

L-(+)-Tartaric acid is a readily available and cost-effective chiral resolving agent for a wide array of racemic amines. The formation of diastereomeric salts with amines is the cornerstone of its utility.

Table 1: Performance Data for the Resolution of 1-Phenylethylamine with L-(+)-Tartaric Acid

Racemic AmineResolving AgentSolventDiastereomeric Salt Yield (%)Enantiomeric Excess (ee) of Recovered Amine (%)
(±)-1-PhenylethylamineL-(+)-Tartaric AcidMethanol40-50>95

Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and the number of recrystallizations.

Resolution of Racemic Alcohols: The Efficacy of (S)-(+)-Mandelic Acid

(S)-(+)-Mandelic acid is a widely used resolving agent for chiral alcohols. Similar to this compound, it forms diastereomeric esters that can be separated.

Table 2: Representative Performance Data for the Resolution of 1-Phenylethanol with (S)-(+)-Mandelic Acid

Racemic AlcoholResolving AgentMethodDiastereomeric Excess (de) of Ester (%)Enantiomeric Excess (ee) of Recovered Alcohol (%)
(±)-1-Phenylethanol(S)-(+)-Mandelic AcidEsterification & Crystallization>90 (after recrystallization)>95

Note: Data is generalized from typical laboratory procedures. Actual results can vary based on specific reaction and crystallization conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of chiral resolution experiments.

Protocol 1: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid

1. Diastereomeric Salt Formation:

  • Dissolve L-(+)-tartaric acid (15.0 g, 0.10 mol) in 200 mL of methanol in a 500 mL flask by heating the mixture to boiling.
  • In a separate flask, dissolve racemic 1-phenylethylamine (24.2 g, 0.20 mol) in 50 mL of methanol.
  • Slowly add the amine solution to the hot tartaric acid solution with continuous stirring.

2. Crystallization:

  • Allow the resulting solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, (+)-1-phenylethylammonium (+)-hydrogen tartrate.
  • For optimal crystallization, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.

3. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
  • The diastereomeric purity can be improved by recrystallizing the salt from a minimal amount of hot methanol.

4. Liberation of the Enantiomerically Enriched Amine:

  • Dissolve the purified diastereomeric salt in water and add a 10% aqueous sodium hydroxide solution until the solution is strongly basic (pH > 12).
  • Extract the liberated (-)-1-phenylethylamine with diethyl ether (3 x 50 mL).
  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the recovered amine should be determined by a suitable analytical method, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), or by measuring its specific rotation.

Protocol 2: General Procedure for the Resolution of a Racemic Alcohol with (S)-(+)-Mandelic Acid via Esterification

1. Esterification:

  • In a round-bottom flask, combine the racemic alcohol (1.0 eq.), (S)-(+)-mandelic acid (1.0-1.2 eq.), and a suitable solvent (e.g., toluene).
  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.

2. Separation of Diastereomeric Esters:

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
  • The resulting mixture of diastereomeric esters can be separated by fractional crystallization or column chromatography. For crystallization, dissolve the crude ester mixture in a minimal amount of a hot solvent (e.g., hexane/ethyl acetate mixture) and allow it to cool slowly. The less soluble diastereomer will crystallize out.

3. Hydrolysis of the Separated Ester:

  • To a solution of the isolated diastereomeric ester in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of a strong base (e.g., sodium hydroxide).
  • Heat the mixture to reflux and monitor the hydrolysis by TLC.
  • Once the hydrolysis is complete, cool the reaction mixture and neutralize it with a dilute acid.

4. Isolation of the Enantiomerically Pure Alcohol:

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
  • Dry the combined organic extracts, filter, and concentrate under reduced pressure to obtain the enantiomerically pure alcohol.

5. Determination of Enantiomeric Excess:

  • Determine the enantiomeric excess of the resulting alcohol using chiral GC or HPLC.

Visualizing the Resolution Process

The following diagrams illustrate the general workflows for the chiral resolution of amines and alcohols.

Diastereomeric_Salt_Resolution_Amine racemic_amine Racemic Amine (R/S Mixture) diastereomeric_salts Diastereomeric Salts ((R)-Amine-(+)-Acid & (S)-Amine-(+)-Acid) racemic_amine->diastereomeric_salts resolving_acid Chiral Resolving Acid (e.g., L-(+)-Tartaric Acid) resolving_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., (S)-Amine-(+)-Acid) crystallization->less_soluble Solid more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble Solution liberation_S Base Treatment less_soluble->liberation_S liberation_R Base Treatment more_soluble->liberation_R S_amine Enantiomerically Enriched (S)-Amine liberation_S->S_amine R_amine Enantiomerically Enriched (R)-Amine liberation_R->R_amine

Caption: Workflow for the chiral resolution of a racemic amine.

Diastereomeric_Ester_Resolution_Alcohol racemic_alcohol Racemic Alcohol (R/S Mixture) esterification Esterification racemic_alcohol->esterification resolving_acid Chiral Resolving Acid (e.g., (S)-(+)-Mandelic Acid) resolving_acid->esterification diastereomeric_esters Diastereomeric Esters ((R)-Alcohol-(S)-Acid & (S)-Alcohol-(S)-Acid) esterification->diastereomeric_esters separation Separation (Crystallization or Chromatography) diastereomeric_esters->separation ester_1 Diastereomer 1 separation->ester_1 ester_2 Diastereomer 2 separation->ester_2 hydrolysis_1 Hydrolysis ester_1->hydrolysis_1 hydrolysis_2 Hydrolysis ester_2->hydrolysis_2 alcohol_1 Enantiomer 1 hydrolysis_1->alcohol_1 alcohol_2 Enantiomer 2 hydrolysis_2->alcohol_2

Caption: Workflow for the chiral resolution of a racemic alcohol.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid (CAS No. 21461-84-7), tailored for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Respiratory NIOSH-approved N95 dust mask (US) or equivalentProtects against inhalation of the powder, which may cause respiratory irritation[1].
Eye Safety glasses with side-shields or gogglesPrevents eye contact, as the substance causes serious eye irritation[1].
Hand Chemical-resistant gloves (e.g., nitrile rubber)Avoids skin contact, as the compound is a known skin irritant[1].
Body Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Precautionary Measures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][3].

  • Avoid generating dust during handling.

  • Keep the container tightly closed and store in a cool, dry place[2].

  • Wash hands thoroughly after handling.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is crucial for laboratory safety.

Handling and Storage Workflow

Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) A->B C Work in a well-ventilated area (e.g., Chemical Fume Hood) B->C D Weigh and handle the solid chemical carefully to avoid dust C->D E Ensure container is tightly sealed D->E F Store in a cool, dry, and well-ventilated location E->F

Caption: A diagram illustrating the procedural flow for the safe handling and storage of this compound.

Spill and Disposal Protocol

In the event of a spill, avoid breathing dust and sweep up the material into a suitable, labeled container for disposal. For the final disposal of waste, adhere to the following steps.

Disposal Protocol for Chemical Waste cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Collect waste in a dedicated, sealable, and clearly labeled container B Indicate chemical name and hazards on the label A->B C Store the sealed waste container in a designated hazardous waste accumulation area B->C D Do not mix with incompatible waste streams C->D E Arrange for collection by a licensed hazardous waste disposal company D->E F Follow all local, state, and federal disposal regulations E->F

Caption: A step-by-step workflow for the proper disposal of this compound waste.

Disposal Guidelines:

  • Treat this compound as hazardous chemical waste.

  • Do not dispose of this substance down the drain or in regular trash[3].

  • Dispose of the contents and container through an approved waste disposal plant in accordance with local, state, and federal regulations[3].

References

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